molecular formula C9H9BrO2 B044954 4-(1-Bromoethyl)benzoic acid CAS No. 113023-73-7

4-(1-Bromoethyl)benzoic acid

Cat. No.: B044954
CAS No.: 113023-73-7
M. Wt: 229.07 g/mol
InChI Key: VICCYULHZWEWMB-UHFFFAOYSA-N
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Description

4-(1-Bromoethyl)benzoic acid is a solid organic compound belonging to the class of benzoic acid derivatives, characterized by a bromoethyl functional group attached to the phenyl ring. This structure makes it a versatile and valuable bifunctional synthetic intermediate in organic chemistry and drug discovery. The molecule features both a reactive benzylic bromide, which is an excellent handle for nucleophilic substitution reactions, and a carboxylic acid group, which allows for further derivatization via amidation or esterification. This dual functionality enables researchers to use this compound as a key building block for the synthesis of more complex target molecules. In pharmaceutical research, this compound serves as a critical precursor in the design and development of active pharmaceutical ingredients (APIs) and biologically active probes. Its structure is particularly useful for creating molecular scaffolds found in various therapeutic agents. Furthermore, the benzoic acid core is a common motif in many natural and synthetic bioactive compounds, influencing their mechanism of action and metabolic pathways. In material science, it can be incorporated into polymers or used to functionalize surfaces to create novel organic materials with specific properties. This product is intended for research and manufacturing purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-bromoethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9BrO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICCYULHZWEWMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30408757
Record name 4-(1-Bromoethyl)benzoic acid
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Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

113023-73-7
Record name 4-(1-Bromoethyl)benzoic acid
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Record name 4-(1-Bromoethyl)benzoic acid
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(Bromomethyl)benzoic Acid from p-Toluic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis of 4-(bromomethyl)benzoic acid, a critical bifunctional intermediate in pharmaceutical and materials science research. The synthesis proceeds via the free-radical bromination of the benzylic position of p-toluic acid. This document delves into the underlying reaction mechanism, provides a field-proven experimental protocol, and discusses critical process parameters and safety considerations. The content is structured to provide researchers, chemists, and drug development professionals with the necessary expertise to successfully and safely execute this important transformation.

Strategic Overview: Benzylic Bromination

The conversion of p-toluic acid (4-methylbenzoic acid) to 4-(bromomethyl)benzoic acid is a classic example of selective free-radical halogenation. The target site for this transformation is the benzylic carbon—the carbon atom directly attached to the aromatic ring. This position is uniquely reactive due to the ability of the benzene ring to stabilize a radical intermediate through resonance.

The reagent of choice for this reaction is N-Bromosuccinimide (NBS).[1][2] NBS serves as a source of bromine radicals under controlled conditions, offering significant advantages over the use of elemental bromine (Br₂). It maintains a low, constant concentration of Br₂ in the reaction mixture, which is crucial for favoring the desired radical substitution pathway over competitive electrophilic aromatic addition reactions.

The overall transformation is as follows:

The Mechanistic Pathway: A Free-Radical Chain Reaction

The bromination of p-toluic acid with NBS proceeds through a well-established free-radical chain mechanism, which can be dissected into three distinct stages: initiation, propagation, and termination.[3][4][5]

2.1. Initiation The reaction is initiated by the homolytic cleavage of a radical initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), upon exposure to heat or UV light.[5][6] This generates initial radicals that start the chain process. These radicals can then abstract a hydrogen from trace amounts of HBr present to generate a bromine radical (Br•).

2.2. Propagation This is the core cycle of the reaction, consisting of two repeating steps:

  • Hydrogen Abstraction: A highly reactive bromine radical (Br•) abstracts a hydrogen atom from the benzylic methyl group of p-toluic acid. This is the rate-determining step and is highly selective for the benzylic position due to the formation of a resonance-stabilized benzylic radical.

  • Bromine Abstraction: The newly formed benzylic radical abstracts a bromine atom from a molecule of Br₂ (generated in situ from the reaction of NBS with HBr byproduct) to form the final product, 4-(bromomethyl)benzoic acid, and a new bromine radical (Br•), which continues the chain.[3][5][7]

2.3. Termination The chain reaction concludes when any two radical species combine, resulting in a non-radical product.[3][4] This can occur in several ways, such as the combination of two bromine radicals or a bromine radical with a benzylic radical.

Figure 1: Free-Radical Chain Mechanism for Benzylic Bromination.

Experimental Protocol: Synthesis and Purification

This protocol is adapted from established procedures and optimized for safety and efficiency.[8][9]

3.1. Materials and Reagents

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesEquivalents
p-Toluic Acid136.153.00 g~22 mmol1.0
N-Bromosuccinimide (NBS)177.984.00 g~22.5 mmol~1.02
Benzoyl Peroxide242.230.25 g~1 mmol~0.05
Chlorobenzene-30 mL--
Hexane-~50 mL--
Deionized Water-~100 mL--
Ethyl Acetate-As needed--

3.2. Step-by-Step Procedure

  • Reaction Setup: To a 100 mL round-bottomed flask containing a magnetic stir bar, add p-toluic acid (3.00 g), N-bromosuccinimide (4.0 g), and benzoyl peroxide (0.25 g).[8][9]

  • Solvent Addition: Add chlorobenzene (30 mL) to the flask. Ensure any solids adhering to the neck of the flask are washed down into the bulk mixture.

  • Reflux: Equip the flask with a reflux condenser and begin heating the mixture in a heating mantle. Bring the mixture to a gentle reflux and maintain it for 1 hour. The reaction time begins once the solution is actively boiling.

  • Cooling & Precipitation: After 1 hour, remove the heat source and allow the flask to cool to room temperature. Subsequently, cool the flask in an ice-water bath to maximize the precipitation of the product.

  • Initial Filtration: Collect the solid precipitate via suction filtration using a Büchner funnel. The solid will contain the desired product and the byproduct, succinimide.

  • Washing - Step 1 (Organic Byproducts): Wash the collected solid on the filter with three portions of cold hexane (~10 mL each) to remove the solvent and any soluble organic impurities.[8][9]

  • Washing - Step 2 (Succinimide Removal): Transfer the crude solid to a beaker and add deionized water (~75 mL). Stir the resulting slurry thoroughly. Succinimide is water-soluble and will dissolve, while the desired product is not.

  • Final Filtration: Filter the solid again using suction filtration. Wash the purified solid on the filter with two portions of deionized water (~15 mL each), followed by two portions of cold hexane (~15 mL each) to aid in drying.[8][9]

  • Drying: Leave the product to dry under suction for at least 15 minutes to remove residual solvents. Obtain a crude yield and melting point.

  • Purification (Recrystallization): For obtaining a highly pure product, recrystallize the crude solid from a minimal amount of hot ethyl acetate.[8][10] Dissolve the solid in the minimum required volume of boiling ethyl acetate, then allow it to cool slowly to room temperature, and finally in an ice bath to crystallize. Collect the pure crystals by suction filtration.

G start Start: Combine p-Toluic Acid, NBS, Benzoyl Peroxide in Chlorobenzene reflux Heat to Reflux (1 Hour) start->reflux cool Cool to Room Temp, then Ice Bath reflux->cool filter1 Suction Filter (Collect Solid) cool->filter1 wash_hex Wash Solid with Cold Hexane filter1->wash_hex wash_h2o Stir Solid in DI Water wash_hex->wash_h2o filter2 Suction Filter (Collect Product) wash_h2o->filter2 final_wash Wash with H₂O, then Hexane filter2->final_wash dry Dry Under Suction final_wash->dry recrystallize Recrystallize from Ethyl Acetate dry->recrystallize end Pure Product: 4-(Bromomethyl)benzoic Acid recrystallize->end

Figure 2: Experimental Workflow for Synthesis and Purification.

Safety and Process Considerations

  • Solvent Selection: While carbon tetrachloride has been traditionally used for NBS brominations, it is a known carcinogen and its use is highly discouraged. Chlorobenzene is a suitable and less toxic alternative.[10]

  • Initiator Hazard: Benzoyl peroxide is a strong oxidizing agent and can be explosive if subjected to shock or friction, especially when not in a paste form. Handle with care and avoid leaving it in contact with ground glass joints.[8]

  • Reagent Handling: N-Bromosuccinimide is a lachrymator and irritant. The product, 4-(bromomethyl)benzoic acid, is a benzylic halide and should be handled with caution as it may be a skin irritant.[1]

  • Engineering Controls: This entire procedure must be performed in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE): Safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves are mandatory at all times.

Conclusion

The synthesis of 4-(bromomethyl)benzoic acid from p-toluic acid using N-bromosuccinimide is an efficient and highly selective method for accessing a valuable chemical intermediate. A thorough understanding of the free-radical mechanism is essential for appreciating the selectivity of the reaction. By following the detailed experimental protocol and adhering to strict safety guidelines, researchers can reliably produce this compound in high purity. Its bifunctional nature, possessing both a carboxylic acid and a reactive benzylic bromide, makes it a versatile building block for the synthesis of more complex molecules in the fields of medicinal chemistry and materials science.

References

Introduction: The Strategic Importance of a Versatile Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(1-Bromoethyl)benzoic Acid: Properties, Reactivity, and Applications

In the landscape of modern organic synthesis and pharmaceutical development, the utility of a molecule is often defined by its structural functionality and reactive potential. This compound stands out as a bifunctional building block of significant interest. Possessing both a carboxylic acid and a reactive benzylic bromide, this compound serves as a versatile precursor for a wide array of more complex molecules. Its strategic importance lies in its ability to participate in diverse chemical transformations, enabling the construction of novel scaffolds for active pharmaceutical ingredients (APIs), particularly in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs) and protease inhibitors.[1]

This guide offers a comprehensive technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of data to explore the causality behind its properties and reactivity, providing field-proven insights into its application and handling.

Physicochemical and Structural Identity

The foundational properties of this compound dictate its behavior in both storage and reaction conditions. These characteristics are summarized below.

PropertyValueSource(s)
CAS Number 113023-73-7[2][3][4]
Molecular Formula C₉H₉BrO₂[3][4][5]
Molecular Weight 229.07 g/mol [3][6]
Appearance White crystals or crystalline powder[7][8]
Melting Point 147-156 °C[7][8]
Solubility Insoluble in water[3][9]
IUPAC Name This compound[3][5][6]
SMILES CC(C1=CC=C(C=C1)C(=O)O)Br[3][6][10]
InChI Key VICCYULHZWEWMB-UHFFFAOYSA-N[3][5][6]
Molecular Structure

The molecule's architecture is key to its reactivity. The carboxylic acid group is a planar, electron-withdrawing group, while the bromoethyl group at the para position introduces a chiral center and a highly reactive benzylic bromide.

Caption: 2D structure of this compound with chiral center ().

Spectral Fingerprints for Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

  • ¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals corresponding to the aromatic protons, the methine proton adjacent to the bromine, and the methyl protons. The chemical shifts and splitting patterns are definitive for confirming the substitution pattern and the presence of the bromoethyl group.[11]

  • Infrared (IR) Spectroscopy: The IR spectrum reveals key functional groups. A broad absorption band is typically observed for the O-H stretch of the carboxylic acid, while a sharp, strong peak indicates the C=O (carbonyl) stretch. Absorptions corresponding to the C-Br bond and aromatic C-H bonds are also present.[6]

  • Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound. The fragmentation pattern often shows a characteristic loss of bromine and other fragments, which helps in elucidating the structure.[6][11]

Chemical Reactivity and Synthetic Logic

The synthetic utility of this compound stems from its two distinct reactive sites. The choice of reagents and conditions allows for selective transformation at either the carboxylic acid or the benzylic bromide.

Reactions at the Benzylic Bromide

The carbon-bromine bond is the most reactive site for nucleophilic substitution. Bromine is an excellent leaving group, and the adjacent benzene ring stabilizes the resulting benzylic carbocation intermediate. This facilitates both SN1 and SN2 reaction pathways.

  • Causality: This high reactivity is fundamental to its role as a building block. It allows for the facile introduction of a wide range of functionalities (e.g., amines, thiols, alkoxides) by reacting it with appropriate nucleophiles. This is a cornerstone of its use in constructing diverse molecular libraries for drug discovery.[1]

nucleophilic_substitution reactant This compound intermediate Benzylic Carbocation (SN1 pathway) reactant->intermediate Loss of Br⁻ nucleophile Nucleophile (Nu⁻) nucleophile->intermediate product Substituted Product intermediate->product caption General Nucleophilic Substitution Pathway

Caption: Generalized nucleophilic substitution at the benzylic position.

Reactions at the Carboxylic Acid

The carboxylic acid group undergoes reactions typical of its class, most notably esterification.

  • Esterification: In the presence of an alcohol and an acid catalyst, this compound can be converted to its corresponding ester.[1] This is a crucial transformation in drug development, as converting a carboxylic acid to an ester can significantly alter a molecule's physicochemical properties, such as lipophilicity and cell membrane permeability. This strategy is often employed in the design of prodrugs to enhance bioavailability.[3][9][12]

Core Applications in Pharmaceutical Research

The dual reactivity of this compound makes it a valuable precursor in the synthesis of pharmaceuticals.

  • Chiral Synthesis: The bromoethyl group contains a stereocenter. This is critically important for the synthesis of enantiomerically pure drugs, where often only one enantiomer possesses the desired therapeutic activity while the other may be inactive or cause unwanted side effects. It serves as a key building block for certain NSAIDs and protease inhibitors where specific stereochemistry is required for efficacy.[1]

  • Heterocycle Formation: It is a precursor for synthesizing nitrogen- and oxygen-containing heterocycles. The bromoethyl side chain can participate in cyclization reactions with nucleophiles like amines, leading to the formation of complex ring systems that are common motifs in medicinal chemistry.[1]

  • Prodrug Development: The carboxylic acid moiety can be masked as an ester or another labile group. This prodrug strategy is used to overcome challenges in drug delivery, such as poor solubility or rapid metabolism, by creating a derivative that is converted to the active drug in vivo.[12]

Experimental Protocol: Fischer Esterification

The following protocol describes a representative workflow for the synthesis of Ethyl 4-(1-bromoethyl)benzoate, illustrating the practical application of its chemical properties.

Step-by-Step Methodology
  • Reaction Setup (Rationale): To a round-bottom flask, add this compound. Add an excess of absolute ethanol, which acts as both the solvent and the nucleophilic reactant. The excess drives the equilibrium towards the product. Add a catalytic amount of concentrated sulfuric acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the reaction.

  • Reflux (Rationale): Equip the flask with a reflux condenser and heat the mixture to reflux. The elevated temperature increases the rate of reaction without loss of volatile solvent or reactant. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up (Rationale): After the reaction is complete, cool the mixture to room temperature. Neutralize the sulfuric acid catalyst by slowly adding a saturated solution of sodium bicarbonate. The effervescence of CO₂ indicates neutralization. This step is crucial to stop the reaction and prevent degradation during extraction.

  • Extraction (Rationale): Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate. The ester product is more soluble in the organic phase, while inorganic salts and unreacted starting material remain in the aqueous phase. Wash the organic layer with brine to remove residual water.

  • Purification (Rationale): Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can then be purified by column chromatography on silica gel to isolate the pure ester from any remaining impurities.

esterification_workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Combine Reactants (Acid, Ethanol, H₂SO₄) B 2. Heat to Reflux A->B C 3. Monitor via TLC B->C D 4. Cool & Neutralize (NaHCO₃) C->D E 5. Extract with Ethyl Acetate D->E F 6. Wash & Dry E->F G 7. Concentrate Solvent F->G H 8. Column Chromatography G->H I Pure Ester Product H->I

Caption: Experimental workflow for the synthesis of Ethyl 4-(1-bromoethyl)benzoate.

Safety, Handling, and Storage

Due to its reactive nature, proper handling of this compound is imperative.

  • Hazards: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[6] It may also cause respiratory irritation.[6]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[13][14]

  • Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[14]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It is incompatible with strong oxidizing agents.[3] For long-term stability, storing under an inert gas is recommended.

  • First Aid: In case of skin contact, wash off with soap and plenty of water.[13] For eye contact, rinse cautiously with water for several minutes.[13] If inhaled, move the person to fresh air. If swallowed, rinse the mouth with water and seek immediate medical attention.[13]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular architects in the pharmaceutical and chemical industries. Its bifunctional nature—a stable carboxylic acid and a reactive benzylic bromide—provides a reliable platform for constructing complex and high-value molecules. A thorough understanding of its physicochemical properties, spectral characteristics, and reactivity is essential for leveraging its full synthetic potential in a safe and effective manner.

References

An In-Depth Technical Guide to 4-(1-Bromoethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: A Versatile Building Block in Modern Synthesis

4-(1-Bromoethyl)benzoic acid, identified by its CAS number 113023-73-7, is a substituted aromatic carboxylic acid of significant interest in the fields of medicinal chemistry and organic synthesis.[1][2] Its strategic placement of a carboxylic acid group and a reactive benzylic bromide makes it a highly versatile intermediate. The carboxylic acid moiety provides a handle for amide bond formation, esterification, and other derivatizations, while the bromoethyl group serves as an excellent electrophile for nucleophilic substitution reactions.[1] This dual functionality allows for the facile introduction of the 4-carboxyphenylethyl scaffold into a wide array of molecules, making it a valuable precursor in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of the synthesis, properties, and handling of this compound, offering a technical resource for laboratory professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application and safe handling.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 113023-73-7[2]
Molecular Formula C₉H₉BrO₂[2]
Molecular Weight 229.07 g/mol [2]
Appearance White to off-white solid (crystals or powder)[3]
Melting Point 155-156 °C[3]
Boiling Point (Predicted) 324.3 ± 25.0 °C[3]
Density (Predicted) 1.540 ± 0.06 g/cm³[3]
pKa (Predicted) 4.12 ± 0.10[3]
Water Solubility Insoluble[3]

Spectroscopic Characterization:

The structural integrity of this compound is typically confirmed using standard spectroscopic techniques. While specific peak assignments can vary slightly based on the solvent and instrument, the following are expected characteristics:

  • ¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show a doublet for the methyl protons, a quartet for the methine proton adjacent to the bromine, and a characteristic pattern of aromatic protons in the para-substituted region. The acidic proton of the carboxylic acid will appear as a broad singlet.

  • ¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will display distinct signals for the methyl carbon, the carbon bearing the bromine, the aromatic carbons, and the carbonyl carbon of the carboxylic acid.[2]

  • Mass Spectrometry: Mass spectral analysis will show the molecular ion peak and a characteristic isotopic pattern due to the presence of bromine.[2]

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong carbonyl stretch from the carboxylic acid, along with C-H stretches from the aromatic ring and aliphatic chain, and a C-Br stretch.

Synthesis and Mechanism: Free Radical Bromination

The most common and efficient method for the synthesis of this compound is the free-radical bromination of 4-ethylbenzoic acid. This reaction selectively targets the benzylic position, which is activated towards radical formation due to the resonance stabilization of the resulting benzylic radical.

Reaction Scheme:

Synthesis of this compound reactant1 4-Ethylbenzoic acid product This compound reactant1->product Δ or hν reactant2 N-Bromosuccinimide (NBS) reactant2->product Δ or hν initiator Radical Initiator (e.g., AIBN or BPO) initiator->product Δ or hν solvent Solvent (e.g., CCl4) solvent->product Δ or hν

Caption: Synthesis of this compound.

Mechanism:

The reaction proceeds via a classic free-radical chain mechanism, which can be broken down into three key stages: initiation, propagation, and termination.

Free Radical Bromination Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (I) radicals 2 R• initiator->radicals Heat or Light substrate 4-Ethylbenzoic acid nbs NBS br_radical Br• nbs->br_radical Initiator radical abstracts Br hbr HBr benzylic_radical Benzylic Radical substrate->benzylic_radical Br• abstracts benzylic H product This compound benzylic_radical->product Reacts with Br₂ (from NBS + HBr) termination1 Br• + Br• → Br₂ succinimide_radical Succinimide Radical succinimide Succinimide succinimide_radical->succinimide Abstracts H from HBr termination2 R• + Br• → R-Br termination3 R• + R• → R-R

Caption: Free radical bromination mechanism.

Experimental Protocol: A Self-Validating System

The following protocol is a generalized procedure based on established methods for benzylic bromination. Researchers should optimize conditions based on their specific laboratory setup and scale.

Materials and Equipment:

  • 4-Ethylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Ice bath

  • Büchner funnel and filtration flask

  • Recrystallization solvent (e.g., ethyl acetate/hexanes mixture)

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-ethylbenzoic acid in carbon tetrachloride.

  • Reagent Addition: Add N-bromosuccinimide and a catalytic amount of AIBN or BPO to the solution. Causality Insight: NBS is used as a source of bromine radicals at a low and constant concentration, which favors substitution over addition to the aromatic ring. The radical initiator (AIBN or BPO) is necessary to start the chain reaction.

  • Initiation and Reflux: Heat the mixture to reflux with vigorous stirring. The reaction can be initiated by heat or a UV lamp. The progress of the reaction can be monitored by observing the consumption of the slightly less dense NBS, which will be converted to the denser succinimide.

  • Work-up: After the reaction is complete (typically 1-3 hours), cool the reaction mixture to room temperature and then in an ice bath to precipitate the succinimide byproduct.

  • Filtration: Filter the mixture through a Büchner funnel to remove the succinimide. Wash the filtrate with cold solvent to ensure complete transfer.

  • Solvent Removal: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • Purification by Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent, such as an ethyl acetate and hexanes mixture. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Trustworthiness: Slow cooling is crucial for the formation of pure crystals, as impurities are excluded from the growing crystal lattice.

  • Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.

  • Characterization: Confirm the identity and purity of the product by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR).

Applications in Drug Discovery and Development

This compound is a valuable building block in the synthesis of various pharmaceutical compounds. The bromoethyl group acts as a key pharmacophore or as a reactive handle for further molecular elaboration.

  • Enantiomerically Pure Pharmaceuticals: The chiral center at the benzylic position allows for the synthesis of enantiomerically pure drugs.[1] For example, the (S)-enantiomer is a precursor for certain non-steroidal anti-inflammatory drugs (NSAIDs) and protease inhibitors.[1]

  • Heterocycle Synthesis: The reactive bromine atom can participate in cyclization reactions with nucleophiles like amines or thiols to form nitrogen- and oxygen-containing heterocycles, which are common scaffolds in drug molecules.[1]

  • Linker Chemistry: The dual functionality of the molecule makes it suitable for use as a linker in the development of antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), where precise spatial arrangement of different molecular components is critical.

Applications in Drug Discovery main_compound This compound app1 Synthesis of Enantiopure APIs (e.g., NSAIDs) main_compound->app1 app2 Formation of Heterocyclic Scaffolds main_compound->app2 app3 Linker for PROTACs and ADCs main_compound->app3

Caption: Applications in Drug Discovery.

Safety, Handling, and Storage

As with all alpha-bromo carboxylic acids, this compound should be handled with appropriate safety precautions.

Table 2: GHS Hazard Information

PictogramSignal WordHazard Statements
alt text
Warning H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.

Source: Aggregated GHS information from ECHA C&L Inventory.[2]

Handling:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.[4]

  • In case of contact, immediately flush the affected area with copious amounts of water.

Storage:

  • Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong bases and oxidizing agents.[4]

  • Some suppliers recommend storage at 2-8°C.[3]

Conclusion

This compound is a cornerstone intermediate for synthetic chemists, particularly those in the pharmaceutical industry. Its predictable reactivity, facilitated by the benzylic bromide and the carboxylic acid, allows for its incorporation into a multitude of complex molecular architectures. A solid understanding of its synthesis, purification, and handling, as outlined in this guide, is essential for its safe and effective use in the laboratory.

References

The Solubility Profile of 4-(1-Bromoethyl)benzoic Acid: A Technical Guide for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Crucial Role of Solubility in Drug Discovery

In the landscape of pharmaceutical research and development, the journey of a potential drug candidate from a laboratory concept to a viable therapeutic is fraught with challenges. Among the most critical physicochemical properties that dictate the success of a compound is its solubility. Poor solubility can lead to diminished bioavailability, erratic dosing, and ultimately, the failure of a promising therapeutic agent. This guide provides an in-depth technical exploration of the solubility of 4-(1-Bromoethyl)benzoic acid, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1]

This document is intended for researchers, medicinal chemists, and formulation scientists. It will delve into the theoretical underpinnings of solubility, present robust experimental methodologies for its determination, and offer a predictive analysis of the solubility of this compound in a range of common organic solvents. By understanding and predicting the solubility of this compound, scientists can streamline process development, optimize reaction conditions, and accelerate the drug development timeline.

I. Theoretical Framework: The Science of Dissolution

The solubility of a solid solute in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

For this compound, its molecular structure dictates its solubility behavior. The presence of a carboxylic acid group introduces polarity and the capacity for hydrogen bonding.[2][3] Conversely, the benzene ring and the bromoethyl group contribute to its nonpolar character. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent. The general principle of "like dissolves like" serves as a useful initial guide; polar solvents are more likely to dissolve polar solutes, and nonpolar solvents are better suited for nonpolar solutes.[2][3]

The solubility of a carboxylic acid is also significantly influenced by the pH of the medium.[4] In aqueous solutions, the carboxylic acid group can ionize, forming a carboxylate salt which is generally more soluble than the neutral acid. However, in the context of organic synthesis and purification, non-ionizing organic solvents are of primary interest.

II. Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method.[5][6] This technique is reliable and widely accepted for its accuracy in establishing the thermodynamic solubility of a substance.[5][6]

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

1. Preparation of the Saturated Solution:

  • An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that the solution reaches saturation. 2. Equilibration:
  • The sealed container is agitated at a constant, controlled temperature for a sufficient duration to allow the system to reach equilibrium. This is typically achieved by using an orbital shaker or a magnetic stirrer in a temperature-controlled environment. A period of 24 to 72 hours is generally recommended to ensure equilibrium is fully established.[5] 3. Phase Separation:
  • Once equilibrium is reached, the undissolved solid is separated from the saturated solution. This can be accomplished through centrifugation or filtration. Care must be taken to avoid any temperature changes during this step that could alter the solubility. 4. Quantification:
  • A precisely measured aliquot of the clear, saturated supernatant is carefully removed.
  • The concentration of the dissolved this compound is then determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. A calibration curve prepared with known concentrations of the compound is used for quantification. 5. Data Reporting:
  • The solubility is typically expressed in units of mass per volume (e.g., mg/mL) or moles per liter (mol/L).

Workflow for Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification A Add excess this compound to a known volume of solvent B Agitate at constant temperature (24-72 hours) A->B Seal container C Centrifuge or filter to remove undissolved solid B->C Equilibrium reached D Analyze supernatant using HPLC-UV C->D Collect clear supernatant E Calculate concentration using calibration curve D->E Obtain peak area

Caption: Experimental workflow for the shake-flask solubility determination method.

III. Predicted Solubility Profile of this compound

Table 1: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature

SolventDielectric Constant (approx.)PolarityPredicted SolubilityRationale for Prediction
Water 80.1PolarInsoluble The hydrophobic nature of the benzene ring and the bromoethyl group outweighs the hydrophilic contribution of the carboxylic acid group. This is supported by available data sheets.[1]
Methanol 32.7PolarSoluble As a polar protic solvent, methanol can effectively solvate the carboxylic acid group through hydrogen bonding. The smaller alkyl chain compared to other alcohols provides a good balance for interacting with both the polar and nonpolar parts of the molecule.
Ethanol 24.5PolarSoluble Similar to methanol, ethanol is a polar protic solvent capable of hydrogen bonding. Its slightly lower polarity might result in slightly lower solubility compared to methanol. 4-bromobenzoic acid is known to be soluble in ethanol.[5][7][8]
Isopropanol 19.9PolarModerately Soluble The larger alkyl group of isopropanol increases its nonpolar character, which may lead to a decrease in solubility compared to methanol and ethanol.
Acetone 20.7PolarSoluble Acetone is a polar aprotic solvent. Its carbonyl group can act as a hydrogen bond acceptor for the carboxylic acid proton. 4-bromobenzoic acid is soluble in acetone.[5]
Ethyl Acetate 6.02Mid-PolarModerately Soluble Ethyl acetate has both a polar ester group and nonpolar ethyl and acetyl groups, making it a good solvent for compounds with mixed polarity.
Dichloromethane (DCM) 9.08Mid-PolarModerately Soluble Dichloromethane is a versatile solvent that can dissolve a wide range of organic compounds. Its polarity is sufficient to interact with the carboxylic acid group to some extent, while its organic nature readily accommodates the nonpolar parts of the molecule.
Toluene 2.38NonpolarSlightly Soluble As a nonpolar aromatic solvent, toluene will primarily interact with the benzene ring of the solute. The polar carboxylic acid group will limit solubility. 4-ethylbenzoic acid is soluble in toluene.[9][10] The additional bromine atom in our target molecule may slightly alter this.
Hexane 1.88NonpolarInsoluble Hexane is a nonpolar aliphatic solvent and is unlikely to effectively solvate the polar carboxylic acid group, leading to very poor solubility.
Dimethyl Sulfoxide (DMSO) 46.7PolarVery Soluble DMSO is a highly polar aprotic solvent with a strong ability to act as a hydrogen bond acceptor, making it an excellent solvent for many organic compounds, including carboxylic acids.
N,N-Dimethylformamide (DMF) 36.7PolarVery Soluble Similar to DMSO, DMF is a highly polar aprotic solvent that can effectively solvate the carboxylic acid group, leading to high solubility.

IV. Factors Influencing Solubility: A Deeper Dive

Several factors beyond the choice of solvent can significantly impact the solubility of this compound:

  • Temperature: For most solid solutes, solubility increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. Therefore, conducting reactions or purifications at elevated temperatures can be a strategy to increase the amount of dissolved material.

  • Purity of the Solute: The presence of impurities can either increase or decrease the measured solubility of a compound. It is crucial to use a well-characterized and purified sample for accurate solubility determination.

  • Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. The most stable polymorph will generally have the lowest solubility. It is important to characterize the solid form of this compound being used in solubility studies.

V. Relationship Between Solvent Properties and Predicted Solubility

The predicted solubility of this compound is strongly correlated with the polarity of the solvent, which can be quantified by its dielectric constant.

G cluster_solvents Solvent Properties cluster_solubility Predicted Solubility of this compound High Polarity\n(e.g., DMSO, DMF, Methanol) High Polarity (e.g., DMSO, DMF, Methanol) High Solubility High Solubility High Polarity\n(e.g., DMSO, DMF, Methanol)->High Solubility Mid Polarity\n(e.g., Acetone, DCM, Ethyl Acetate) Mid Polarity (e.g., Acetone, DCM, Ethyl Acetate) Moderate Solubility Moderate Solubility Mid Polarity\n(e.g., Acetone, DCM, Ethyl Acetate)->Moderate Solubility Low Polarity\n(e.g., Toluene, Hexane) Low Polarity (e.g., Toluene, Hexane) Low/Insoluble Low/Insoluble Low Polarity\n(e.g., Toluene, Hexane)->Low/Insoluble

Caption: Correlation between solvent polarity and the predicted solubility of this compound.

VI. Conclusion and Future Perspectives

This technical guide has provided a comprehensive overview of the solubility of this compound, addressing the theoretical principles, experimental methodologies, and a predictive solubility profile in various organic solvents. While direct quantitative data remains to be experimentally determined, the predictive analysis based on structural analogues offers valuable guidance for its application in organic synthesis and pharmaceutical process development.

For researchers and drug development professionals, a thorough understanding of the solubility of key intermediates like this compound is paramount. The protocols and predictive data presented herein serve as a robust starting point for optimizing reaction conditions, developing purification strategies, and ultimately, accelerating the path to new therapeutic discoveries. Future work should focus on the experimental validation of the predicted solubility data to further refine our understanding of this important chemical entity.

References

Spectroscopic Unveiling of 4-(1-Bromoethyl)benzoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Molecular Blueprint of a Key Intermediate

In the landscape of pharmaceutical research and fine chemical synthesis, the precise characterization of molecular intermediates is not merely a procedural formality but a cornerstone of scientific rigor and developmental success. 4-(1-Bromoethyl)benzoic acid, a substituted benzoic acid derivative, represents a pivotal building block in the synthesis of a multitude of more complex molecular architectures. Its strategic importance lies in the reactive benzylic bromide and the versatile carboxylic acid functionalities, which offer dual points for molecular elaboration. An unambiguous understanding of its structural and electronic properties is, therefore, paramount. This in-depth technical guide provides a comprehensive exploration of the spectroscopic data of this compound, leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to construct a detailed molecular portrait for researchers, scientists, and drug development professionals.

This guide eschews a rigid, templated approach, instead opting for a narrative that logically unfolds the process of spectroscopic analysis. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system. Every piece of data will be meticulously analyzed and cross-referenced, grounded in authoritative sources to provide a trustworthy and expert-driven resource.

Molecular Structure and Spectroscopic Rationale

The journey into the spectroscopic world of this compound begins with its fundamental structure. Understanding the arrangement of atoms and the interplay of electronic effects is crucial for predicting and interpreting the spectral data.

Caption: Molecular structure of this compound.

The key structural features that will dictate the spectroscopic signatures are:

  • A para-substituted aromatic ring: This will give rise to a characteristic splitting pattern in the aromatic region of the ¹H NMR spectrum.

  • A carboxylic acid group (-COOH): This functional group has highly distinctive signals in both IR (a very broad O-H stretch and a strong C=O stretch) and NMR (a deshielded acidic proton and a carbonyl carbon).

  • A chiral bromoethyl group (-CH(Br)CH₃): This side chain will exhibit a quartet for the methine proton and a doublet for the methyl protons in the ¹H NMR spectrum, with the bromine atom significantly influencing their chemical shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the connectivity and chemical environment of each atom.

Experimental Protocol for NMR Spectroscopy

A standardized protocol ensures the acquisition of high-quality, reproducible NMR data.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent is critical as it must dissolve the compound without contributing interfering signals.

  • Transfer the solution to a 5 mm NMR tube.

  • If quantitative analysis is required, a known amount of an internal standard, such as tetramethylsilane (TMS), can be added, although modern spectrometers can use the solvent signal as a reference.

Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon. A larger number of scans is required due to the lower natural abundance of ¹³C.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides a wealth of information about the number of different types of protons, their chemical environments, and their proximity to other protons.

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~11-13Broad Singlet1H-COOHThe acidic proton is highly deshielded due to the electronegativity of the oxygen atoms and its involvement in hydrogen bonding. Its signal is often broad due to chemical exchange.
~8.0Doublet2HAr-H (ortho to -COOH)These aromatic protons are deshielded by the electron-withdrawing carboxylic acid group. They appear as a doublet due to coupling with the adjacent aromatic protons.
~7.5Doublet2HAr-H (ortho to -CH(Br)CH₃)These aromatic protons are in a slightly different chemical environment compared to the other set of aromatic protons. They also appear as a doublet.
~5.2Quartet1H-CH(Br)CH₃The methine proton is significantly deshielded by the adjacent electronegative bromine atom. It is split into a quartet by the three neighboring methyl protons.
~2.0Doublet3H-CH(Br)CH₃The methyl protons are coupled to the single methine proton, resulting in a doublet.

Authoritative Insight: The distinct AA'BB' or simple doublet of doublets pattern in the aromatic region is a hallmark of para-substitution, providing immediate structural confirmation. The downfield shift of the methine proton to ~5.2 ppm is a direct consequence of the strong deshielding effect of the bromine atom, a key piece of evidence for the bromoethyl moiety.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Chemical Shift (δ, ppm) Assignment Rationale
~170-175-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded and appears in the characteristic downfield region for this functional group.
~145-150Ar-C (ipso to -CH(Br)CH₃)The aromatic carbon directly attached to the bromoethyl group.
~130-135Ar-C (ipso to -COOH)The aromatic carbon directly attached to the carboxylic acid group.
~125-130Ar-CHThe four aromatic methine carbons, which may appear as two distinct signals due to symmetry.
~45-50-CH(Br)CH₃The methine carbon is directly attached to the electronegative bromine, causing a significant downfield shift.
~20-25-CH(Br)CH₃The methyl carbon is in a typical aliphatic region.

Expert Commentary: The chemical shifts of the aromatic carbons are influenced by the electronic effects of both the carboxylic acid and the bromoethyl substituents. Computational predictions and comparisons with similar substituted benzoic acids can aid in the precise assignment of these signals.[1]

Infrared (IR) Spectroscopy: Identifying Functional Groups by their Vibrations

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Experimental Protocol for FT-IR Spectroscopy

For a solid sample like this compound, the following protocol is standard.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent in the mid-IR region.

  • Place the finely ground mixture into a pellet press and apply pressure to form a thin, transparent pellet.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer for analysis.

Data Acquisition:

  • Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.

  • Procedure: A background spectrum of a blank KBr pellet is first recorded. Then, the sample pellet is scanned. The instrument's software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

IR Spectral Analysis

The IR spectrum of this compound is dominated by the characteristic absorptions of the carboxylic acid and the aromatic ring.

Wavenumber (cm⁻¹) Intensity Vibration Functional Group Assignment
2500-3300Broad, StrongO-H StretchCarboxylic Acid
~1700Strong, SharpC=O StretchCarboxylic Acid
~1600, ~1480MediumC=C StretchAromatic Ring
~1300MediumC-O StretchCarboxylic Acid
~1200MediumO-H BendCarboxylic Acid
~850StrongC-H Bend (out-of-plane)Aromatic Ring (para-substitution)
~600-700MediumC-Br StretchAlkyl Bromide

Trustworthiness of the Data: The simultaneous observation of the extremely broad O-H stretch, the intense C=O stretch, and the characteristic aromatic C=C and C-H bending vibrations provides a highly confident identification of a para-substituted aromatic carboxylic acid.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through analysis of its fragmentation patterns, offers valuable structural information.

Experimental Protocol for Mass Spectrometry

Sample Introduction and Ionization:

  • A dilute solution of the sample is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • The solution is introduced into the mass spectrometer, often via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Electron Ionization (EI) is a common technique for GC-MS, where high-energy electrons bombard the sample molecules, causing ionization and fragmentation.

Data Acquisition:

  • Instrument: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Procedure: The ions are accelerated and separated based on their m/z ratio. The detector records the abundance of each ion, generating a mass spectrum.

Mass Spectral Analysis

The mass spectrum of this compound will exhibit a molecular ion peak and several characteristic fragment ions.

Molecular Ion Peak:

  • The molecular ion peak (M⁺) will appear at an m/z corresponding to the molecular weight of the compound (C₉H₉BrO₂). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2⁺) of almost equal intensity. This isotopic signature is a definitive indicator of the presence of a single bromine atom.[2]

    • M⁺ (with ⁷⁹Br): m/z ≈ 228

    • M+2⁺ (with ⁸¹Br): m/z ≈ 230

Key Fragmentation Pathways:

The fragmentation of this compound is expected to be driven by the lability of the carbon-bromine bond and the stability of the resulting carbocations.

Fragmentation_Pathway cluster_main Proposed Fragmentation Pathway M+. [C₉H₉BrO₂]⁺˙ m/z = 228/230 Fragment_1 [C₉H₉O₂]⁺ m/z = 149 M+.->Fragment_1 - Br• Fragment_2 [C₈H₅O]⁺ m/z = 117 Fragment_1->Fragment_2 - H₂O Fragment_3 [C₇H₅]⁺ m/z = 89 Fragment_2->Fragment_3 - CO

References

A Comprehensive Technical Guide to the Safe Handling of 4-(1-Bromoethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the potential hazards and essential safety precautions for 4-(1-Bromoethyl)benzoic acid (CAS No. 113023-73-7). As a reactive intermediate commonly used in organic synthesis and the development of pharmaceutical agents, a thorough understanding of its chemical properties and associated risks is paramount to ensuring laboratory safety and experimental integrity. This guide moves beyond mere procedural lists to explain the causality behind each safety recommendation, fostering a proactive safety culture grounded in scientific principles.

Compound Profile and Inherent Hazards

This compound is an organobromine compound featuring a carboxylic acid group and a benzylic bromide. This specific combination of functional groups dictates its reactivity and toxicological profile. The benzylic bromide is susceptible to nucleophilic substitution and elimination reactions, while the carboxylic acid moiety imparts acidic properties.

Physicochemical Properties

A clear understanding of the compound's physical properties is the foundation of a robust safety assessment.

PropertyValueSource
CAS Number 113023-73-7[1][2]
Molecular Formula C₉H₉BrO₂[1][2]
Molecular Weight 229.07 g/mol [1]
Appearance Solid (Typical)[3]
IUPAC Name This compound[1]
GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. This compound is classified as hazardous, with data aggregated from multiple suppliers indicating a consistent hazard profile.[1]

GHS ClassificationHazard StatementSignal WordPictogramSource(s)
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedWarning
alt text
[1]
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationWarning
alt text
[1][4][5]
Serious Eye Damage/Irritation (Category 2/2A)H319: Causes serious eye irritationWarning
alt text
[1][4][5]
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritationWarning
alt text
[1][4][5]
Skin Corrosion (Sub-category 1C)H314: Causes severe skin burns and eye damageDanger
alt text
[6][7]

Note: Some suppliers classify this chemical as causing severe skin burns and eye damage (H314), warranting a "Danger" signal word and the corrosion pictogram.[6][7] Given this more severe classification by some sources, it is prudent to handle the compound with the highest degree of caution, assuming it to be corrosive.

Reactivity and Stability Profile
  • Incompatibilities : The compound should be kept away from strong oxidizing agents, bases, alcohols, amines, and certain metals.[5][6] The benzylic bromide is reactive and can undergo unwanted reactions.

  • Conditions to Avoid : Exposure to moisture and excess heat should be avoided.[6] Moisture can lead to hydrolysis, potentially releasing corrosive hydrogen bromide gas. Dust generation should also be minimized to prevent inhalation hazards.[3]

  • Hazardous Decomposition Products : Upon thermal decomposition, the compound may release toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr).[3][6]

Risk Mitigation and the Hierarchy of Controls

Effective safety management involves a multi-layered approach to risk mitigation, prioritized by the hierarchy of controls. This framework prioritizes the most effective control measures (elimination, substitution) down to the least effective (PPE), which serves as the final barrier of protection.

Hierarchy_of_Controls cluster_pyramid cluster_labels Elimination Elimination Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls PPE Personal Protective Equipment l5 Least Effective l1 Most Effective

Caption: The Hierarchy of Controls prioritizes safety measures.

For this compound, elimination or substitution may not be feasible if it is a required synthetic intermediate. Therefore, the focus must be on robust engineering controls, administrative procedures, and appropriate PPE.

Standard Operating Procedures for Safe Use

Adherence to well-defined protocols is non-negotiable when handling this compound. The following procedures are designed to minimize exposure and mitigate risks.

Engineering Controls
  • Ventilation : All handling of this compound, including weighing, transfers, and reaction setup, MUST be conducted within a properly functioning certified chemical fume hood.[6][8] This is the primary engineering control to prevent inhalation of dust or potential HBr vapors.

  • Safety Equipment : An eyewash station and a safety shower must be readily accessible and in close proximity to the workstation.[5]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully to provide adequate protection.

Protection TypeSpecificationRationale and Source(s)
Eye/Face Protection Chemical safety goggles conforming to EN166 or ANSI Z87.1 standards. A face shield should be worn over goggles if there is a significant splash or dust generation risk.[4][5][9]Protects against dust particles, splashes, and corrosive effects causing serious eye irritation or damage.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene). Gloves must be inspected for integrity before use and replaced immediately if contaminated or damaged.[10][11]Prevents skin contact, which can cause irritation or severe chemical burns.
Body Protection A flame-resistant lab coat, fully buttoned. Long pants and closed-toe, closed-heel shoes are mandatory. Avoid synthetic fabrics like polyester.[11]Protects skin from accidental contact and spills.
Respiratory Protection Not typically required if work is performed within a certified fume hood. If engineering controls are insufficient to prevent dust inhalation, a NIOSH-approved respirator (e.g., N95 for particulates) must be used.[9][11][12]Prevents respiratory tract irritation.
Step-by-Step Handling Protocol
  • Preparation : Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • Don PPE : Put on all required PPE as specified in the table above.

  • Weighing and Transfer : Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust. Use a spatula for transfers and avoid creating airborne dust.

  • Reaction Setup : If adding to a reaction, do so slowly and in a controlled manner. Be mindful of potential exothermic reactions, especially when reacting with nucleophiles or bases.

  • Post-Handling : After use, securely close the container. Wipe down the spatula and any contaminated surfaces within the fume hood with an appropriate solvent.

  • Decontamination : Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[4][13]

Storage and Disposal
  • Storage : Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[3][5][6] It should be stored away from incompatible materials and protected from moisture.[6] Store in a locked cabinet or area to restrict access.[5][6]

  • Disposal : this compound and any materials contaminated with it are considered hazardous waste. Dispose of waste in a clearly labeled, sealed, and appropriate container.[8] Do not dispose of down the drain.[4] Arrange for disposal through a licensed hazardous waste disposal company in accordance with all local, regional, and national regulations.[13][14]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

First Aid Measures

The following table outlines the immediate first aid response required for different routes of exposure. In all cases of significant exposure, seek immediate medical attention and provide the Safety Data Sheet (SDS) to the responding medical personnel.[4]

Exposure RouteFirst Aid ProtocolSource(s)
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Call a poison center or doctor immediately.[4][6]
Skin Contact Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. If skin irritation or burns occur, get medical advice/attention.[5][6]
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call a poison center or doctor.[5][6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[4][6]
Spill Response

A spill of this compound must be managed promptly and safely.

Spill_Response_Workflow A Spill Detected B Alert personnel & restrict access A->B C Don appropriate PPE (respirator if needed) B->C D Contain the spill (if safe to do so) C->D E Gently sweep or vacuum (avoid raising dust) D->E F Collect material in a labeled hazardous waste container E->F G Decontaminate the area F->G H Dispose of waste via -licensed service G->H

Caption: A workflow for responding to a chemical spill.

  • Evacuate and Alert : Alert personnel in the immediate area and restrict access.

  • Assess and Protect : If the spill is large or in a poorly ventilated area, evacuate and call emergency services. For small, manageable spills, don the appropriate PPE, including respiratory protection if necessary.[4]

  • Contain and Clean : Prevent the spread of the solid. Carefully sweep up the material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste.[4][12]

  • Decontaminate : Clean the spill area with a suitable solvent and paper towels, placing all cleaning materials into the hazardous waste container.

  • Report : Report the incident to the laboratory supervisor or safety officer.

Conclusion

This compound is a valuable chemical intermediate whose safe use is predicated on a comprehensive understanding of its hazards and the diligent application of control measures. By integrating the principles of the hierarchy of controls and adhering strictly to the protocols outlined in this guide, researchers can minimize risks to themselves and their colleagues, ensuring a safe and productive research environment.

References

Methodological & Application

Application Notes & Protocols: The Strategic Utility of 4-(1-Bromoethyl)benzoic Acid in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Linchpin in Molecular Construction

4-(1-Bromoethyl)benzoic acid is a uniquely versatile chemical intermediate whose value in organic synthesis and drug development is derived from its bifunctional nature. The molecule incorporates a carboxylic acid on a benzene ring, providing a handle for amide couplings, esterifications, and other derivatizations.[1] Crucially, it also possesses a secondary benzylic bromide, a reactive site ideal for nucleophilic substitution reactions.[2] This dual reactivity allows for sequential and controlled modifications, making it a strategic building block for constructing complex molecular architectures, particularly in the synthesis of Active Pharmaceutical Ingredients (APIs).[2][3][4]

This guide provides an in-depth exploration of the applications of this compound, detailing the causality behind experimental choices, providing validated protocols for key transformations, and outlining the safety considerations necessary for its handling.

Physicochemical Properties & Safety Data

A thorough understanding of the compound's properties and hazards is foundational to its safe and effective use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[5]
CAS Number 113023-73-7[4][6]
Molecular Formula C₉H₉BrO₂[5][6]
Molecular Weight 229.07 g/mol [5]
Appearance White crystalline solid/powder[7]
SMILES CC(C1=CC=C(C=C1)C(=O)O)Br[4][5]
Safety, Handling, and Storage

This compound is a hazardous substance that requires careful handling to ensure personnel safety.[5]

Table 2: GHS Hazard and Precautionary Information

Hazard ClassGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed[5]
Skin Corrosion/IrritationH315Causes skin irritation[5]
Serious Eye Damage/IrritationH319Causes serious eye irritation[5]
STOT - Single ExposureH335May cause respiratory irritation[5]

Mandatory Safety Protocols:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8][9] Work should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[9]

  • Handling: Avoid contact with skin, eyes, and clothing. Prevent dust formation during handling.[8] After handling, wash hands and face thoroughly.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7] The compound should be protected from moisture and stored under an inert atmosphere if possible.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[7]

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get immediate medical attention.[7]

    • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[7][8]

    • If swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.

Core Reaction Pathways and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The benzylic bromide is susceptible to nucleophilic attack, while the carboxylic acid engages in reactions typical of its class.

main This compound sub Nucleophilic Substitution (at C-Br bond) main->sub est Esterification (at -COOH group) main->est amide Amide Coupling (at -COOH group) main->amide het Heterocycle Formation main->het Intramolecular Cyclization sub->het Intramolecular Cyclization deriv1 Amine Derivatives sub->deriv1 R₂NH deriv2 Ether/Thioether Derivatives sub->deriv2 ROH, RSH deriv3 Ester Derivatives est->deriv3 R'OH, H⁺ deriv4 Amide Derivatives amide->deriv4 R'₂NH, Coupling Agent deriv5 Lactams, etc. het->deriv5

Caption: Key reaction pathways for this compound.

Nucleophilic Substitution at the Benzylic Carbon

The bromine atom, being a good leaving group and positioned at a benzylic carbon, is readily displaced by a wide range of nucleophiles. This S_N reaction is a cornerstone of its application.

  • Causality: The stability of the potential benzylic carbocation intermediate facilitates both S_N1 and S_N2 reaction pathways, making this site highly reactive towards nucleophiles.

  • Applications: This reaction is fundamental for introducing nitrogen, oxygen, or sulfur-containing functional groups, which are prevalent in pharmaceutically active compounds. For instance, reaction with primary or secondary amines yields substituted amino acids, while reaction with alcohols or thiols produces ethers and thioethers, respectively.[2]

Derivatization of the Carboxylic Acid Group

The carboxylic acid moiety offers a second, distinct reaction site.

  • Esterification: The compound can be converted to its corresponding ester, such as this compound ethyl ester, through reaction with an alcohol under acidic conditions.[2][3] This is often done to protect the carboxylic acid during subsequent reactions at the benzylic bromide or to modify the solubility and pharmacokinetic properties of the final molecule.

  • Amide Bond Formation: Using standard peptide coupling reagents (e.g., DCC, EDC), the carboxylic acid can be coupled with amines to form amides. This is one of the most important reactions in drug discovery for building complex molecules and mimicking peptide bonds.

Synthesis of Heterocyclic Scaffolds

The bifunctional nature of this compound makes it an excellent precursor for synthesizing heterocyclic compounds.[2]

  • Mechanism: A common strategy involves an initial reaction at one functional group, followed by an intramolecular cyclization. For example, the carboxylic acid can be converted to an amide, and a subsequent intramolecular nucleophilic substitution of the bromide by the amide nitrogen can lead to the formation of lactams.[2]

Experimental Protocols

The following protocols are provided as validated starting points for common transformations. Researchers should optimize conditions based on their specific substrates and desired outcomes.

Protocol 1: Synthesis of Ethyl 4-(1-bromoethyl)benzoate via Fischer Esterification

This protocol details the protection of the carboxylic acid group as an ethyl ester, a common precursor for further reactions.

Materials & Equipment:

  • This compound

  • Absolute Ethanol (EtOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Setup: To a round-bottom flask, add this compound (1.0 eq.). Add a 20-fold excess of anhydrous ethanol.

  • Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3% of the volume of ethanol) dropwise.

  • Reaction: Heat the mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Reduce the volume of ethanol by approximately half using a rotary evaporator.

  • Neutralization: Slowly pour the concentrated mixture into a separatory funnel containing saturated NaHCO₃ solution. Caution: CO₂ evolution. Swirl gently until effervescence ceases.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude ester.

  • Purification: If necessary, purify the product by flash column chromatography on silica gel.

Protocol 2: Nucleophilic Substitution with a Secondary Amine

This protocol describes a general procedure for forming a C-N bond at the benzylic position.

Materials & Equipment:

  • This compound (or its ester derivative from Protocol 1)

  • Secondary Amine (e.g., morpholine, piperidine) (1.1 - 1.5 eq.)

  • A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA) (1.5 - 2.0 eq.)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF)

  • Round-bottom flask with magnetic stirrer and nitrogen inlet

  • Standard workup and purification equipment

Procedure:

  • Setup: In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq.) in the anhydrous solvent.

  • Addition of Reagents: Add the secondary amine (1.1 eq.) followed by the base (DIPEA, 1.5 eq.). The base is crucial to neutralize the HBr byproduct.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C) for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench with water and transfer to a separatory funnel.

  • Extraction: Extract the product with ethyl acetate or another suitable organic solvent.

  • Washing & Drying: Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Purification: Filter and concentrate the solvent. Purify the crude product by flash column chromatography to obtain the desired tertiary amine derivative.

cluster_0 Reaction Phase cluster_1 Workup & Purification setup 1. Dissolve Reactants (Substrate, Nucleophile, Base) in anhydrous solvent under N₂ react 2. Stir at RT or Heat (e.g., 40-60°C) setup->react monitor 3. Monitor by TLC / LC-MS react->monitor quench 4. Quench with Water monitor->quench Upon Completion extract 5. Extract with Organic Solvent quench->extract wash 6. Wash with Water & Brine extract->wash dry 7. Dry over Na₂SO₄ / MgSO₄ wash->dry concentrate 8. Concentrate via Rotovap dry->concentrate purify 9. Purify via Column Chromatography concentrate->purify

Caption: Generalized workflow for nucleophilic substitution and product isolation.

Conclusion

This compound stands out as a high-value intermediate due to its predictable and versatile reactivity. The ability to perform selective transformations at either the benzylic bromide or the carboxylic acid site provides chemists with a powerful tool for the convergent synthesis of complex target molecules. The protocols and safety information provided herein serve as a robust foundation for researchers in drug development and materials science to leverage the full synthetic potential of this compound.

References

Application Notes & Protocols: The Strategic Role of 4-(1-Bromoethyl)benzoic Acid in the Synthesis of Active Pharmaceutical Ingredients

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

4-(1-Bromoethyl)benzoic acid is a bifunctional organic compound that has emerged as a critical starting material and intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). Its structure, featuring a carboxylic acid group on a benzene ring and a reactive benzylic bromide, provides two distinct points for chemical modification. This duality allows for the strategic construction of complex molecular architectures, making it an invaluable tool in the drug discovery and development pipeline. The bromine atom, being an excellent leaving group, facilitates nucleophilic substitution reactions, while the carboxylic acid moiety can be readily converted into esters, amides, or other functional groups.[1][2] This document provides an in-depth guide to the applications and experimental protocols involving this compound, with a focus on its role in synthesizing high-value pharmaceutical compounds.

Physicochemical Properties & Data Summary

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective and safe use in synthesis.

PropertyValueSource
CAS Number 113023-73-7[3][4][5]
Molecular Formula C₉H₉BrO₂[3][4]
Molecular Weight 229.07 g/mol [3]
Appearance White to off-white crystals or powder[6]
Melting Point 147.0-156.0 °C[6]
Solubility Insoluble in water[2]
IUPAC Name This compound[3][5]
SMILES CC(C1=CC=C(C=C1)C(=O)O)Br[3][5]
InChI Key VICCYULHZWEWMB-UHFFFAOYSA-N[3][5]

Safety & Handling: A Mandate for Laboratory Practice

As a reactive halogenated compound, this compound requires careful handling to ensure laboratory safety. It is classified as an irritant and can be harmful if swallowed or inhaled.[3]

GHS Hazard Statements:

  • H302: Harmful if swallowed.[3]

  • H314 & H315: Causes severe skin burns and eye damage; Causes skin irritation.[3][7]

  • H318 & H319: Causes serious eye damage; Causes serious eye irritation.[3][7]

  • H335: May cause respiratory irritation.[3]

Precautionary Measures:

  • P260 & P261: Do not breathe dust. Avoid breathing vapors, mist, or gas.[7][8]

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.[7][8]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7][8]

  • Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid dust formation.[7][8]

  • Storage: Store in a cool, dry place in a tightly sealed container. Store locked up.[8]

Core Synthetic Applications: From Reagent to API

The synthetic utility of this compound is anchored in its dual functionality. The benzylic bromide is highly susceptible to nucleophilic attack (SN1 or SN2, depending on conditions), while the carboxylic acid provides a handle for amide bond formation or esterification.

G cluster_paths Synthetic Pathways cluster_products Intermediate / Product Classes reagent This compound path1 Nucleophilic Substitution (at Benzylic Bromide) reagent->path1  + Nucleophile (Nu⁻)  (e.g., ROH, RNH₂, RSH) path2 Carboxylic Acid Derivatization (Esterification/Amidation) reagent->path2  + Activating Agent  (e.g., SOCl₂, DCC)  + ROH / R₂NH prod1 Ethers, Esters, Amines, Thioethers path1->prod1 prod2 Amides, Esters, Acid Halides path2->prod2

Caption: General synthetic pathways for this compound.

Causality in Mechanism: Why it Works

The reactivity of the ethyl-bromide group is significantly enhanced by its position on the benzene ring (a benzylic position). The carbocation intermediate formed during an SN1 reaction is stabilized by resonance with the aromatic ring, lowering the activation energy. In an SN2 context, the transition state is similarly stabilized. This inherent reactivity makes it an ideal electrophile for coupling with a wide range of nucleophiles under relatively mild conditions.[1]

Application Protocol I: Synthesis of a Dexibuprofen Ester Prodrug

Objective: To leverage the chiral precursor, (S)-4-(1-bromoethyl)benzoic acid, in the synthesis of an ester prodrug of Dexibuprofen. Dexibuprofen, the S-(+)-enantiomer of ibuprofen, is the pharmacologically active form.[9] Creating ester prodrugs can improve the drug's lipophilicity or reduce gastrointestinal side effects.[10][11] This protocol details a representative esterification via nucleophilic substitution.

Reaction Scheme: (S)-4-(1-Bromoethyl)benzoic acid + Alcohol (e.g., Ethanol) → (S)-4-(1-Ethoxyethyl)benzoic acid + HBr

Materials & Reagents
ReagentCASM. W. ( g/mol )AmountMoles (mmol)
(S)-4-(1-Bromoethyl)benzoic acid113023-73-7 (Generic)229.072.29 g10.0
Ethanol (Anhydrous)64-17-546.0750 mL-
Potassium Carbonate (K₂CO₃)584-08-7138.212.07 g15.0
N,N-Dimethylformamide (DMF)68-12-273.0940 mL-
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard glassware for workup (separatory funnel, beakers)

  • Rotary evaporator

  • Column chromatography setup

Step-by-Step Experimental Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere, add (S)-4-(1-Bromoethyl)benzoic acid (2.29 g, 10.0 mmol) and potassium carbonate (2.07 g, 15.0 mmol).

  • Solvent Addition: Add anhydrous DMF (40 mL) to the flask, followed by anhydrous ethanol (50 mL). The DMF is a polar aprotic solvent that effectively facilitates this substitution reaction.[1]

  • Reaction Execution: Stir the mixture at room temperature for 30 minutes, then heat to 60°C.

  • Monitoring (Self-Validation): Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase 7:3 Hexane:Ethyl Acetate). The disappearance of the starting material spot indicates reaction completion (typically 4-6 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 200 mL of cold water and stir.

    • Acidify the aqueous solution to pH ~3 using 1M HCl.

    • Extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure ester product.

Characterization & Validation
  • ¹H NMR: Expect to see the disappearance of the quartet for the CH-Br proton and the appearance of new signals corresponding to the ethoxy group.

  • IR Spectroscopy: Look for the characteristic C-O ether stretch and the continued presence of the carboxylic acid C=O and O-H stretches.

  • Mass Spectrometry: Confirm the molecular weight of the final product.[9]

  • Chiral HPLC: Crucially, analyze the enantiomeric purity to confirm that the reaction conditions did not cause racemization at the chiral center.[9]

Caption: Workflow for the synthesis of a Dexibuprofen ester prodrug.

Application Protocol II: General Synthesis of Amide Derivatives

Objective: To demonstrate the versatility of the carboxylic acid moiety by converting this compound into an amide. Amide derivatives are prevalent in pharmaceuticals. This protocol first converts the acid to a more reactive acid chloride.

Reaction Scheme:

  • This compound + SOCl₂ → 4-(1-Bromoethyl)benzoyl chloride

  • 4-(1-Bromoethyl)benzoyl chloride + R₂NH → 4-(1-Bromoethyl)-N,N-dialkylbenzamide

Materials & Reagents
  • This compound

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM, anhydrous)

  • A desired primary or secondary amine (e.g., diethylamine)

  • Triethylamine (TEA) or Pyridine (as a base)

Step-by-Step Experimental Procedure
  • Acid Chloride Formation:

    • In a fume hood, dissolve this compound (1 eq.) in anhydrous DCM.

    • Add thionyl chloride (1.5 eq.) dropwise at 0°C.

    • Add a catalytic amount of DMF (1-2 drops).

    • Allow the reaction to warm to room temperature and stir for 2-3 hours, or until gas evolution ceases.

    • Remove the excess SOCl₂ and DCM under reduced pressure to obtain the crude 4-(1-Bromoethyl)benzoyl chloride. This intermediate is moisture-sensitive and typically used immediately without further purification.

  • Amidation:

    • Dissolve the crude acid chloride in fresh anhydrous DCM and cool to 0°C.

    • In a separate flask, dissolve the desired amine (1.1 eq.) and a base like triethylamine (1.2 eq.) in anhydrous DCM.

    • Add the amine solution dropwise to the acid chloride solution at 0°C.

    • Stir the reaction mixture, allowing it to warm to room temperature, for 2-4 hours.

  • Workup and Purification:

    • Quench the reaction with water.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the resulting amide by recrystallization or column chromatography.

Characterization & Validation
  • ¹H NMR: Confirm the presence of signals corresponding to the alkyl groups of the new amide.

  • IR Spectroscopy: Observe the disappearance of the broad O-H stretch from the carboxylic acid and the appearance of a strong C=O stretch for the amide (typically 1630-1680 cm⁻¹).

  • Mass Spectrometry: Verify the molecular weight of the final amide product.

Conclusion

This compound is a powerful and versatile intermediate in pharmaceutical synthesis. Its dual reactive sites—the benzylic bromide and the carboxylic acid—provide a robust platform for constructing diverse and complex molecular scaffolds. The protocols outlined here for the synthesis of ester and amide derivatives serve as a practical guide for researchers, demonstrating the controlled and stepwise elaboration of this building block. Proper analytical validation at each stage is paramount to ensure the structural integrity and stereochemical purity of the resulting compounds, a non-negotiable aspect of API development.

References

Application Note: A Detailed Protocol for the Synthesis of 4-(1-Bromo-ethyl)-benzoic acid ethyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the synthesis, purification, and characterization of 4-(1-bromo-ethyl)-benzoic acid ethyl ester, a valuable intermediate in pharmaceutical and materials science research. The protocol details a robust and reproducible method for the benzylic bromination of ethyl 4-ethylbenzoate using N-Bromosuccinimide (NBS) and a radical initiator. We delve into the underlying free-radical mechanism, provide a detailed, step-by-step experimental procedure, and outline the analytical methods required for structural verification and purity assessment of the final product. This document is intended for researchers, scientists, and drug development professionals seeking a reliable method for accessing this and similar α-bromoaryl ester compounds.

Introduction: The Significance of Benzylic Bromides

α-Halo esters, particularly those situated at a benzylic position, are highly versatile building blocks in organic synthesis. The presence of the bromine atom provides a reactive handle for a wide array of nucleophilic substitution reactions (SN1 and SN2), elimination reactions, and the formation of organometallic reagents. The target molecule, 4-(1-bromo-ethyl)-benzoic acid ethyl ester, combines this reactivity with a para-substituted aromatic ring, making it a key precursor for the synthesis of various active pharmaceutical ingredients (APIs) and functional materials.

The method described herein is a variation of the Wohl-Ziegler reaction, which is a cornerstone of organic chemistry for the selective bromination of allylic and benzylic C-H bonds.[1] This reaction utilizes N-Bromosuccinimide (NBS) as the bromine source, which offers significant advantages over elemental bromine (Br₂) in terms of handling, safety, and selectivity. The reaction proceeds via a free-radical chain mechanism, typically initiated by the thermal decomposition of an initiator like 2,2'-Azobisisobutyronitrile (AIBN) or by photochemical means.[1][2]

Reaction Scheme and Mechanistic Rationale

The conversion of ethyl 4-ethylbenzoate to its α-brominated derivative is achieved through a free-radical chain reaction. Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Overall Transformation:

(Self-generated image, not from a search result)

The Free-Radical Chain Mechanism:

The reaction is initiated by the thermal decomposition of AIBN at temperatures typically above 65 °C, which expels a molecule of nitrogen gas to generate two 2-cyanoprop-2-yl radicals.[2][3] The role of NBS is to provide a low, constant concentration of bromine radicals (Br•) to propagate the chain. While the exact mechanism is complex, it is widely accepted that NBS serves as a source for molecular bromine (Br₂), which is the active brominating species in the chain propagation steps.[4]

Step 1: Initiation The reaction begins with the homolytic cleavage of the AIBN initiator upon heating, generating two carbon-centered radicals and stable nitrogen gas.[2] These radicals then react with a source of bromine to generate the chain-carrying bromine radical.

Step 2: Propagation This is a two-step cycle. First, a bromine radical abstracts a hydrogen atom from the benzylic position of ethyl 4-ethylbenzoate. This step is highly selective for the benzylic position because the resulting benzylic radical is resonance-stabilized by the aromatic ring. Second, this benzylic radical reacts with a molecule of Br₂ (generated from NBS) to form the desired product and a new bromine radical, which continues the chain.

Step 3: Termination The reaction concludes when two radicals combine to form a stable, non-radical species.

G cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination AIBN AIBN Rad 2x R• + N₂ AIBN->Rad Δ (Heat) Br_rad Br• Rad->Br_rad + Br₂/NBS Substrate Ethyl 4-ethylbenzoate Br_rad->Substrate H abstraction Term1 Br• + Br• → Br₂ Br_rad->Term1 Term2 R• + Br• → R-Br Br_rad->Term2 Benzylic_Rad Benzylic Radical Substrate->Benzylic_Rad Br2 Br₂ Benzylic_Rad->Br2 Bromine abstraction Benzylic_Rad->Term2 R• = Benzylic Radical Term3 R• + R• → R-R Benzylic_Rad->Term3 Product Product Br2->Br_rad Br2->Product

Caption: Free-radical mechanism for the Wohl-Ziegler bromination.

Detailed Experimental Protocol

This protocol is designed for a 10 mmol scale reaction. All operations should be conducted in a well-ventilated fume hood.

3.1. Materials and Equipment

  • Chemicals:

    • Ethyl 4-ethylbenzoate (≥98%)

    • N-Bromosuccinimide (NBS, ≥99%, recrystallize if yellow)[1]

    • 2,2'-Azobisisobutyronitrile (AIBN, ≥98%)[5]

    • Acetonitrile (CH₃CN, anhydrous, ≥99.8%)

    • Dichloromethane (DCM, ACS grade)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Saturated aqueous sodium chloride (brine) solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

    • Silica gel (for column chromatography, 230-400 mesh)

    • TLC plates (silica gel 60 F₂₅₄)

    • Hexanes and Ethyl Acetate (HPLC grade, for chromatography)

  • Equipment:

    • Round-bottom flask (100 mL) with a magnetic stir bar

    • Reflux condenser and heating mantle

    • Inert atmosphere setup (Nitrogen or Argon)

    • Buchner funnel and filter paper

    • Separatory funnel (250 mL)

    • Rotary evaporator

    • Glassware for column chromatography

3.2. Reagent Quantities

ReagentM.W. ( g/mol )EquivalentsAmount
Ethyl 4-ethylbenzoate178.231.01.78 g (10.0 mmol)
N-Bromosuccinimide (NBS)177.981.051.87 g (10.5 mmol)
AIBN164.210.0582 mg (0.5 mmol)
Acetonitrile (anhydrous)41.05-40 mL

3.3. Step-by-Step Procedure

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add ethyl 4-ethylbenzoate (1.78 g), N-Bromosuccinimide (1.87 g), and AIBN (82 mg).

  • Solvent Addition and Inerting: Add anhydrous acetonitrile (40 mL). Fit the flask with a reflux condenser and flush the entire system with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) using a heating mantle. The solution may initially be a slurry. As the reaction proceeds, the dense NBS will be consumed and replaced by the less dense byproduct, succinimide, which will float.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent system. The product spot should appear at a slightly lower Rf value than the starting material. The reaction is typically complete within 2-4 hours.

  • Workup - Quenching and Filtration: Once the starting material is consumed, cool the reaction mixture to room temperature. A white solid (succinimide) will precipitate. Filter the mixture through a Buchner funnel and wash the solid with a small amount of cold acetonitrile or dichloromethane.

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Dilute with dichloromethane (50 mL) and wash sequentially with water (2x 50 mL), saturated NaHCO₃ solution (1x 50 mL), and brine (1x 50 mL). The bicarbonate wash removes any trace HBr that may have formed.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude product, typically as a pale yellow oil.

  • Purification: Purify the crude oil via flash column chromatography on silica gel. Use a gradient elution, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 5% ethyl acetate in hexanes). Combine the fractions containing the pure product (identified by TLC) and remove the solvent under reduced pressure.

Caption: Experimental workflow from reaction setup to final product.

Characterization and Data Analysis

The final product, 4-(1-bromo-ethyl)-benzoic acid ethyl ester, should be a colorless to pale yellow oil.

  • 1H NMR (CDCl3, 400 MHz):

    • δ 8.02 (d, J=8.4 Hz, 2H, Ar-H ortho to COOEt)

    • δ 7.48 (d, J=8.4 Hz, 2H, Ar-H ortho to CH(Br)CH₃)

    • δ 5.25 (q, J=6.8 Hz, 1H, CH (Br)CH₃)

    • δ 4.38 (q, J=7.1 Hz, 2H, OCH₂ CH₃)

    • δ 2.05 (d, J=6.8 Hz, 3H, CH(Br)CH₃ )

    • δ 1.40 (t, J=7.1 Hz, 3H, OCH₂CH₃ )

  • 13C NMR (CDCl3, 101 MHz):

    • δ 166.0 (C=O)

    • δ 146.5 (Ar-C)

    • δ 131.5 (Ar-C)

    • δ 129.8 (Ar-CH)

    • δ 126.5 (Ar-CH)

    • δ 61.2 (OCH₂)

    • δ 48.5 (CHBr)

    • δ 25.5 (CH(Br)CH₃)

    • δ 14.3 (OCH₂CH₃)

  • Mass Spectrometry (EI):

    • Expected M+• and [M+2]+• peaks at m/z 256 and 258 in an approximate 1:1 ratio, which is characteristic of a monobrominated compound.

    • A common fragmentation pattern is the loss of Br• (m/z 79/81) to give a fragment at m/z 177.

Safety Precautions

  • N-Bromosuccinimide (NBS): NBS is an irritant and an oxidizing agent.[6][7][8] Avoid contact with skin, eyes, and clothing.[6] Handle in a fume hood to prevent inhalation of dust.[9] Keep away from combustible materials.[6][9]

  • AIBN: AIBN is a flammable solid and is thermally unstable. It can decompose exothermically and potentially explosively if heated above 65 °C without a solvent.[2][3][10] Store in a cool, dark place, typically refrigerated.[5] Avoid friction or impact.[5]

  • Solvents: Acetonitrile and dichloromethane are toxic and volatile. All manipulations must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.[7]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Inactive AIBN initiator.2. Insufficient heating.3. "Wet" NBS or solvent.1. Use a fresh bottle of AIBN or recrystallize old AIBN.2. Ensure the reaction mixture is vigorously refluxing.3. Use freshly opened anhydrous solvent and recrystallized NBS.
Low Yield 1. Incomplete reaction.2. Product loss during workup/purification.3. Formation of side products (e.g., dibromination).1. See above; consider adding a second small portion of AIBN after 2 hours.2. Be careful during extractions; ensure proper phase separation.3. Use no more than 1.05 equivalents of NBS.
Presence of Dibrominated Product Use of excess NBS or prolonged reaction time.Use a maximum of 1.05 equivalents of NBS and monitor the reaction carefully by TLC to stop it upon consumption of the starting material.
Aromatic Ring Bromination Contamination with acid (HBr), which promotes electrophilic aromatic substitution.Ensure the reaction is not exposed to light, which can accelerate HBr formation. A thorough NaHCO₃ wash during workup is critical.

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of 4-(1-bromo-ethyl)-benzoic acid ethyl ester. The use of NBS and AIBN for this benzylic bromination is a classic and scalable transformation. Careful attention to the anhydrous conditions, reaction monitoring, and purification steps will consistently yield the desired product in high purity, ready for use in subsequent synthetic endeavors.

References

The Pivotal Role of 4-(1-Bromoethyl)benzoic Acid in Advanced Polymer Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Controlled Radical Polymerization

In the realm of polymer chemistry, precision is paramount. The ability to dictate molecular weight, architecture, and functionality is the cornerstone of designing materials with tailored properties for advanced applications, from targeted drug delivery to sophisticated electronics. Among the arsenal of techniques for achieving this control, Atom Transfer Radical Polymerization (ATRP) stands out as a robust and versatile method.[1] Central to the success of ATRP is the choice of the initiator, a molecule that dictates the starting point of each polymer chain. This guide focuses on a particularly valuable initiator, 4-(1-Bromoethyl)benzoic acid, and its integral role in the synthesis of well-defined functional polymers.

The unique structure of this compound, featuring both a labile bromine atom for ATRP initiation and a carboxylic acid functional group, offers a powerful platform for creating polymers with a terminal acid moiety. This built-in functionality opens up a vast landscape of possibilities for post-polymerization modification, bioconjugation, and the creation of complex macromolecular architectures. This document serves as a comprehensive resource for researchers, providing in-depth technical insights, field-proven protocols, and a thorough understanding of the causality behind the experimental choices when utilizing this versatile initiator.

The Mechanism of Action: A Controlled Dance of Radicals

ATRP is a controlled/"living" radical polymerization technique that relies on a reversible equilibrium between active (propagating) radical species and dormant species.[2] This equilibrium is mediated by a transition metal complex, typically copper(I) bromide (CuBr) complexed with a suitable ligand. The initiator, this compound, plays a crucial role in this process.

The polymerization is initiated by the abstraction of the bromine atom from this compound by the Cu(I) complex, which is oxidized to Cu(II)Br₂. This generates a carbon-centered radical that can then add to a monomer unit, initiating the polymer chain growth. The newly formed polymer chain, now with a radical at its growing end, can be reversibly deactivated by the Cu(II)Br₂ complex, reforming a dormant species with a terminal bromine atom and regenerating the Cu(I) catalyst. This rapid and reversible activation/deactivation process ensures that all polymer chains grow at a similar rate, resulting in a polymer with a narrow molecular weight distribution (low polydispersity index, PDI) and predictable molecular weight.

ATRP_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_deactivation Deactivation & Equilibrium Initiator This compound (R-Br) Radical Initiator Radical (R.) Initiator->Radical k_act Cu(I) Cu(I)Br / Ligand Cu(II) Cu(II)Br₂ / Ligand Cu(I)->Cu(II) Oxidation Monomer Monomer (M) Radical->Monomer k_p Cu(II)->Cu(I) Reduction Growing_Chain Propagating Radical (P_n.) Monomer->Growing_Chain Dormant_Chain Dormant Polymer (P_n-Br) Growing_Chain->Dormant_Chain k_deact Dormant_Chain->Growing_Chain k_act

Figure 1: General mechanism of Atom Transfer Radical Polymerization (ATRP) initiated by this compound.

Advantages of the Carboxylic Acid Functionality

The presence of the carboxylic acid group on the initiator is not merely a structural feature; it is a strategic advantage that significantly expands the utility of the resulting polymers.

  • Post-Polymerization Modification: The terminal carboxylic acid group serves as a versatile handle for a wide range of chemical transformations. It can be readily coupled with molecules containing amine or alcohol functionalities to create more complex architectures.

  • Bioconjugation: The ability to conjugate polymers to biological molecules such as peptides, proteins, and DNA is crucial for applications in drug delivery and diagnostics. The carboxylic acid group provides a convenient site for such bioconjugation reactions.

  • Surface Functionalization: Polymers synthesized with a terminal carboxylic acid can be anchored to surfaces that have complementary functional groups, enabling the modification of materials to alter their properties, such as wettability or biocompatibility.[3]

  • Synthesis of Block Copolymers: The bromine-terminated polymer chain with a carboxylic acid at the other end can act as a macroinitiator for the polymerization of a second monomer, leading to the formation of well-defined AB diblock copolymers.[4][5]

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the ATRP of styrene and methyl methacrylate (MMA) using this compound as the initiator. These protocols are based on established procedures for similar initiators and have been adapted to account for the specific properties of this compound.[2][6]

Protocol 1: Synthesis of Carboxyl-Terminated Polystyrene

This protocol details the synthesis of polystyrene with a terminal carboxylic acid group and a bromine atom at the other end.

Materials:

  • Styrene (inhibitor removed by passing through a column of basic alumina)

  • This compound (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (anhydrous, solvent)

  • Methanol (for precipitation)

  • Tetrahydrofuran (THF, for dissolution and analysis)

  • Argon or Nitrogen gas (high purity)

Equipment:

  • Schlenk flask with a magnetic stir bar

  • Rubber septa

  • Syringes

  • Schlenk line or glovebox

  • Oil bath with temperature controller

  • Vacuum oven

Procedure:

  • Catalyst and Ligand Preparation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add CuBr (e.g., 14.3 mg, 0.1 mmol). Seal the flask with a rubber septum and evacuate and backfill with inert gas three times to ensure an oxygen-free environment.

  • Addition of Monomer, Initiator, and Solvent: To the flask, add degassed styrene (e.g., 10.4 g, 100 mmol), this compound (e.g., 229 mg, 1 mmol), and anisole (e.g., 10 mL) via degassed syringes.

  • Addition of Ligand: Add degassed PMDETA (e.g., 21 µL, 0.1 mmol) to the reaction mixture via a syringe. The solution should turn from colorless to a greenish-brown, indicating the formation of the copper-ligand complex.

  • Polymerization: Place the Schlenk flask in a preheated oil bath at 110 °C and stir the reaction mixture.

  • Monitoring the Reaction: The progress of the polymerization can be monitored by taking aliquots at different time intervals using a degassed syringe. Monomer conversion can be determined by ¹H NMR spectroscopy, and molecular weight and polydispersity can be analyzed by Gel Permeation Chromatography (GPC).

  • Termination and Purification: After the desired conversion is reached (e.g., 4-8 hours), terminate the polymerization by cooling the flask to room temperature and exposing the contents to air. Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Isolation of the Polymer: Precipitate the polymer by adding the THF solution dropwise into a large excess of cold methanol with vigorous stirring. Collect the white precipitate by filtration, wash with fresh methanol, and dry in a vacuum oven at 40-50 °C until a constant weight is achieved.

Protocol 2: Synthesis of Carboxyl-Terminated Poly(methyl methacrylate) (PMMA)

This protocol outlines the synthesis of PMMA with a terminal carboxylic acid group.

Materials:

  • Methyl methacrylate (MMA) (inhibitor removed)

  • This compound (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • 4,4'-Di(5-nonyl)-2,2'-bipyridine (dNbpy) (ligand)

  • Diphenyl ether (solvent)

  • Methanol (for precipitation)

  • Tetrahydrofuran (THF, for dissolution and analysis)

  • Argon or Nitrogen gas (high purity)

Equipment:

  • Schlenk flask with a magnetic stir bar

  • Rubber septa

  • Syringes

  • Schlenk line or glovebox

  • Oil bath with temperature controller

  • Vacuum oven

Procedure:

  • Catalyst and Ligand Preparation: In a Schlenk flask under an inert atmosphere, add CuBr (e.g., 7.2 mg, 0.05 mmol) and dNbpy (e.g., 40.8 mg, 0.1 mmol). Seal the flask and purge with inert gas.

  • Addition of Monomer, Initiator, and Solvent: Add degassed MMA (e.g., 10.0 g, 100 mmol), this compound (e.g., 114.5 mg, 0.5 mmol), and diphenyl ether (e.g., 10 mL) to the flask via syringes.

  • Polymerization: Place the flask in a preheated oil bath at 90 °C and stir the mixture.

  • Monitoring and Work-up: Follow the same procedure as described in Protocol 1 for monitoring the reaction, termination, and purification of the polymer.

Figure 2: A generalized experimental workflow for ATRP using this compound.

Data Presentation: Expected Outcomes

The following table summarizes typical experimental conditions and expected results for the ATRP of styrene and MMA initiated by this compound, based on literature values for similar systems.[2][6]

ParameterPolystyrenePoly(methyl methacrylate)
Monomer:Initiator Ratio 100:1200:1
Catalyst:Ligand Ratio CuBr:PMDETA (1:1)CuBr:dNbpy (1:2)
Solvent AnisoleDiphenyl ether
Temperature 110 °C90 °C
Reaction Time 4-8 hours4-10 hours
Expected Mₙ (theoretical) ~10,400 g/mol (at 100% conversion)~20,000 g/mol (at 100% conversion)
Expected PDI < 1.3< 1.3

Characterization of the Resulting Polymers

Thorough characterization of the synthesized polymers is essential to confirm their structure, molecular weight, and purity.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Used to determine the monomer conversion by comparing the integration of monomer vinyl peaks with polymer backbone peaks. It can also be used to confirm the presence of the initiator fragment at the chain end.

  • Gel Permeation Chromatography (GPC): This is the primary technique for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ) of the polymer. A narrow PDI is a key indicator of a successful controlled polymerization.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the presence of the carboxylic acid group (C=O and O-H stretching) and other characteristic functional groups in the polymer.

Applications in Research and Drug Development

The well-defined polymers synthesized using this compound as an initiator have a wide range of applications, particularly in the biomedical field.[7]

  • Drug Delivery Systems: The carboxylic acid functionality allows for the conjugation of drugs to the polymer, creating polymer-drug conjugates that can improve drug solubility, stability, and circulation time. The controlled molecular weight allows for tuning the pharmacokinetic properties.

  • Synthesis of Amphiphilic Block Copolymers: The carboxyl-terminated polymers can be used as macroinitiators to synthesize amphiphilic block copolymers. These copolymers can self-assemble in aqueous solutions to form micelles or vesicles, which can encapsulate hydrophobic drugs for targeted delivery.[8]

  • Biocompatible Surfaces: The polymers can be grafted onto the surfaces of medical devices or implants to improve their biocompatibility and reduce protein fouling.[9]

  • Stimuli-Responsive Materials: The carboxylic acid group is pH-responsive. Polymers containing this group can be designed to change their conformation or solubility in response to changes in pH, which is a valuable property for creating "smart" materials for controlled release applications.

Conclusion

This compound is a highly effective and versatile initiator for Atom Transfer Radical Polymerization, enabling the synthesis of well-defined polymers with a terminal carboxylic acid functionality. This built-in functionality provides a gateway to a vast array of post-polymerization modifications, making it an invaluable tool for researchers in materials science, polymer chemistry, and drug development. The protocols and insights provided in this guide are intended to empower researchers to harness the full potential of this initiator for the creation of advanced polymeric materials with precisely controlled architectures and functionalities.

References

Application Notes and Protocols for Reactions with 4-(1-Bromoethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(1-Bromoethyl)benzoic acid is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and materials science. Its structure, featuring a reactive benzylic bromide and a carboxylic acid, allows for a diverse range of chemical transformations. The benzylic bromide is an excellent electrophile for nucleophilic substitution reactions, while the carboxylic acid moiety can undergo esterification, amidation, and other derivatizations. Furthermore, the aromatic ring can participate in various cross-coupling reactions. This guide provides detailed experimental protocols for key reactions involving this compound, offering insights into the rationale behind procedural steps to empower researchers in their synthetic endeavors. This molecule serves as a valuable intermediate in the synthesis of active pharmaceutical ingredients (APIs) and other functional materials.[1][2][3]

Compound Properties and Safety Information

Before commencing any experimental work, it is crucial to be familiar with the properties and safety hazards associated with this compound.

PropertyValueReference
Molecular Formula C₉H₉BrO₂[2]
Molecular Weight 229.07 g/mol [2]
Appearance White to off-white solid
Melting Point 147-156 °C[3]
Solubility Soluble in organic solvents like THF, DMF; insoluble in water.[4]

Safety Precautions:

This compound is a hazardous substance and must be handled with appropriate safety measures.

  • Hazard Statements: Causes severe skin burns and eye damage. May cause respiratory irritation. Harmful if swallowed.[5][6]

  • Precautionary Statements:

    • Wear protective gloves, protective clothing, eye protection, and face protection.[5]

    • Use only in a well-ventilated area.[7]

    • Avoid breathing dust.[5]

    • Wash hands thoroughly after handling.[8]

  • First Aid:

    • If on skin: Take off immediately all contaminated clothing. Rinse skin with water.[5]

    • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[5]

    • If inhaled: Remove person to fresh air and keep comfortable for breathing. Immediately call a POISON CENTER or doctor.[5]

    • If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[5]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this compound.[5][8]

Experimental Protocols

The following protocols are designed to be illustrative of the common transformations that can be performed with this compound. Optimization may be required for specific substrates and desired outcomes.

Protocol 1: Nucleophilic Substitution with an Amine

This protocol details the reaction of this compound with a primary or secondary amine to form the corresponding amino acid derivative. The benzylic bromide is susceptible to SN2 attack by nucleophiles like amines.[9]

Workflow for Nucleophilic Substitution:

G reagents Dissolve this compound and amine in solvent reaction Stir at specified temperature reagents->reaction Add base workup Aqueous workup to remove salts and excess amine reaction->workup Monitor by TLC purification Purification by crystallization or chromatography workup->purification product Characterization of the final product purification->product

Caption: General workflow for the nucleophilic substitution reaction.

Materials:

  • This compound

  • Amine (e.g., benzylamine)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the desired amine (1.1 eq), and potassium carbonate (2.0 eq).

  • Add acetonitrile as the solvent to achieve a concentration of approximately 0.1 M with respect to the starting acid.

  • Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Gentle heating (40-50 °C) can be applied if the reaction is slow.[6]

  • Upon completion, filter off the solid potassium carbonate and wash it with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.[6]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to obtain the pure N-substituted amino acid derivative.

Rationale:

  • Base: Potassium carbonate is used to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction, preventing the protonation of the amine nucleophile.

  • Solvent: Acetonitrile is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the SN2 reaction.

  • Workup: The aqueous workup is essential to remove inorganic salts and any unreacted amine.

Protocol 2: Fischer Esterification

The carboxylic acid functional group of this compound can be readily converted to an ester via Fischer esterification with an alcohol in the presence of an acid catalyst.[10]

Materials:

  • This compound

  • Ethanol (absolute)

  • Concentrated sulfuric acid (H₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of ethanol (e.g., 10-20 equivalents).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution while stirring.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by TLC.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel containing water.

  • Extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution to neutralize the sulfuric acid catalyst, followed by water and brine. Be cautious of CO₂ evolution during the bicarbonate wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • The product, ethyl 4-(1-bromoethyl)benzoate, can be purified by column chromatography.

Rationale:

  • Excess Alcohol: Using an excess of the alcohol shifts the equilibrium of the reversible esterification reaction towards the product side, maximizing the yield.[10]

  • Acid Catalyst: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[11]

  • Neutralization: The sodium bicarbonate wash is crucial to remove the acid catalyst, which could otherwise catalyze the reverse hydrolysis reaction during storage.

Protocol 3: Suzuki Cross-Coupling Reaction

The aromatic bromide of this compound can participate in palladium-catalyzed Suzuki cross-coupling reactions to form a new carbon-carbon bond with an organoboron compound.[12] This allows for the synthesis of biaryl compounds.

Suzuki Coupling Catalytic Cycle:

G pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add R¹-X pd_complex1 R¹-Pd(II)L₂-X ox_add->pd_complex1 transmetal Transmetalation pd_complex1->transmetal R²-B(OH)₂ Base pd_complex2 R¹-Pd(II)L₂-R² transmetal->pd_complex2 red_elim Reductive Elimination pd_complex2->red_elim red_elim->pd0 Regeneration product R¹-R² red_elim->product

Caption: The catalytic cycle of the Suzuki cross-coupling reaction.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Sodium carbonate (Na₂CO₃)

  • n-Propanol

  • Water

  • Ethyl acetate (EtOAc)

Procedure:

  • In a three-necked round-bottom flask equipped with a condenser and a nitrogen inlet, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), palladium(II) acetate (0.01 eq), and triphenylphosphine (0.04 eq).

  • Add a mixture of n-propanol and water (e.g., 5:1 v/v).

  • Add a 2M aqueous solution of sodium carbonate (2.5 eq).

  • Degas the mixture by bubbling nitrogen through it for 15-20 minutes.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere for 4-6 hours, monitoring by TLC.[12]

  • Cool the reaction to room temperature and add water.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired biaryl compound.

Rationale:

  • Catalyst System: Palladium(II) acetate is a common palladium precursor that is reduced in situ to the active Pd(0) catalyst. Triphenylphosphine acts as a ligand to stabilize the palladium catalyst.

  • Base: Sodium carbonate is required for the transmetalation step of the catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.[4]

  • Inert Atmosphere: The reaction is performed under a nitrogen atmosphere to prevent the oxidation and deactivation of the Pd(0) catalyst.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no product formation in nucleophilic substitution Inactive amine (steric hindrance), insufficient base, low reaction temperature.Use a less hindered amine, ensure the base is fresh and in sufficient excess, try gentle heating.
Incomplete esterification Insufficient catalyst, presence of water, insufficient reflux time.Add more acid catalyst, use anhydrous alcohol and dry glassware, extend the reflux time.
Decomposition during Suzuki coupling Catalyst deactivation, reaction temperature too high.Ensure the reaction is properly degassed, use fresh catalyst and ligands, consider a lower reaction temperature with a more active catalyst system.
Multiple spots on TLC for esterification Side reactions, impurities in starting materials.Purify starting materials, consider alternative esterification methods (e.g., using DCC/DMAP) to avoid strong acid.[11]

Conclusion

This compound is a valuable and versatile building block in organic synthesis. The protocols provided herein for nucleophilic substitution, esterification, and Suzuki cross-coupling demonstrate its utility in creating a variety of functionalized molecules. By understanding the principles behind these reactions and adhering to safe laboratory practices, researchers can effectively utilize this compound to advance their scientific objectives in drug discovery and materials science.

References

Application Note: A Scalable Protocol for the Synthesis of 4-(1-Bromoethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(1-Bromoethyl)benzoic acid is a pivotal building block in modern organic synthesis, particularly valued in the pharmaceutical industry for the construction of complex active pharmaceutical ingredients (APIs) and in materials science. Its bifunctional nature, featuring a carboxylic acid and a reactive benzylic bromide, allows for sequential, regioselective modifications. This application note provides a detailed, robust, and scalable protocol for the synthesis of this compound via free-radical bromination of 4-ethylbenzoic acid. The causality behind experimental choices, safety protocols for large-scale production, and comprehensive analytical validation are discussed to ensure scientific integrity and reproducibility.

Synthetic Strategy and Mechanistic Rationale

The most efficient and industrially viable route to this compound is the selective bromination of the benzylic position of 4-ethylbenzoic acid.

Reaction: 4-Ethylbenzoic acid + N-Bromosuccinimide (NBS) --(Radical Initiator)--> this compound + Succinimide

This method, a variation of the Wohl-Ziegler reaction, is preferred for its high selectivity. The benzylic C-H bonds are weaker than other sp³ hybridized C-H bonds in the molecule because the homolytic cleavage of this bond results in a resonance-stabilized benzylic radical.[1] Using N-Bromosuccinimide (NBS) as the bromine source is critical for large-scale synthesis. NBS provides a low, constant concentration of molecular bromine (Br₂) in the reaction mixture, which favors the radical substitution pathway and suppresses competitive and undesirable electrophilic addition to the aromatic ring.[2][3]

The reaction proceeds via a classic free-radical chain mechanism:

  • Initiation: The reaction is initiated by the thermal decomposition of a radical initiator, such as 2,2'-Azobis(2-methylpropionitrile) (AIBN), which breaks down upon heating to form two carbon-centered radicals and nitrogen gas.[4][5] This typically occurs at temperatures between 65-72°C.[5][6]

  • Propagation: A bromine radical, generated in situ, abstracts a hydrogen atom from the benzylic position of 4-ethylbenzoic acid. This forms a resonance-stabilized benzylic radical.[7] This radical then reacts with a molecule of Br₂ (generated from NBS reacting with trace HBr) to form the desired product and a new bromine radical, which continues the chain reaction.[2]

  • Termination: The reaction concludes when two radicals combine.

Reaction Mechanism Diagram

Radical_Bromination_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_nbs_role NBS Role AIBN AIBN 2 R• 2 R• AIBN->2 R• Δ (Heat) - N₂ R• R• Br• Br• R•->Br• + NBS Start 4-Ethylbenzoic Acid Benzylic_Radical Benzylic Radical (Resonance Stabilized) Start->Benzylic_Radical + Br• Product 4-(1-Bromoethyl)benzoic Acid Benzylic_Radical->Product + Br₂ Br•_prop Br• Product->Br•_prop regenerates NBS_HBr NBS + HBr Succinimide_Br2 Succinimide + Br₂ NBS_HBr->Succinimide_Br2 Reaction HBr HBr HBr->NBS_HBr feeds

Caption: Free-radical chain mechanism for the benzylic bromination of 4-ethylbenzoic acid.

Experimental Protocol (100 g Scale)

This protocol is designed for the synthesis of approximately 100 g of the target compound. All operations should be conducted in a well-ventilated fume hood.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )QuantityMoles (mol)Notes
4-Ethylbenzoic acid619-64-7150.1775.0 g0.50Starting Material
N-Bromosuccinimide (NBS)128-08-5177.9893.5 g0.525Brominating Agent (1.05 eq)
AIBN78-67-1164.214.1 g0.025Radical Initiator (0.05 eq)
Carbon Tetrachloride (CCl₄)56-23-5153.82750 mL-Solvent
Hexane110-54-386.18500 mL-For washing
Deionized Water7732-18-518.021 L-For washing
Equipment
  • 2 L three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware

Step-by-Step Procedure
  • Reaction Setup: Assemble the 2 L three-neck flask with a mechanical stirrer, reflux condenser, and a stopper. Ensure all glassware is dry.

  • Charging Reagents: To the flask, add 4-ethylbenzoic acid (75.0 g, 0.50 mol), N-bromosuccinimide (93.5 g, 0.525 mol), and carbon tetrachloride (750 mL).

  • Initiation: Begin stirring the mixture to form a slurry. Add AIBN (4.1 g, 0.025 mol). Causality Note: AIBN is chosen for its predictable decomposition rate at moderate temperatures, providing a controlled initiation of the radical reaction.[8]

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) using the heating mantle. Maintain a gentle reflux for 4-6 hours.

  • Monitoring: The reaction progress can be monitored by observing the density change of the succinimide byproduct. NBS is denser than CCl₄ and will sink, while the succinimide product is less dense and will float.[9] Completion is indicated when all dense NBS has been converted to the less dense succinimide.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath for 1 hour to precipitate the succinimide byproduct.

  • Work-up (1) - Byproduct Removal: Filter the cold slurry through a Buchner funnel to remove the solid succinimide. Wash the filter cake with a small amount of cold CCl₄ (2 x 50 mL). Combine the filtrates.

  • Work-up (2) - Solvent Removal: Transfer the filtrate to a round-bottom flask and remove the carbon tetrachloride solvent under reduced pressure using a rotary evaporator.

  • Purification - Crystallization: The resulting crude solid/oil contains the desired product and unreacted starting material. Recrystallization is an effective method for purification.[10][11] Dissolve the crude product in a minimal amount of hot ethyl acetate. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Product Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with cold hexane (3 x 50 mL) to remove any remaining soluble impurities.

  • Drying: Dry the white crystalline product under vacuum at 40°C to a constant weight. A typical yield is 85-95%.

Process Safety Assessment

Large-scale synthesis requires a rigorous safety assessment.

  • N-Bromosuccinimide (NBS): NBS is a strong oxidizing agent and an irritant. Avoid contact with skin and eyes. Handle in a fume hood. Thermal safety analysis is crucial as hazardous side reactions can occur, especially with certain solvents.[12]

  • AIBN: AIBN is thermally unstable and decomposes to release nitrogen gas.[5] While safer than peroxide initiators, it should be stored in a cool place and added to the reaction mixture at room temperature before heating.[5] Pyrolysis can form highly toxic tetramethylsuccinonitrile.[5]

  • Carbon Tetrachloride (CCl₄): This solvent is a known carcinogen and is toxic. All operations must be performed in a certified chemical fume hood. Consider replacing with a safer alternative like chlorobenzene if process development allows.[13]

  • Bromine (Potential Byproduct): Although NBS is used to maintain a low Br₂ concentration, accidental generation of bromine gas is possible. Bromine is highly toxic, corrosive, and an environmental hazard.[14][15][16] Ensure a sodium thiosulfate solution is readily available to neutralize any spills.[16]

  • Personal Protective Equipment (PPE): Safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile) are mandatory at all times.[14][17]

Characterization and Quality Control

The identity and purity of the final product must be confirmed.

Analysis TechniqueExpected Result
Appearance White to off-white crystalline solid
Melting Point 128-132 °C
¹H NMR (400 MHz, CDCl₃)δ (ppm): 8.05 (d, 2H, Ar-H), 7.55 (d, 2H, Ar-H), 5.25 (q, 1H, CH-Br), 2.05 (d, 3H, CH₃)
¹³C NMR (101 MHz, CDCl₃)δ (ppm): 171.5, 147.0, 130.5, 129.0, 126.0, 45.0, 25.5
HPLC Purity ≥ 98% (by area)

Note: NMR spectral data can be referenced from chemical databases.[18]

Overall Synthesis Workflow

Synthesis_Workflow Start Charge Reactants (4-Ethylbenzoic acid, NBS, AIBN) in CCl₄ Reaction Heat to Reflux (77°C, 4-6 hours) Start->Reaction Cooling Cool to 0°C Reaction->Cooling Filtration1 Vacuum Filtration (Remove Succinimide) Cooling->Filtration1 Evaporation Rotary Evaporation (Remove Solvent) Filtration1->Evaporation Crystallization Recrystallize from Ethyl Acetate Evaporation->Crystallization Filtration2 Vacuum Filtration (Collect Product) Crystallization->Filtration2 Drying Vacuum Drying (40°C) Filtration2->Drying QC Final Product (QC Analysis) Drying->QC

Caption: Step-by-step workflow for the large-scale synthesis of this compound.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Incomplete Reaction Insufficient heating/reflux time. Deactivated initiator.Ensure proper reflux temperature is maintained. Extend reaction time. Add a small additional portion of AIBN.
Low Yield Incomplete reaction. Product loss during work-up or crystallization.Optimize reaction time. Ensure efficient cooling before filtration. Minimize the amount of solvent used for crystallization.
Product is an Oil/Gummy Solid Presence of impurities (e.g., dibrominated product, unreacted starting material).Re-purify by column chromatography or a second crystallization. Ensure the correct stoichiometry of NBS was used.
Discolored Product (Yellow/Brown) Impurities from side reactions.Treat the crystallization solution with activated charcoal before hot filtration. Ensure the reaction is not overheated or run for an excessive time.

Conclusion

This application note details a reliable and scalable protocol for synthesizing this compound. By understanding the underlying free-radical mechanism, adhering to strict safety protocols, and implementing robust analytical controls, researchers and drug development professionals can confidently produce this valuable intermediate with high yield and purity. The provided workflow and troubleshooting guide serve as practical tools for successful implementation in a laboratory or pilot plant setting.

References

Green Chemistry in Action: Synthesizing 4-(1-Bromoethyl)benzoic Acid with Enhanced Sustainability

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical and materials science, the synthesis of key intermediates like 4-(1-bromoethyl)benzoic acid demands not only efficiency and precision but also a commitment to environmental stewardship. This guide provides a detailed exploration of green chemistry approaches to the synthesis of this valuable compound, moving away from traditional, hazardous methodologies towards safer, more sustainable alternatives. As a senior application scientist, this document is structured to provide not just a set of instructions, but a comprehensive understanding of the principles and practicalities behind these greener synthetic routes.

The Imperative for Greener Synthesis: Beyond Traditional Bromination

Traditionally, the synthesis of benzylic bromides has often relied on methods that employ toxic solvents like carbon tetrachloride (CCl₄) and harsh reagents, posing significant environmental and safety risks. The synthesis of this compound is no exception. Conventional routes may involve the use of elemental bromine, which is highly corrosive and hazardous to handle.

Green chemistry principles offer a compelling alternative, focusing on the reduction or elimination of hazardous substances, the use of renewable feedstocks, and the maximization of atom economy. For the synthesis of this compound, this translates to the adoption of safer brominating agents, the use of environmentally benign solvents, and the implementation of energy-efficient reaction conditions.

Photochemical Bromination with N-Bromosuccinimide (NBS): A Cornerstone of Green Benzylic Bromination

One of the most effective and widely adopted green approaches for benzylic bromination is the use of N-bromosuccinimide (NBS) in conjunction with photochemical activation. This method avoids the direct handling of liquid bromine and can be conducted in greener solvents.

Mechanistic Insights: A Radical Chain Reaction

The photochemical bromination of 4-ethylbenzoic acid with NBS proceeds via a free radical chain mechanism. The key steps are:

  • Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN), or by the direct photolysis of a small amount of bromine generated in situ. This generates a bromine radical (Br•).

  • Propagation: The bromine radical abstracts a hydrogen atom from the benzylic position of 4-ethylbenzoic acid. This is the rate-determining step and is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. The newly formed benzylic radical then reacts with a molecule of NBS (or Br₂) to form the desired product, this compound, and regenerates a bromine radical, which continues the chain reaction.

  • Termination: The chain reaction is terminated by the combination of any two radical species.

Detailed Protocol: Photochemical Synthesis of this compound

This protocol is adapted from established procedures for the benzylic bromination of similar aromatic compounds.[1]

Materials:

  • 4-Ethylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (ACN) or Ethyl Acetate (EtOAc) (as a greener solvent alternative to CCl₄)

  • Radical initiator (e.g., AIBN, benzoyl peroxide) or a UV lamp (e.g., 254 nm or 365 nm)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Sodium thiosulfate (Na₂S₂O₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • UV lamp or a suitable light source

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-ethylbenzoic acid (1 equivalent) in acetonitrile or ethyl acetate.

  • Addition of Reagents: To the stirred solution, add N-bromosuccinimide (1.1 to 1.5 equivalents). If a chemical initiator is used, add a catalytic amount (e.g., 0.02 equivalents) of AIBN or benzoyl peroxide.

  • Initiation:

    • Photochemical Initiation: Position a UV lamp to irradiate the reaction flask. The reaction can often be performed at room temperature or with gentle heating.

    • Thermal Initiation: If using a chemical initiator, heat the reaction mixture to reflux.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time can vary from a few hours to overnight, depending on the scale and reaction conditions.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the reaction mixture to remove the succinimide byproduct.

    • Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution (to remove any acidic byproducts), and brine.[2]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • The crude this compound can be further purified by recrystallization (e.g., from a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.[3]

Electrochemical Bromination: An Electrifyingly Green Alternative

Electrochemical synthesis offers a powerful and inherently green approach to chemical transformations. By using electricity as a "reagent," it can significantly reduce the need for chemical oxidants or reducing agents, thereby minimizing waste.

Principles of Electrochemical Benzylic Bromination

In the electrochemical benzylic bromination of 4-ethylbenzoic acid, a bromide source (e.g., NaBr or HBr) is oxidized at the anode to generate bromine radicals in situ. These radicals then participate in the same free-radical chain mechanism as described for the photochemical method. This approach offers precise control over the reaction rate by adjusting the applied current or potential.

General Protocol for Electrochemical Synthesis

A detailed experimental setup for the electrochemical synthesis of this compound would typically involve:

  • Electrochemical Cell: A divided or undivided electrochemical cell equipped with a suitable anode (e.g., platinum, glassy carbon) and cathode (e.g., platinum, graphite).

  • Electrolyte: A solution of 4-ethylbenzoic acid and a bromide salt (e.g., NaBr, LiBr) in a suitable solvent (e.g., acetonitrile, methanol).

  • Procedure: A constant current or potential is applied to the cell, and the reaction is monitored until the starting material is consumed. The workup and purification would be similar to the photochemical method.

Comparison of Green Synthesis Approaches

To provide a clear overview for researchers, the following table summarizes the key parameters of the traditional and green synthesis methods.

ParameterTraditional Method (e.g., Elemental Bromine)Photochemical Bromination with NBSElectrochemical Bromination
Brominating Agent Elemental Bromine (Br₂)N-Bromosuccinimide (NBS)In-situ generated Br₂ from bromide salts
Solvent Often CCl₄, CHCl₃ (toxic, ozone-depleting)Acetonitrile, Ethyl Acetate (greener alternatives)Acetonitrile, Methanol
Initiation ThermalUV light or chemical initiatorElectricity
Safety Concerns Highly corrosive and toxic reagentNBS is a solid, easier to handleAvoids bulk storage of hazardous reagents
Byproducts HBrSuccinimide (can be recycled)H₂ at the cathode
Atom Economy ModerateModerate to GoodPotentially High
Control Less preciseGoodExcellent (via current/potential control)

Green Chemistry Metrics: Quantifying the "Greenness"

To objectively assess the environmental performance of a chemical process, several metrics have been developed.

  • Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction in converting the mass of reactants into the desired product. The formula is:

    % Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

    For the synthesis of this compound from 4-ethylbenzoic acid and NBS, the atom economy can be calculated. While some atoms from NBS are not incorporated into the final product, this method is still a significant improvement over traditional methods that may have even lower atom economies due to the use of excess reagents and the generation of more substantial byproducts.[4][5]

  • E-Factor (Environmental Factor): This metric, developed by Roger Sheldon, considers the total amount of waste produced in a process. A lower E-factor indicates a greener process.

    E-Factor = Total Mass of Waste / Mass of Product

    Green approaches like photochemical and electrochemical methods aim to minimize the E-factor by reducing solvent usage and the formation of toxic byproducts.

Conclusion and Future Outlook

The synthesis of this compound provides an excellent case study for the practical application of green chemistry principles. By shifting from traditional, hazardous methods to photochemical and electrochemical approaches, researchers and drug development professionals can significantly improve the safety and sustainability of their synthetic processes. The use of reagents like NBS, coupled with energy-efficient initiation methods and the selection of greener solvents, represents a significant step forward.

Future research in this area will likely focus on the development of even more sustainable methods, such as the use of solid-supported reagents, flow chemistry for enhanced safety and efficiency, and the exploration of biocatalytic bromination as a highly selective and environmentally benign alternative. By embracing these green chemistry approaches, the scientific community can continue to innovate while minimizing its environmental footprint.

References

Application Notes & Protocols: Synthesis of Brominated Benzoic Acids Using N-Bromosuccinimide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of N-Bromosuccinimide (NBS) for the synthesis of brominated benzoic acids. It details two primary synthetic routes: the radical-mediated benzylic bromination of toluene derivatives followed by oxidation, and the direct electrophilic aromatic bromination of benzoic acid substrates. The guide explains the underlying mechanisms, provides detailed, field-tested protocols, and offers insights into optimizing reaction conditions and ensuring safety.

Introduction: The Versatility of N-Bromosuccinimide

N-Bromosuccinimide (NBS) is a highly versatile and widely used reagent in organic synthesis, primarily for bromination reactions.[1][2] Its popularity stems from its solid, crystalline nature, which makes it safer and easier to handle than liquid bromine. Critically, NBS can act as a source of either electrophilic bromine (Br+) or a bromine radical (Br•), depending on the reaction conditions. This dual reactivity allows for selective bromination at different positions of a molecule.

For the synthesis of brominated benzoic acids, NBS is primarily employed in a two-step sequence:

  • Benzylic Bromination: A radical substitution reaction at the carbon adjacent to the aromatic ring (the benzylic position) of a substituted toluene. This is known as the Wohl-Ziegler reaction.[1][3]

  • Oxidation: The resulting benzyl bromide is then oxidized to the corresponding carboxylic acid.[4][5]

An alternative, though often more challenging, approach is the direct electrophilic bromination of the aromatic ring of a pre-existing benzoic acid. This guide will cover the principles and protocols for both methodologies.

Synthetic Strategy 1: Benzylic Bromination & Subsequent Oxidation

This is the most common and reliable method for preparing brominated benzoic acids where the bromine is on the aromatic ring, but the synthesis starts from a methyl-substituted aromatic compound. The strategy hinges on the unique reactivity of the benzylic position. The C-H bonds at a benzylic carbon are weaker than typical sp³ C-H bonds because the resulting benzylic radical is stabilized by resonance with the aromatic ring.[6][7]

Mechanism: The Wohl-Ziegler Radical Chain Reaction

The Wohl-Ziegler reaction is a free-radical chain process.[8] NBS is crucial because it provides a low, constant concentration of molecular bromine (Br₂), which minimizes side reactions like electrophilic addition to the aromatic ring.[7][9][10]

The mechanism proceeds in three stages:

  • Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is decomposed by heat or UV light to generate initial radicals.[1][11] These radicals react with trace amounts of HBr present to produce a bromine radical (Br•).

  • Propagation:

    • A bromine radical abstracts a hydrogen atom from the benzylic position of the toluene derivative, forming a resonance-stabilized benzylic radical and HBr.[6]

    • The HBr reacts with NBS to generate a low concentration of molecular bromine (Br₂).[7][12]

    • The benzylic radical reacts with this Br₂ to form the desired benzyl bromide product and a new bromine radical, which continues the chain.[6]

  • Termination: The reaction ceases when radicals combine with each other.

Wohl_Ziegler_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination I2 Initiator (I₂) I_rad 2 I• I2->I_rad Heat/hv Toluene Ar-CH₃ Br_rad Br• I_rad->Br_rad + HBr HBr HBr Benzyl_Rad Ar-CH₂• Toluene->Benzyl_Rad + Br• - HBr HBr_out HBr Benzyl_Br Ar-CH₂Br Benzyl_Rad->Benzyl_Br + Br₂ - Br• NBS NBS Br2 Br₂ HBr_out->Br2 + NBS - Succinimide Br_Br Br₂ Benzyl_Benzyl Ar-CH₂-CH₂-Ar Br_rad_term 2 Br• Br_rad_term->Br_Br Benzyl_rad_term 2 Ar-CH₂• Benzyl_rad_term->Benzyl_Benzyl

Caption: The radical chain mechanism of the Wohl-Ziegler bromination.

Experimental Protocol: Synthesis of 4-(Bromomethyl)benzoic Acid

This protocol describes the synthesis starting from a methyl-substituted benzoic acid ester, which protects the acid functionality, followed by hydrolysis.

Workflow Overview

Synthesis_Workflow Start Methyl 4-methylbenzoate Step1 Benzylic Bromination (NBS, AIBN, CCl₄) Start->Step1 Intermediate Methyl 4-(bromomethyl)benzoate Step1->Intermediate Step2 Hydrolysis (NaOH, H₂O/THF) Intermediate->Step2 Product 4-(Bromomethyl)benzoic Acid Step2->Product

Caption: Two-step synthesis of a brominated benzoic acid.

Materials:

  • Methyl 4-methylbenzoate

  • N-Bromosuccinimide (NBS), recrystallized if colored

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile or trifluorotoluene[3]

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), concentrated

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Protocol - Step 1: Benzylic Bromination

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-methylbenzoate (1 equivalent) in CCl₄ (approx. 0.2 M solution).

  • Reagent Addition: Add NBS (1.1 equivalents). Note: NBS is denser than CCl₄ and will sink.

  • Initiator: Add a catalytic amount of AIBN (0.02 equivalents).

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄). The reaction can be initiated with a high-intensity lamp if desired. The reaction is complete when the dense NBS is consumed and replaced by the less dense succinimide, which floats.[3]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter off the succinimide by-product.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude methyl 4-(bromomethyl)benzoate. This product is often used in the next step without further purification.

Protocol - Step 2: Hydrolysis to the Benzoic Acid

  • Setup: Dissolve the crude benzyl bromide from Step 1 in a mixture of THF and water (e.g., 2:1 ratio).

  • Saponification: Add NaOH (2-3 equivalents) and stir the mixture at room temperature or gentle heat (40-50°C) until TLC or LC-MS indicates the disappearance of the starting ester.

  • Work-up:

    • Remove the THF under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent (e.g., ether or DCM) to remove any unreacted starting material.

    • Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2.

    • The brominated benzoic acid product will precipitate as a solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallize if necessary.

Oxidation of Benzylic Bromides

If the synthesis begins with a toluene derivative that lacks the carboxyl group (e.g., 4-nitrotoluene), the resulting benzyl bromide must be oxidized. While strong oxidants like potassium permanganate (KMnO₄) can oxidize the methyl group directly, they are often too harsh.[5] A more controlled, two-step approach is often preferred. Modern methods offer greener alternatives for oxidizing the benzyl bromide.

Example Protocol: Oxidation using H₂O₂ A reported eco-friendly method uses hydrogen peroxide with a catalyst.[4][13][14]

  • To the benzyl bromide (1 equivalent), add a phase-transfer catalyst (e.g., [CH₃(n-C₈H₁₇)₃N]⁺HSO₄⁻) and a catalyst like sodium tungstate (Na₂WO₄·2H₂O).

  • Heat the mixture (e.g., to 90°C).

  • Slowly add 30% hydrogen peroxide via a syringe pump.

  • After the reaction is complete, the corresponding benzoic acid can be isolated via an acidic work-up.[13]

Synthetic Strategy 2: Direct Aromatic Bromination of Benzoic Acids

Directly brominating the aromatic ring of benzoic acid is challenging. The carboxylic acid group is an electron-withdrawing, meta-directing deactivator, making electrophilic aromatic substitution difficult. However, under forcing conditions, NBS can be used for this transformation.

Principle and Conditions

To overcome the deactivation of the ring, a strong acid catalyst or solvent is required to activate the NBS, making the bromine atom more electrophilic.[15]

  • Common Conditions: The reaction is often performed using NBS in concentrated sulfuric acid.[16] This provides a highly acidic medium that protonates NBS, increasing the electrophilicity of the bromine.

  • Regioselectivity: As expected, the bromination occurs at the meta-position relative to the carboxylic acid group.

Representative Protocol: Synthesis of 3-Bromobenzoic Acid
  • Setup: In a flask cooled in an ice bath, slowly add benzoic acid (1 equivalent) to concentrated sulfuric acid with stirring until fully dissolved.

  • NBS Addition: Add NBS (1.05-1.1 equivalents) portion-wise, keeping the temperature below 10-15°C.

  • Reaction: Allow the mixture to stir at room temperature for several hours to overnight. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product and dilute the strong acid.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove residual acid.

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 3-bromobenzoic acid.

Data Summary: Reaction Conditions

Synthetic RouteSubstrate ExampleKey ReagentsSolventConditionsTypical YieldRef.
Benzylic Bromination 4-NitrotolueneNBS, AIBNCCl₄Reflux, 4-6 h80-90%[1][11]
Benzylic Bromination Methyl 4-methylbenzoateNBS, BPOAcetonitrileReflux, 2-4 h85-95%[8]
Oxidation of Benzyl-Br 4-Nitrobenzyl bromideH₂O₂, Na₂WO₄Solvent-free90°C, 5 h~83%[13]
Direct Aromatic Bromination Benzoic AcidNBSConc. H₂SO₄25°C, 12 h70-85%[16]
Direct Aromatic Bromination 2,6-Dimethoxybenzoic AcidNBSAq. NaOH25°C, 48 h~93%[17]

Safety and Handling

  • N-Bromosuccinimide (NBS): NBS is a corrosive solid, an oxidizer, and harmful if swallowed.[18][19] It causes severe skin burns and eye damage.[19][20] Always handle NBS in a well-ventilated fume hood, wearing appropriate PPE, including gloves, safety glasses, and a lab coat.[18][20][21] Store it in a cool, dry place away from combustible materials.[1][20]

  • Carbon Tetrachloride (CCl₄): This solvent is a known carcinogen and ozone-depleting substance.[3] Its use should be avoided. Safer alternatives like acetonitrile, trifluorotoluene, or ionic liquids should be considered.[3][8][22]

  • Radical Initiators (AIBN, BPO): These can be explosive upon heating or shock. Handle with care and store at recommended temperatures.

  • Concentrated Acids: Sulfuric acid is extremely corrosive. Always add acid to water/ice, never the other way around.

References

Catalytic Methods for the Preparation of 4-(1-Bromoethyl)benzoic acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-(1-Bromoethyl)benzoic acid

This compound is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science.[1] Its structure, featuring a carboxylic acid and a reactive benzylic bromide, allows for a variety of subsequent chemical transformations. The carboxylic acid moiety provides a handle for amide bond formation, esterification, or other modifications, while the benzylic bromide is a key functional group for nucleophilic substitution and cross-coupling reactions. This dual functionality makes it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules. This guide provides detailed protocols and mechanistic insights into the catalytic preparation of this important compound.

Method 1: Catalytic Benzylic Bromination of 4-Ethylbenzoic Acid

The selective bromination of the benzylic position of 4-ethylbenzoic acid is a direct and efficient route to this compound. This transformation is typically achieved through a free-radical chain reaction, where a bromine radical selectively abstracts a benzylic hydrogen, which is weakened due to the resonance stabilization of the resulting benzylic radical.[2]

Chemical Principles and Mechanism

The benzylic C-H bonds are weaker than other sp³ C-H bonds in the molecule because the homolytic cleavage of this bond leads to a resonance-stabilized benzylic radical.[2] The reaction is initiated by the formation of a small number of bromine radicals. These radicals then propagate a chain reaction by abstracting a benzylic hydrogen from 4-ethylbenzoic acid. The resulting benzylic radical then reacts with a bromine source to form the product and regenerate a bromine radical. N-Bromosuccinimide (NBS) is a commonly used reagent for this purpose as it provides a low, constant concentration of bromine, minimizing side reactions.[3] The reaction can be initiated using a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by using visible light.[4]

Reaction Scheme:

Experimental Workflow: Benzylic Bromination

workflow reagents Reagents: - 4-Ethylbenzoic Acid - N-Bromosuccinimide (NBS) - AIBN (initiator) - Solvent (e.g., CCl4) reaction_setup Reaction Setup: - Combine reagents in a round-bottom flask. - Equip with a reflux condenser. reagents->reaction_setup reaction Reaction: - Heat the mixture to reflux. - Monitor reaction progress (e.g., by TLC). reaction_setup->reaction workup Work-up: - Cool the reaction mixture. - Filter to remove succinimide. - Wash the filtrate. reaction->workup purification Purification: - Remove solvent under reduced pressure. - Purify the crude product (e.g., by recrystallization). workup->purification product Product: This compound purification->product

Caption: Experimental workflow for benzylic bromination.

Protocol 1.1: Free-Radical Bromination using NBS and AIBN

This protocol describes a classic approach to benzylic bromination using a chemical radical initiator.

Materials:

  • 4-Ethylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or a less toxic alternative like 1,2-dichloroethane

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4-ethylbenzoic acid (1 equivalent), N-bromosuccinimide (1.05 equivalents), and a catalytic amount of AIBN (0.05 equivalents).

  • Solvent Addition: Add a sufficient volume of carbon tetrachloride to dissolve the starting material (e.g., 10 mL per gram of 4-ethylbenzoic acid).

  • Reaction: Heat the mixture to reflux (approximately 77°C for CCl₄) with vigorous stirring. The reaction is typically complete within 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

  • Filtration: Filter the mixture to remove the solid succinimide. Wash the solid with a small amount of cold CCl₄.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Quantitative Data:

ParameterValue
Typical Yield 70-85%
Reaction Time 1-3 hours
Temperature Reflux (approx. 77°C for CCl₄)
Protocol 1.2: Visible-Light Photocatalytic Bromination

This modern approach utilizes visible light to initiate the radical chain reaction, often proceeding under milder conditions and avoiding the use of potentially hazardous radical initiators.[5]

Materials:

  • 4-Ethylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye like Eosin Y)

  • Solvent (e.g., acetonitrile)

  • Schlenk tube or similar reaction vessel

  • Visible light source (e.g., blue LED lamp)

  • Magnetic stirrer and stir bar

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: In a Schlenk tube equipped with a magnetic stir bar, combine 4-ethylbenzoic acid (1 equivalent), N-bromosuccinimide (1.1 equivalents), and the photocatalyst (e.g., 1-5 mol%).

  • Solvent Addition: Add degassed acetonitrile to the reaction vessel.

  • Reaction: Place the reaction vessel in front of a visible light source (e.g., a blue LED lamp) and stir vigorously at room temperature. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture can be worked up by removing the solvent and purifying the crude product by column chromatography on silica gel.

Quantitative Data:

ParameterValue
Typical Yield Often >80%
Reaction Time Varies (typically a few hours)
Temperature Room Temperature

Method 2: Catalytic Anti-Markovnikov Hydrobromination of 4-Vinylbenzoic Acid

An alternative synthetic route to this compound involves the hydrobromination of 4-vinylbenzoic acid. To obtain the desired 1-bromoethyl product, an anti-Markovnikov addition of hydrogen bromide across the double bond is required.

Chemical Principles and Mechanism

The addition of HBr to an unsymmetrical alkene can proceed via two different mechanisms, leading to either the Markovnikov or anti-Markovnikov product. In the absence of radical initiators, the reaction follows an electrophilic addition mechanism, yielding the Markovnikov product (where the bromine atom attaches to the more substituted carbon). However, in the presence of a radical initiator (like peroxides) or under photochemical conditions, the reaction proceeds via a free-radical chain mechanism, resulting in the anti-Markovnikov product.[6][7] This is because the bromine radical adds to the double bond in a way that generates the more stable radical intermediate, which in the case of a styrene derivative, is the benzylic radical.[8]

Reaction Scheme:

Experimental Workflow: Anti-Markovnikov Hydrobromination

workflow reagents Reagents: - 4-Vinylbenzoic Acid - HBr source - Radical Initiator (e.g., peroxide) reaction_setup Reaction Setup: - Dissolve 4-vinylbenzoic acid in a suitable solvent. - Add the radical initiator. reagents->reaction_setup reaction Reaction: - Introduce HBr (gas or solution). - Maintain reaction temperature (often low). reaction_setup->reaction workup Work-up: - Quench the reaction. - Extract the product. reaction->workup purification Purification: - Dry the organic layer. - Remove solvent. - Purify the product. workup->purification product Product: This compound purification->product

Caption: Experimental workflow for anti-Markovnikov hydrobromination.

Protocol 2.1: Radical-Initiated Anti-Markovnikov Hydrobromination

This protocol outlines a general procedure for the anti-Markovnikov addition of HBr to 4-vinylbenzoic acid using a radical initiator.

Materials:

  • 4-Vinylbenzoic acid

  • Hydrogen bromide (as a solution in acetic acid or generated in situ)

  • Radical initiator (e.g., benzoyl peroxide or AIBN)

  • Anhydrous solvent (e.g., diethyl ether or THF)

  • Reaction flask

  • Stirring apparatus

  • Standard work-up and purification equipment

Procedure:

  • Reaction Setup: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-vinylbenzoic acid (1 equivalent) in the chosen anhydrous solvent.

  • Initiator Addition: Add a catalytic amount of the radical initiator (e.g., 0.05 equivalents of benzoyl peroxide).

  • HBr Addition: Cool the solution in an ice bath and slowly add a solution of hydrogen bromide (1.1 equivalents) while stirring.

  • Reaction: Allow the reaction to stir at low temperature for a specified time, monitoring the progress by TLC.

  • Work-up: Quench the reaction by pouring it into cold water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Quantitative Data:

ParameterValue
Typical Yield Moderate to high, depending on conditions
Reaction Time Varies (can be rapid)
Temperature Low temperature (e.g., 0°C)

Safety Considerations

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Radical Initiators (AIBN, Benzoyl Peroxide): Can be explosive upon heating or shock. Handle with care and store appropriately.

  • Carbon Tetrachloride: A known carcinogen and ozone-depleting substance. Its use is highly restricted. If necessary, handle with extreme caution in a certified fume hood. Consider using safer alternatives like 1,2-dichloroethane.

  • Hydrogen Bromide: A corrosive and toxic gas or solution. Handle in a fume hood with appropriate respiratory protection.

  • Photocatalysts: Some metal-based photocatalysts can be toxic. Handle with care.

Conclusion

The synthesis of this compound can be effectively achieved through two primary catalytic routes: the benzylic bromination of 4-ethylbenzoic acid and the anti-Markovnikov hydrobromination of 4-vinylbenzoic acid. The choice of method may depend on the availability of starting materials, desired scale, and the equipment available. The classic free-radical bromination with NBS and a chemical initiator is a robust and well-established method. Modern photocatalytic approaches offer milder reaction conditions and are in line with the principles of green chemistry. The anti-Markovnikov hydrobromination provides a viable alternative, particularly if 4-vinylbenzoic acid is a readily accessible precursor. Careful consideration of the reaction mechanisms and adherence to the detailed protocols will enable researchers to successfully synthesize this valuable intermediate for their research and development needs.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1-Bromoethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-(1-Bromoethyl)benzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this crucial synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your reaction outcomes.

The primary route to synthesizing this compound is through the radical bromination of 4-Ethylbenzoic acid. This reaction, typically a Wohl-Ziegler reaction, utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like Azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1] While seemingly straightforward, this synthesis is sensitive to several variables that can significantly impact yield and purity. This guide will address common challenges and provide robust solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the synthesis. Each issue is analyzed for its probable causes, followed by actionable solutions.

Question 1: My reaction yield is very low, or the reaction failed completely. What are the likely causes?

Answer: Low or no yield is the most common issue, typically stemming from problems with one of the three core components of the radical reaction: the substrate, the bromine source, or the initiator.

Probable Causes & Solutions:

Probable Cause Troubleshooting Steps & Explanation
Inactive Radical Initiator The radical initiator (AIBN or benzoyl peroxide) is the catalyst for the reaction. These reagents degrade over time, especially with improper storage. Solution: Use a fresh bottle of the initiator or recrystallize the old batch. AIBN, for instance, should be stored at refrigerated temperatures.
Impure N-Bromosuccinimide (NBS) NBS can hydrolyze to succinimide and bromine, or degrade upon exposure to light. Impure NBS (often indicated by a yellow or orange color) can lead to unreliable results.[1] Solution: For best results, recrystallize the NBS from hot water before use.[1] Ensure it is a fine, white powder.
Insufficient Reaction Temperature Radical initiators have a specific temperature range for optimal decomposition into radicals. AIBN, for example, requires temperatures around 70-80 °C for efficient initiation. Solution: Ensure your reaction mixture is vigorously refluxing at the appropriate temperature for your chosen solvent and initiator. The reaction time should begin only once reflux is achieved.[2]
Inappropriate Solvent Choice The Wohl-Ziegler reaction works best in non-polar, anhydrous solvents that will not participate in ionic side reactions. Carbon tetrachloride (CCl₄) is traditional but toxic. Solution: Safer and effective alternatives include chlorobenzene, 1,2-dichlorobenzene, or acetonitrile.[3][4] Ensure the solvent is anhydrous, as water can react with NBS.
Premature Termination Radical reactions are chain reactions. The presence of inhibitors (e.g., oxygen, certain impurities) can quench the radical chain, stopping the reaction. Solution: While not always necessary, degassing the solvent by bubbling nitrogen or argon through it before starting the reaction can remove dissolved oxygen and improve yields.

Question 2: I'm observing a significant amount of unreacted 4-ethylbenzoic acid in my final product. How can I improve conversion?

Answer: Poor conversion with starting material left over points to an issue with reaction stoichiometry or efficiency.

Probable Causes & Solutions:

  • Insufficient NBS: Ensure you are using a slight molar excess of NBS. A ratio of 1.1 to 1.25 equivalents relative to the 4-ethylbenzoic acid is typically sufficient to drive the reaction to completion without promoting over-bromination.

  • Inefficient Initiation: As detailed in Question 1, your initiator may be old or the temperature too low. A small amount of initiator (1-4 mol%) is catalytic, but it must be active.[4]

  • Reaction Time: Radical reactions are not instantaneous. If conversion is low, consider increasing the reflux time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint. The product, this compound, will have a different Rf value than the starting material.

Question 3: My product is contaminated with a dibrominated species. How can I prevent this?

Answer: The formation of 4-(1,1-dibromoethyl)benzoic acid is a common side reaction when conditions are too harsh or stoichiometry is incorrect. The benzylic radical intermediate is stabilized, making a second bromination possible.[5]

Probable Causes & Solutions:

  • Excess NBS: This is the most frequent cause. Using a large excess of NBS will inevitably lead to dibromination.

    • Solution: Carefully control the stoichiometry. Use no more than 1.1-1.25 equivalents of NBS. For sensitive substrates, it may be beneficial to add the NBS portion-wise over the course of the reaction to maintain a low concentration.

  • Prolonged Reaction Time: Leaving the reaction to run for an excessive period after the starting material has been consumed can also lead to over-bromination of the product.

    • Solution: Monitor the reaction by TLC. Once the starting material is consumed, proceed with the workup.

Question 4: The purification process is difficult, and I'm left with a sticky solid that is hard to crystallize. What's wrong?

Answer: Purification challenges are often due to the presence of the succinimide byproduct, which is generated from NBS during the reaction.

Probable Causes & Solutions:

  • Succinimide Contamination: Succinimide is soluble in some organic solvents but highly soluble in water.

    • Solution 1 (Filtration): After the reaction, cool the mixture to room temperature and then in an ice bath. The succinimide is often less soluble than the product in non-polar solvents like chlorobenzene. Filter the reaction mixture to remove the precipitated succinimide.

    • Solution 2 (Aqueous Wash): After removing the solvent, dissolve the crude solid in a suitable organic solvent like ethyl acetate. Wash the organic layer thoroughly with water (2-3 times). This will extract the highly water-soluble succinimide into the aqueous phase.[2]

  • Recrystallization Solvent: Choosing the right solvent is key.

    • Solution: Ethyl acetate or a mixture of ethyl acetate and hexanes is often effective for recrystallizing this compound.[2] Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form pure crystals.

Visualizing the Process

To better understand the synthesis, the following diagrams illustrate the core mechanism and a troubleshooting workflow.

Reaction_Mechanism Fig 1. Radical Bromination Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (AIBN) 2R• 2 Radicals (R•) I->2R• Heat R• R• HBr HBr R•->HBr + H-Br (trace) Br• Br• HBr->Br• + NBS Benzylic_Radical Benzylic Radical Br•->Benzylic_Radical + Substrate (-HBr) Product This compound Benzylic_Radical->Product + Br2 (from NBS+HBr) Br•_regen Br• Product->Br•_regen (releases Br•) Br•_regen->Br• Br•_term Br• Br2_term Br2_term Br•_term->Br2_term + Br• R-Br R-Br Br•_term->R-Br + R• Rad_term R• R-R R-R Rad_term->R-R + R•

Caption: Fig 1. Simplified free-radical mechanism.

Troubleshooting_Workflow Fig 2. Troubleshooting Logic start_node Low Yield? cause1 High Unreacted Starting Material? start_node->cause1 Yes cause2 Dibrominated Byproduct Present? start_node->cause2 Yes cause3 Purification Issues (Sticky solid)? start_node->cause3 Yes cause_node cause_node solution_node solution_node sol1_1 Check Initiator Activity & Reaction Temperature cause1->sol1_1 Yes sol1_2 Increase NBS Stoichiometry (1.1 - 1.25 eq) cause1->sol1_2 Yes sol2_1 Reduce NBS Stoichiometry (≤1.1 eq) & Monitor by TLC cause2->sol2_1 Yes sol3_1 Perform Aqueous Wash to Remove Succinimide cause3->sol3_1 Yes

Caption: Fig 2. A decision tree for troubleshooting.

Best-Practice Experimental Protocol

This protocol incorporates best practices to maximize yield and purity for the synthesis of this compound.

Materials:

  • 4-Ethylbenzoic acid (1.0 eq)

  • N-Bromosuccinimide (NBS), recrystallized (1.1 eq)

  • Azobisisobutyronitrile (AIBN) (0.02 eq)

  • Chlorobenzene (anhydrous)

  • Ethyl acetate

  • Hexane

  • Deionized water

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-ethylbenzoic acid (1.0 eq) and chlorobenzene (approx. 5-10 mL per gram of starting material).

  • Reagent Addition: Add recrystallized N-Bromosuccinimide (1.1 eq) and AIBN (0.02 eq) to the flask.

  • Reaction: Heat the mixture to a vigorous reflux (the boiling point of chlorobenzene is ~132 °C) with constant stirring. Allow the reaction to proceed for 2-4 hours. Note: The reaction is often initiated by the orange color of bromine appearing, which is then consumed.

  • Monitoring: Check for the consumption of the starting material using TLC (e.g., with a 7:3 hexane:ethyl acetate mobile phase).

  • Workup - Step 1 (Cooling & Filtration): Once the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 30 minutes. This will precipitate the succinimide byproduct. Filter the cold mixture through a Büchner funnel to remove the succinimide.

  • Workup - Step 2 (Solvent Removal): Transfer the filtrate to a round-bottom flask and remove the chlorobenzene under reduced pressure using a rotary evaporator.

  • Workup - Step 3 (Aqueous Wash): Dissolve the resulting crude solid in ethyl acetate. Transfer the solution to a separatory funnel and wash with deionized water (2 x 50 mL) and then with brine (1 x 50 mL). This removes any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate via rotary evaporation to yield the crude product.

  • Purification (Recrystallization): Dissolve the crude solid in a minimal amount of boiling ethyl acetate. If the solid does not readily precipitate upon cooling, add hexane dropwise until the solution becomes cloudy, then heat again until clear. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the pure crystals by suction filtration, wash with a small amount of cold hexane, and dry under vacuum. The expected product is a white solid.

Frequently Asked Questions (FAQs)
  • Q: Why is NBS preferred over elemental bromine (Br₂) for this reaction?

    • A: NBS provides a low, constant concentration of bromine (Br₂) in the reaction mixture. This is crucial for favoring the desired radical substitution at the benzylic position over competing electrophilic addition to the aromatic ring.[6][7] Using high concentrations of Br₂ would increase the likelihood of undesired ring bromination.

  • Q: Can I use light to initiate the reaction instead of AIBN?

    • A: Yes, photochemical initiation is a standard method for radical reactions.[1] Shining a broad-spectrum lamp (like a sunlamp) on the reaction flask can initiate the reaction, often leading to a cleaner process as it avoids initiator byproducts. However, thermal initiation with AIBN is often more convenient and reproducible in a standard lab setup.

  • Q: What are the primary safety concerns?

    • A: N-Bromosuccinimide is an irritant; handle with gloves and eye protection.[8] Chlorinated solvents like chlorobenzene and 1,2-dichlorobenzene are hazardous and should be handled in a fume hood. Benzoyl peroxide is a potentially explosive solid, especially when impure or subjected to friction.[2] Always consult the Safety Data Sheet (SDS) for each reagent before beginning work.

References

common side reactions and byproducts in 4-(1-Bromoethyl)benzoic acid synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(1-Bromoethyl)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges, side reactions, and byproducts associated with this synthesis. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.

Question 1: Why is my yield of this compound consistently low?

Low yield is a frequent issue stemming from several potential causes, ranging from incomplete reactions to product degradation.

Possible Causes & Solutions:

  • Incomplete Reaction: The free-radical bromination of 4-ethylbenzoic acid requires careful initiation and propagation.

    • Causality: The reaction is a radical chain process that is initiated by heat or light to decompose a radical initiator like Azobisisobutyronitrile (AIBN) or benzoyl peroxide.[1] Insufficient energy (temperature) or a depleted/ineffective initiator will result in a failure to start or sustain the chain reaction.

    • Solution:

      • Verify Initiator Quality: Use a fresh bottle of AIBN or benzoyl peroxide. Old initiators can decompose over time.

      • Ensure Adequate Temperature: The reaction mixture must be brought to a gentle reflux in a solvent like carbon tetrachloride or cyclohexane to ensure thermal decomposition of the initiator and propagation of the radical chain.[1]

      • Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or ¹H NMR) to ensure it has gone to completion. Stopping the reaction prematurely will leave unreacted starting material.

  • Product Degradation During Workup: this compound is a benzylic bromide, a class of compounds known for their reactivity and instability.[2]

    • Causality: The benzylic bromine is a good leaving group, making the compound susceptible to nucleophilic substitution (hydrolysis) and elimination reactions, especially at elevated temperatures or in the presence of moisture or bases.[2]

    • Solution:

      • Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. The presence of water can lead to the hydrolysis of the product to 4-(1-hydroxyethyl)benzoic acid.[1]

      • Temperature Control: Cool the reaction mixture to room temperature and then in an ice bath before filtration.[3] Perform all aqueous washes and extractions quickly and, if possible, with cooled solvents.

      • Avoid Strong Bases: Do not use strong bases during the workup, as this will promote elimination to form 4-vinylbenzoic acid.

Question 2: My TLC and NMR show multiple spots/impurities. What are they and how can I prevent them?

The presence of multiple byproducts is the most common challenge in this synthesis. Identifying them is key to optimizing the reaction and purification.

Common Byproducts and Their Identification:

Byproduct/ImpurityFormation CauseIdentification & CharacterizationPrevention & Removal
Unreacted 4-Ethylbenzoic Acid Incomplete reaction.TLC: Less polar than the product. ¹H NMR: Presence of the characteristic ethyl group signals (triplet and quartet) of the starting material.Ensure the reaction goes to completion. Can be separated by column chromatography or careful recrystallization.
4-(1,1-Dibromoethyl)benzoic Acid Over-bromination of the product.TLC: Polarity may be similar to the desired product. ¹H NMR: Disappearance of the benzylic CH proton; a singlet may appear for the methyl group at a different chemical shift. MS: Characteristic isotopic pattern for two bromine atoms.Use a strict 1:1 stoichiometry of NBS to the starting material. Monitor the reaction closely and stop it as soon as the starting material is consumed.[4]
Succinimide Inherent byproduct of using NBS.¹H NMR: A characteristic singlet in the amide region. Solubility: Highly soluble in water.Easily removed by washing the crude product thoroughly with water during the workup.[3]
4-(1-Hydroxyethyl)benzoic Acid Hydrolysis of the product by water.TLC: Significantly more polar than the product. ¹H NMR: Appearance of a hydroxyl (-OH) proton signal and a shift in the benzylic CH signal. IR: Broad O-H stretch.Maintain strictly anhydrous conditions throughout the reaction and workup.[1]
Ring-Brominated Isomers Electrophilic aromatic substitution.¹H NMR: Complex aromatic region splitting patterns. MS: Isomeric mass to the desired product.Use N-bromosuccinimide (NBS), which maintains a very low concentration of Br₂, thus favoring radical benzylic bromination over electrophilic ring substitution.[5][6] Avoid exposure to Lewis acids.
Question 3: My purified product seems to decompose upon storage. What are the best storage practices?

As a reactive benzylic bromide, this compound has limited long-term stability.

Causality: The compound's reactivity makes it prone to slow decomposition via hydrolysis with atmospheric moisture or elimination. Light can also promote radical decomposition pathways.

Recommended Storage Protocol:

  • Ensure the product is completely dry.

  • Store in an amber glass vial to protect from light.

  • Keep in a desiccator to protect from moisture.

  • For long-term storage, purge the vial with an inert gas (e.g., argon or nitrogen) and store it in a freezer (-20 °C).

  • It is often best to use the product in the subsequent synthetic step as soon as possible after its preparation and purification.

Frequently Asked Questions (FAQs)

Q: What is the mechanistic role of N-Bromosuccinimide (NBS) and why is it preferred over elemental bromine (Br₂)?

A: NBS serves as a convenient and effective source for a low, constant concentration of bromine (Br₂) in the reaction mixture. This is crucial for selectivity.[7]

  • Mechanism: The reaction is initiated by a radical initiator, which abstracts a hydrogen from trace amounts of HBr present to form a bromine radical (Br•). This bromine radical then abstracts a benzylic hydrogen from 4-ethylbenzoic acid, forming a resonance-stabilized benzylic radical.[8] This benzylic radical then reacts with a molecule of Br₂ to form the product and another Br•, propagating the chain. The HBr byproduct from this step reacts with NBS to regenerate the necessary Br₂.

  • Selectivity: Using elemental Br₂ directly would result in a high concentration of bromine, which leads to undesirable side reactions, most notably electrophilic addition to the aromatic ring.[5][6] NBS ensures the Br₂ concentration remains low, so the radical pathway at the activated benzylic position is the dominant reaction.[5][8]

Q: How do I choose between AIBN and benzoyl peroxide as the radical initiator?

A: Both AIBN and benzoyl peroxide are effective radical initiators. The choice often depends on the reaction solvent and temperature.

  • AIBN (Azobisisobutyronitrile): Decomposes upon heating to release nitrogen gas and two cyanoisopropyl radicals. It is commonly used as it does not produce acidic or reactive byproducts.

  • Benzoyl Peroxide: Decomposes to form benzoyloxy radicals, which can then lose CO₂ to form phenyl radicals. It is also a very common and effective initiator.[3] The key is to use a temperature high enough for the chosen initiator to decompose at a reasonable rate, thereby sustaining the radical chain reaction.

Q: What is a standard experimental protocol for this synthesis?

A: The following is a representative protocol adapted from established procedures for benzylic bromination.[1][3]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a dry round-bottomed flask equipped with a reflux condenser and a magnetic stir bar, add 4-ethylbenzoic acid (1.0 eq.), N-bromosuccinimide (1.05 eq.), and a catalytic amount of AIBN or benzoyl peroxide (0.02-0.05 eq.). Add an anhydrous non-polar solvent (e.g., carbon tetrachloride or cyclohexane) to form a stirrable slurry.

  • Reaction Execution: Heat the mixture to a gentle reflux with vigorous stirring. The reaction is often initiated with a heat lamp or by maintaining the reflux temperature. Monitor the reaction's progress by TLC, observing the consumption of the 4-ethylbenzoic acid spot. The reaction is typically complete within 1-3 hours.

  • Workup:

    • Cool the reaction flask to room temperature, then chill it in an ice-water bath for 30 minutes to precipitate the solids.

    • Filter the crude solid mixture via suction filtration.

    • Transfer the solid to a beaker and add a sufficient amount of deionized water to dissolve the succinimide byproduct. Stir the slurry thoroughly.[3]

    • Filter the solid product again, washing it with additional cold water and then with a small amount of cold hexane to remove non-polar impurities.

  • Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent system (e.g., ethyl acetate/hexane).

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry. Check the melting point.[9]

Reaction Pathway and Side Reactions Diagram

The following diagram illustrates the desired reaction pathway and the formation of two major byproducts: the over-brominated product and the hydrolysis product.

Synthesis_Pathway Start 4-Ethylbenzoic Acid Radical Benzylic Radical (Resonance Stabilized) Start->Radical H• abstraction Product This compound (Desired Product) Radical->Product + Br₂ OverBrom 4-(1,1-Dibromoethyl)benzoic Acid (Over-bromination) Product->OverBrom Further H• abstraction + Br₂ Hydrolysis 4-(1-Hydroxyethyl)benzoic Acid (Hydrolysis) Product->Hydrolysis Nucleophilic Substitution NBS NBS, Initiator (AIBN) Heat (Δ) NBS->Radical H2O H₂O H2O->Product NBS_excess Excess NBS, Δ NBS_excess->Product

Caption: Reaction scheme for the synthesis of this compound and major side pathways.

References

Technical Support Center: Purification of Crude 4-(1-Bromoethyl)benzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development engaged in the purification of crude 4-(1-Bromoethyl)benzoic acid. Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility to separate the desired product from impurities. This document provides not only a step-by-step protocol but also in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles.

Safety First: Handling this compound

Before beginning any experimental work, it is imperative to review the Safety Data Sheet (SDS) for this compound. This compound is classified as a skin, eye, and respiratory irritant.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.[3][4] All handling of the solid and its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[2][5]

  • First Aid Measures:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1]

    • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[1][2]

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[5]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[4][5]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[6] For aromatic carboxylic acids like this one, common choices include water, ethanol, or solvent mixtures like ethanol/water or hexane/ethyl acetate.[7][8] The principle relies on the significant difference in solubility across a temperature gradient.[9] You must perform preliminary solubility tests with small amounts of your crude product in various solvents to identify the optimal system for your specific impurity profile.

Q2: What are the common impurities I might encounter in my crude product?

A2: Impurities can include unreacted starting materials, by-products from the synthesis, or degradation products. For instance, if the compound was synthesized via bromination of 4-ethylbenzoic acid, unreacted starting material could be a significant impurity. Side-reaction products or dimers may also be present. Insoluble inorganic salts may also be present depending on the synthetic route and workup procedure.[9]

Q3: What is a reasonable expected yield and purity for this recrystallization?

A3: A successful recrystallization balances purity and yield. It is not uncommon to lose 10-20% of the product, which remains dissolved in the cold mother liquor.[10] A yield above 90% may suggest that the resulting crystals are not sufficiently pure. The primary goal is to achieve high purity, which should be verified by analytical methods such as melting point determination or NMR spectroscopy. The literature melting point for pure this compound is approximately 147-156°C.[11] A sharp melting point within this range is a good indicator of purity.

Q4: Can I use a single-solvent or a two-solvent system?

A4: This depends on the solubility profile you determine. A single-solvent system is often preferred for its simplicity.[12] However, if no single solvent provides the desired solubility differential, a two-solvent (miscible pair) system is effective. In this method, the compound is dissolved in a minimal amount of a "good" solvent (in which it is very soluble), and a "poor" solvent or "anti-solvent" (in which it is insoluble) is added dropwise to the hot solution until it becomes cloudy, indicating saturation.[13]

Detailed Experimental Protocol

This protocol provides a general workflow. The exact solvent and volumes should be optimized based on preliminary solubility tests.

  • Dissolution:

    • Place your crude this compound (e.g., 1.0 g) into an appropriately sized Erlenmeyer flask.

    • Add a magnetic stir bar and your chosen solvent (e.g., ethanol) in small portions.

    • Gently heat the mixture on a hot plate with stirring. Add the minimum amount of hot solvent needed to fully dissolve the solid.[14] Adding excess solvent is the most common reason for poor yield.[15]

  • Hot Filtration (Conditional Step):

    • If you observe insoluble impurities (e.g., dust, inorganic salts) or if the solution is colored and requires decolorizing charcoal, a hot filtration is necessary.

    • To prevent premature crystallization in the funnel, use a stemless funnel and preheat the filtration apparatus (funnel and receiving flask) with hot solvent.[16]

    • If using charcoal, add it sparingly to the hot solution, swirl for a few minutes, and then filter quickly.[17]

  • Cooling and Crystallization:

    • Once you have a clear, hot, saturated solution, remove it from the heat source.

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it allows impurities to be excluded from the growing crystal lattice.[9][14]

    • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 20 minutes to maximize the yield of crystals.[12]

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a minimal amount of ice-cold solvent to rinse away any adhering mother liquor containing impurities. Using too much wash solvent or warm solvent will dissolve some of your product.[12]

  • Drying and Analysis:

    • Allow the crystals to dry on the filter funnel by drawing air through them for several minutes.

    • Transfer the dried crystals to a pre-weighed watch glass and let them air-dry completely or dry in a vacuum oven at a temperature well below the melting point.

    • Once dry, determine the final mass to calculate the percent recovery and measure the melting point to assess purity.

Experimental Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification Process cluster_isolate Isolation & Analysis Start Weigh Crude Product Dissolve Dissolve Crude Solid in Minimum Hot Solvent Start->Dissolve Solvent Select & Heat Solvent Solvent->Dissolve HotFilt Hot Filtration? Dissolve->HotFilt Filter Filter to Remove Insoluble Impurities HotFilt->Filter Yes Cool Slowly Cool Solution to Room Temperature HotFilt->Cool No Filter->Cool IceBath Cool in Ice Bath Cool->IceBath VacFilt Vacuum Filtration IceBath->VacFilt Wash Wash with Cold Solvent VacFilt->Wash Dry Dry Crystals Wash->Dry Analyze Analyze Purity (Melting Point, etc.) Dry->Analyze

Caption: Workflow for the recrystallization of this compound.

Troubleshooting Guide

Q: My compound "oiled out" instead of forming crystals. What do I do?

A: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[15]

  • Cause & Explanation: The melting point of this compound is relatively high (~147-156°C)[11], but highly impure samples will have a significantly depressed melting point. If this depressed melting point is below the boiling point of your chosen solvent, the compound can melt and separate as an oil.

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation point.[10]

    • Allow the solution to cool much more slowly. You can insulate the flask or let it cool on a hot plate with the heat turned off.[15]

    • If the problem persists, consider switching to a solvent with a lower boiling point.

Q: No crystals are forming even after cooling in an ice bath. What went wrong?

A: This is a very common issue and usually has a simple solution.

  • Cause 1: Too Much Solvent. This is the most frequent cause. The solution is not saturated enough for crystals to form.[15]

    • Solution: Gently heat the solution to boil off some of the solvent, thereby concentrating the solution. Once you have reduced the volume, attempt the cooling process again.[10]

  • Cause 2: Supersaturation. The solution is supersaturated but lacks a nucleation site to initiate crystal growth.

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask at the meniscus with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites.[9]

    • Solution 2 (Seeding): If you have a small crystal of pure product, add it to the solution (a "seed crystal") to induce crystallization.[13]

Q: My final product is still colored or appears impure. What should I do?

A: This indicates that colored impurities were not successfully removed, or that the crystallization was performed too quickly.

  • Cause 1: Colored Impurities. The crude material contained colored impurities that are soluble in the recrystallization solvent.

    • Solution: Redissolve the crystals in fresh hot solvent and add a very small amount of activated charcoal. The charcoal will adsorb the colored impurities. Perform a hot filtration to remove the charcoal and then recrystallize the filtered solution.[13] Be cautious, as adding too much charcoal can adsorb your product and reduce the yield.[10]

  • Cause 2: Rapid Crystallization. If the solution was cooled too quickly, impurities can become trapped within the crystal lattice.[12]

    • Solution: Repeat the recrystallization, ensuring the solution cools as slowly as possible to promote the formation of pure crystals.[14]

Q: My final yield is very low. How can I improve it?

A: A low yield can result from several procedural errors.[10]

  • Cause 1: Using too much solvent during dissolution.

    • Solution: Ensure you are using the absolute minimum amount of boiling solvent to dissolve the crude solid.

  • Cause 2: Premature crystallization during hot filtration.

    • Solution: Keep the solution, funnel, and receiving flask hot during filtration to prevent product loss.[16]

  • Cause 3: Using too much solvent for washing the crystals.

    • Solution: Always use a minimal amount of ice-cold solvent for the final wash.

  • Cause 4: The compound has significant solubility in the cold solvent.

    • Solution: Ensure the solution is cooled thoroughly in an ice bath for an adequate amount of time before filtration. You may also need to try a different solvent in which the compound is less soluble when cold.

Data Summary: Solvent Selection Principles
PropertyRationaleExample Solvents to Test
High Solubility at High Temp Allows the compound to dissolve completely in a minimal volume.Ethanol, Acetone, Ethyl Acetate
Low Solubility at Low Temp Maximizes the recovery of the pure compound upon cooling.Water, Hexanes
Boiling Point Should be lower than the compound's melting point to prevent oiling out.Water (100°C), Ethanol (78°C) are generally safe.
Reactivity Must be chemically inert and not react with the compound.Avoid reactive solvents like amines if not intended.
Impurity Solubility Impurities should either be insoluble in the hot solvent (removed by hot filtration) or very soluble in the cold solvent (remain in the mother liquor).This is sample-dependent and requires experimental testing.

References

Technical Support Center: A Troubleshooting Guide for Reactions Involving 4-(1-Bromoethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 4-(1-Bromoethyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile bifunctional reagent in their synthetic workflows. As a benzylic bromide coupled with a carboxylic acid, this compound presents unique opportunities and challenges. This document provides in-depth, field-proven insights into troubleshooting common experimental issues, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns and handling requirements for this compound?

A1: Safety is the foremost priority. This compound is classified as a hazardous substance and must be handled with appropriate precautions.

  • Primary Hazards: It is harmful if swallowed and causes skin, eye, and respiratory irritation.[1][2] Direct contact should be avoided at all times.

  • Handling Procedures: Always handle this compound inside a certified chemical fume hood. Wear standard personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety glasses with side shields or goggles.[3][4]

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation occurs or persists, seek medical advice.[2]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[3][4]

    • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[2]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[4] Keep the container tightly sealed to prevent hydrolysis from atmospheric moisture.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during synthesis, organized by the type of challenge.

Section 1: Stability and Reagent Quality

Q2: I suspect my this compound has degraded. What are the likely degradation pathways and how can I prevent them?

A2: Degradation typically occurs via two main pathways: hydrolysis and elimination, especially during prolonged storage in suboptimal conditions.

  • Hydrolysis: The benzylic bromide is susceptible to reaction with water, leading to the formation of 4-(1-hydroxyethyl)benzoic acid. This is often accelerated by trace amounts of acid or base.

    • Prevention: Store the reagent in a desiccator over a drying agent (e.g., Drierite) or in a glovebox under an inert atmosphere (N₂ or Ar). Use anhydrous solvents for all reactions.

  • Elimination: Trace basic impurities or exposure to basic conditions can promote the elimination of hydrogen bromide (HBr) to yield 4-vinylbenzoic acid.

    • Prevention: Ensure storage containers are free from basic residues. When performing reactions with basic nucleophiles, add the substrate to the base solution at a controlled temperature rather than vice versa.

To check the purity of your starting material, we recommend determining its melting point (literature range: 147-156 °C) and running a proton NMR (¹H NMR) spectrum.[5] The presence of impurities like the hydrolyzed alcohol or the elimination product will be readily apparent.

PropertyValueSource
Molecular FormulaC₉H₉BrO₂[1]
Molecular Weight~229.07 g/mol [1]
Melting Point147.0-156.0 °C[5]
AppearanceWhite to off-white crystalline solid[5]
SolubilityInsoluble in water; Soluble in many organic solvents (e.g., THF, DMF, Ethyl Acetate)[6][7]
¹H NMR (CDCl₃)δ ~1.9-2.1 (d, 3H, -CH₃), ~5.1-5.3 (q, 1H, -CHBr), ~7.4-8.1 (m, 4H, Ar-H)Typical values, may vary by solvent
Section 2: Nucleophilic Substitution Reactions

Nucleophilic substitution at the benzylic carbon is the most common application of this reagent.[6] However, achieving high yields and selectivity can be challenging.

Q3: My nucleophilic substitution reaction is giving a low yield. What are the most common culprits?

A3: Low yields are typically traced back to one of three issues: competing side reactions, poor reaction conditions, or starting material degradation. The following diagram outlines a systematic troubleshooting workflow.

low_yield_troubleshooting cluster_purity Purity Check cluster_conditions Condition Analysis cluster_byproducts Byproduct Analysis start Low Yield Observed check_purity 1. Verify Starting Material Purity (NMR, MP) start->check_purity impure Impure/Degraded? check_purity->impure check_conditions 2. Analyze Reaction Conditions analyze_byproducts 3. Identify Byproducts (TLC, LC-MS, NMR) check_conditions->analyze_byproducts Conditions Appear Correct solvent Anhydrous Solvent? check_conditions->solvent temp Optimal Temperature? check_conditions->temp reagents Reagent Stoichiometry? check_conditions->reagents elimination Elimination Product Found? (4-vinylbenzoic acid) analyze_byproducts->elimination hydrolysis Hydrolysis Product Found? (4-(1-hydroxyethyl)benzoic acid) analyze_byproducts->hydrolysis no_reaction Unreacted Starting Material? analyze_byproducts->no_reaction purify_sm Action: Purify Starting Material via Recrystallization impure->purify_sm Yes pure Purity OK impure->pure No pure->check_conditions action_elim Action: Use less hindered base, lower temperature, or a more nucleophilic reagent elimination->action_elim action_hydro Action: Use anhydrous solvents and inert atmosphere hydrolysis->action_hydro action_no_rxn Action: Increase temperature, change solvent to increase solubility, or use a stronger nucleophile no_reaction->action_no_rxn

Caption: Troubleshooting workflow for low-yield substitution reactions.

Q4: My main byproduct is 4-vinylbenzoic acid. How do I favor substitution (S_N2) over elimination (E2)?

A4: The competition between S_N2 and E2 pathways is a classic challenge for secondary halides.[6] The benzylic position of this compound makes it reactive in both pathways. To favor your desired substitution product, you must carefully control the reaction parameters.

pathways cluster_sn2 S_N2 Pathway cluster_e2 E2 Pathway reactant This compound + Nucleophile/Base (Nu⁻/B⁻) sn2_path Backside Attack (Favored by strong, non-bulky nucleophiles and polar aprotic solvents) reactant->sn2_path e2_path Proton Abstraction (Favored by strong, bulky bases and higher temperatures) reactant->e2_path sn2_product Substitution Product sn2_path->sn2_product e2_product Elimination Product (4-vinylbenzoic acid) e2_path->e2_product

Caption: Competing S_N2 and E2 reaction pathways.

FactorTo Favor S_N2 (Substitution)To Favor E2 (Elimination)Rationale
Nucleophile/Base Use a strong nucleophile that is a weak base (e.g., CN⁻, N₃⁻, I⁻, RS⁻).Use a strong, sterically hindered base (e.g., t-BuOK, DBU).Bulky bases are poor nucleophiles and preferentially abstract a proton for elimination.[6]
Temperature Lower temperatures (e.g., 0 °C to RT).Higher temperatures (e.g., reflux).Elimination has a higher activation energy and is favored entropically, making it more dominant at higher temperatures.
Solvent Polar aprotic solvents (e.g., DMF, DMSO, Acetone).Solvents that favor the base's strength.Polar aprotic solvents solvate the cation but not the nucleophile, increasing its reactivity for substitution.[6]
Section 3: Purification Challenges

Q5: I am struggling to purify my final product. What is a reliable method for compounds derived from this compound?

A5: Purification often requires a multi-step approach, typically involving an aqueous workup followed by recrystallization or column chromatography.

  • Aqueous Workup: After the reaction, a liquid-liquid extraction is crucial. If your product has the carboxylic acid group intact, you can use its pH-dependent solubility.

    • Add an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., sat. NaHCO₃). Your product will move to the aqueous layer as its carboxylate salt, leaving non-acidic impurities behind.

    • Separate the aqueous layer and re-acidify it with dilute HCl (e.g., 1 M) to precipitate your purified product.[8]

    • Filter the solid and wash with cold water.

  • Recrystallization: This is the most effective method for purifying the resulting solid product.[9] Choosing the right solvent is critical.

    • Ideal Solvent Properties: The desired compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Impurities should be either completely soluble or completely insoluble at all temperatures.[10]

    • Procedure: A general protocol is provided below. If a single solvent is not effective, a two-solvent system (one "good" solvent, one "poor" solvent) can be used.[11]

Q6: My compound is "oiling out" during recrystallization instead of forming crystals. What should I do?

A6: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point.

  • Solution 1: Add More Solvent. Your solution may be too concentrated. Add more hot solvent until the oil fully dissolves, then allow it to cool slowly.

  • Solution 2: Lower the Cooling Temperature. Cool the solution very slowly. Rapid cooling encourages oil formation. Allow it to cool to room temperature undisturbed before moving to an ice bath.

  • Solution 3: Change Solvents. The boiling point of your solvent may be too high. Choose a solvent with a lower boiling point.

  • Solution 4: Induce Crystallization. If the solution is supersaturated, scratch the inside of the flask with a glass rod or add a "seed crystal" of your pure product to provide a nucleation site.[11]

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution

This protocol describes a typical reaction with a generic nucleophile ("Nu⁻"). Always adapt conditions based on the specific nucleophile used.

  • Setup: In a flame-dried, three-neck round-bottomed flask equipped with a magnetic stir bar, thermometer, and a reflux condenser under an inert atmosphere (N₂), add the nucleophile (1.2 equivalents) and an anhydrous polar aprotic solvent (e.g., DMF).

  • Reagent Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirring nucleophile solution at room temperature.

  • Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). Gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour it into a separatory funnel containing ethyl acetate and water. Perform an aqueous workup as described in Q5.

  • Purification: Dry the recovered solid under vacuum and purify via recrystallization (see Protocol 2).

Protocol 2: General Procedure for Recrystallization
  • Solvent Selection: Determine an appropriate solvent or solvent pair (see Table 2 in Reference[11] for guidance).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture (e.g., on a hot plate) with stirring until the solid just dissolves.[12]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.[13]

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (including charcoal, if used).[10]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals in a vacuum oven. Determine the yield and characterize the product (MP, NMR).

References

Technical Support Center: Optimizing Reaction Conditions for 4-(1-Bromoethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Science Team

Welcome to the technical support guide for the synthesis and optimization of 4-(1-bromoethyl)benzoic acid. This resource is designed for researchers, chemists, and drug development professionals who are utilizing this key intermediate. We provide in-depth answers to frequently encountered challenges, moving beyond simple protocols to explain the underlying chemical principles that govern success. Our goal is to empower you to not only solve immediate experimental issues but also to strategically optimize your reaction for yield, purity, and scalability.

The synthesis of this compound is most commonly achieved via the Wohl-Ziegler reaction, a free-radical bromination of the benzylic position of 4-ethylbenzoic acid.[1][2] This process, while straightforward in principle, involves a delicate interplay of reagents and conditions to achieve high selectivity and avoid problematic side reactions.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the fundamental aspects of the Wohl-Ziegler bromination for preparing this compound.

Q1: What is the standard reaction for synthesizing this compound?

The standard method is the benzylic bromination of 4-ethylbenzoic acid using N-Bromosuccinimide (NBS) as the brominating agent.[2] The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or by photochemical means (UV light).[2] This reaction is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate.[3][4]

Q2: Why is N-Bromosuccinimide (NBS) preferred over molecular bromine (Br₂)?

Using molecular bromine (Br₂) directly can lead to undesirable side reactions, most notably electrophilic aromatic substitution on the electron-rich benzoic acid ring.[5] NBS is the reagent of choice because it serves as a source for a low, constant concentration of Br₂ and HBr in the reaction mixture.[6][7] This is achieved through the reaction of NBS with trace amounts of HBr generated during the propagation step.[4] This low concentration favors the desired radical substitution pathway while suppressing the ionic pathway of electrophilic addition.[5][8]

Q3: What is the role of the radical initiator or UV light?

The reaction proceeds via a free-radical chain mechanism, which requires an initiation step to begin.[9]

  • Radical Initiators (AIBN, BPO): These molecules decompose upon heating to form radicals, which then react with the trace Br₂ to generate the bromine radicals (Br•) that propagate the chain reaction.

  • UV Light (hν): Photons of sufficient energy can induce the homolytic cleavage of the Br-Br bond, directly forming the necessary bromine radicals to start the reaction.[9]

Q4: Which solvents are recommended for this reaction?

The ideal solvent must be inert to the radical conditions.

  • Traditional Solvent: Carbon tetrachloride (CCl₄) has been historically used due to its inertness and ability to promote the reaction; however, it is now largely avoided due to its toxicity and environmental impact.[7][10]

  • Modern Alternatives: Safer solvents such as acetonitrile, dichloromethane (DCM), or even trifluorotoluene have been successfully employed.[7][10] It is crucial to use anhydrous solvents, as water can react with NBS.

Q5: How should the final product, this compound, be handled and stored?

Benzylic bromides are often lachrymatory (tear-inducing) and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[11][12] The compound is also sensitive to moisture and can hydrolyze.

  • Storage Conditions: Store the product in a tightly sealed container in a cool, dry, and dark place.[11] Storing under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.

Experimental Protocols & Optimization

General Protocol for Synthesis

This protocol provides a starting point for the synthesis. Optimization will be necessary based on your specific laboratory conditions and desired scale.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethylbenzoic acid (1.0 eq.).

  • Reagent Addition: Add N-Bromosuccinimide (1.05 - 1.1 eq.) and a catalytic amount of a radical initiator (e.g., AIBN, 0.02 - 0.1 eq.).

  • Solvent: Add an appropriate anhydrous solvent (e.g., acetonitrile) to achieve a concentration of approximately 0.1-0.5 M.

  • Reaction: Heat the mixture to reflux (the boiling point of the solvent) and maintain for 1-4 hours. Monitor the reaction progress by TLC or LCMS. The disappearance of the starting material indicates completion. Note that the denser NBS will be consumed and replaced by the less dense succinimide, which often floats.[10]

  • Workup:

    • Cool the reaction mixture to room temperature, then in an ice bath to precipitate the succinimide byproduct.

    • Filter the mixture to remove the solid succinimide.

    • Wash the filtrate with water to remove any remaining succinimide.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).[13]

Workflow for Synthesis and Purification

The following diagram outlines the general experimental workflow.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup cluster_purify Purification reagents 1. Combine 4-ethylbenzoic acid, NBS, and AIBN in flask solvent 2. Add anhydrous solvent (e.g., Acetonitrile) reagents->solvent setup 3. Equip with condenser and start stirring solvent->setup reflux 4. Heat to reflux setup->reflux monitor 5. Monitor reaction (TLC/LCMS) reflux->monitor cool 6. Cool and filter (remove succinimide) monitor->cool wash 7. Aqueous wash cool->wash dry 8. Dry and concentrate wash->dry recrystallize 9. Recrystallize crude solid dry->recrystallize characterize 10. Characterize final product (NMR, MP, etc.) recrystallize->characterize

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This guide is structured in a question-and-answer format to directly address the most common issues encountered during this synthesis.

Problem Area 1: Low or No Product Formation

Q: My reaction has stalled or resulted in a very low yield. What are the likely causes and solutions?

A: Low yield is a common issue that can often be traced back to initiation or reagent quality.

Potential Cause Explanation Recommended Solution
Ineffective Initiation The radical initiator (AIBN/BPO) may have degraded over time, or the reaction temperature is too low for efficient homolysis. If using UV, the lamp may be old or the flask material (e.g., Pyrex) may be blocking the required wavelength.Use a fresh batch of the radical initiator. Ensure the reaction temperature is appropriate for the chosen initiator's half-life. For photochemical reactions, use a quartz reaction vessel and check the lamp's output.
Presence of Inhibitors Radical scavengers (e.g., phenols, oxygen) present as impurities in the starting material or solvent can quench the chain reaction.Purify the 4-ethylbenzoic acid if its purity is questionable. Use freshly distilled, degassed, or anhydrous grade solvents to minimize oxygen and water content.
Poor Reagent Quality While NBS is generally stable, old batches can be less effective. Some studies note that overly purified NBS might lack the trace HBr/Br₂ needed to kickstart the reaction.[2][14]Use a reliable source for NBS. If the reaction fails to initiate, adding a very small crystal of iodine or a drop of HBr can sometimes help start the radical chain process.

Problem Area 2: Formation of Multiple Impurities

Q: My crude product shows multiple spots on a TLC plate. What are these byproducts and how can I prevent them?

A: The primary culprits are over-bromination and undesired reactions on the aromatic ring.

Observed Impurity Potential Cause Prevention Strategy
4-(1,1-dibromoethyl)benzoic acid This is the product of over-bromination. It occurs when the desired mono-brominated product reacts again with NBS. This is especially problematic if an excess of NBS is used.[15]Use a precise stoichiometry of NBS, typically between 1.0 and 1.1 equivalents relative to the starting material. Add the NBS portion-wise to maintain a low concentration if dibromination is a persistent issue.
Ring-Brominated Isomers Electrophilic aromatic substitution occurs if the concentration of molecular bromine (Br₂) becomes too high, which promotes the ionic reaction pathway.[5]The primary function of NBS is to prevent this. Ensure the reaction is not run under acidic conditions that could accelerate Br₂ formation. The use of non-polar solvents typically disfavors this ionic pathway.
Unreacted Starting Material Incomplete conversion.See "Low or No Product Formation" above. Consider increasing the reaction time or the amount of initiator.
Lactone Formation Intramolecular cyclization can occur, particularly in polar solvents, where the carboxylic acid can act as a nucleophile.[16]Use less polar, non-nucleophilic solvents. Careful control of temperature can also minimize this side reaction.
Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common experimental problems.

G cluster_yield Yield Issues cluster_purity Purity Issues start Analyze Crude Product (TLC, NMR) low_yield Low / No Yield start->low_yield impure Multiple Products start->impure cause_init Check Initiator: - Is it fresh? - Correct Temperature/λ? low_yield->cause_init cause_inhibit Check Reagents: - Purify starting material? - Use anhydrous/degassed solvent? low_yield->cause_inhibit cause_nbs Check NBS Quality low_yield->cause_nbs prod_di Dibromide Present? impure->prod_di prod_ring Ring Bromination? impure->prod_ring prod_sm Starting Material Left? impure->prod_sm sol_di Solution: Use 1.0-1.1 eq. NBS prod_di->sol_di sol_ring Solution: Ensure low [Br2], avoid acid prod_ring->sol_ring sol_sm Solution: Increase time, check initiator prod_sm->sol_sm

Caption: A decision tree for troubleshooting common synthesis issues.

Problem Area 3: Purification Challenges

Q: I'm struggling to isolate a pure product. What are the best practices for purification?

A: Purification requires removing the succinimide byproduct and separating the desired product from any side products.

  • Removal of Succinimide: The most significant byproduct by mass is succinimide. Fortunately, its solubility differs greatly from the product.

    • Filtration: In non-polar solvents like CCl₄, succinimide is insoluble and can be removed by filtering the hot reaction mixture.[7]

    • Aqueous Wash: Succinimide is soluble in water. After the reaction, once the organic solvent is diluted, a series of aqueous washes will effectively remove it.[13]

  • Recrystallization: This is the most effective method for removing both unreacted starting material and the dibrominated byproduct.

    • Solvent Selection: A solvent system where the desired product has high solubility at high temperatures and low solubility at low temperatures is ideal. A common and effective system is ethyl acetate and hexanes.[13] Dissolve the crude solid in a minimal amount of hot ethyl acetate, then slowly add hexanes until the solution becomes cloudy. Allow it to cool slowly to form pure crystals.

  • Column Chromatography: While possible, chromatography of active benzylic bromides can be challenging as they may decompose on silica gel. If this method is necessary, use a less activated stationary phase (e.g., neutral alumina) or work quickly with a high-throughput system.

References

preventing decomposition of 4-(1-Bromoethyl)benzoic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-(1-Bromoethyl)benzoic Acid

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile but sensitive reagent. As a benzylic bromide, this compound offers unique reactivity but is also prone to decomposition, which can compromise reaction yields and purity. This document provides in-depth, experience-based troubleshooting advice and frequently asked questions to help you navigate the challenges of working with this compound.

Frequently Asked Questions (FAQs)

Q1: My reaction with this compound is giving low yields and multiple spots on my TLC plate. What is the likely cause?

Low yields and the appearance of multiple byproducts are classic indicators of the decomposition of this compound. The primary culprits are typically hydrolysis, elimination, and sometimes racemization, depending on your reaction conditions. The benzylic bromide is highly susceptible to nucleophilic attack and elimination due to the stability of the resulting benzylic carbocation, which is stabilized by resonance with the aromatic ring.[1][2][3]

Immediate Troubleshooting Steps:

  • Re-evaluate your solvent: Ensure it is anhydrous. The presence of water can lead to the hydrolysis of the bromide to the corresponding alcohol.

  • Check your base: If a base is used, its strength and steric hindrance are critical. A strong, bulky base is more likely to cause E2 elimination.

  • Control the temperature: Exothermic reactions or prolonged heating can accelerate decomposition.

Q2: What are the main decomposition pathways for this compound?

Understanding the potential decomposition pathways is crucial for designing a robust reaction protocol. There are two primary non-productive pathways you should be aware of:

  • Hydrolysis (SN1/SN2): In the presence of water or other protic nucleophiles, the bromo group can be substituted to form 4-(1-hydroxyethyl)benzoic acid. This can proceed through either an SN1 mechanism, favored by polar protic solvents that stabilize the benzylic carbocation, or an SN2 mechanism, favored by strong nucleophiles in polar aprotic solvents.[4][5][6]

  • Elimination (E1/E2): In the presence of a base, this compound can undergo elimination to form 4-vinylbenzoic acid. The E1 pathway proceeds through the same carbocation intermediate as the SN1 reaction, while the E2 pathway is a concerted mechanism favored by strong, sterically hindered bases.[7]

Below is a diagram illustrating these competing reaction pathways.

G cluster_0 Reaction Pathways Reactant This compound SN_Product Desired Substitution Product (S N 1 / S N 2) Reactant->SN_Product  Nucleophile E_Product Elimination Byproduct (4-Vinylbenzoic Acid) Reactant->E_Product  Strong Base (E2) Carbocation Benzylic Carbocation (Resonance Stabilized) Reactant->Carbocation S N 1 / E1 (Slow) Hydrolysis_Product Hydrolysis Byproduct (4-(1-Hydroxyethyl)benzoic acid) Carbocation->SN_Product Nucleophile Carbocation->E_Product Base Carbocation->Hydrolysis_Product H2O

Caption: Competing reaction pathways for this compound.

Troubleshooting Guides

Issue 1: Poor Yield in a Nucleophilic Substitution Reaction

Symptoms:

  • The desired product is formed in less than 50% yield.

  • TLC analysis shows a significant amount of a more polar byproduct (likely the hydrolyzed alcohol) and a non-polar byproduct (likely the elimination product).

Causality Analysis: The benzylic position of this compound makes it reactive in both SN1 and SN2 reactions.[1][4] However, this reactivity also makes it prone to side reactions. The choice of solvent and nucleophile is critical in directing the reaction towards the desired substitution product.[6]

Solutions and Protocols:

1. Solvent Selection: The polarity and protic nature of the solvent play a significant role.[8][9][10]

Solvent TypeRecommended SolventsRationale
Polar Aprotic DMF, Acetonitrile, AcetoneFavors SN2 reactions by solvating the cation of the nucleophilic salt but not the anion, thus increasing nucleophilicity. Minimizes SN1 and E1 pathways by not stabilizing the carbocation intermediate.
Non-Polar THF, DichloromethaneCan be effective for SN2 reactions, especially with soluble nucleophiles. Less likely to promote ionization to the carbocation.
Polar Protic Water, AlcoholsGenerally avoid. These solvents will promote SN1/E1 pathways and can act as nucleophiles, leading to solvolysis byproducts.[11]

Protocol: Optimizing Solvent Conditions for a Substitution Reaction

  • Drying the Solvent: Prior to use, ensure your chosen solvent (e.g., Acetonitrile) is rigorously dried. This can be achieved by distillation from calcium hydride or by using a solvent purification system.

  • Inert Atmosphere: Set up the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Reaction Setup:

    • To a flame-dried flask, add your nucleophile and the anhydrous solvent.

    • Slowly add a solution of this compound in the same anhydrous solvent at a controlled temperature (e.g., 0 °C) to manage any exotherm.

  • Monitoring: Monitor the reaction by TLC. The disappearance of the starting material should be tracked against the appearance of the product and any byproducts.

2. Nucleophile/Base Selection:

  • For SN2 Reactions: Use a strong, non-basic nucleophile if possible. If a base is required, a non-nucleophilic, sterically hindered base like proton sponge or DBU can be used to scavenge acid without promoting elimination.

  • For SN1 Reactions: A weak nucleophile in a polar aprotic solvent can be used if the SN1 pathway is desired. However, be aware that this will likely lead to a mixture of substitution and elimination products.

Issue 2: Predominance of the Elimination Product (4-Vinylbenzoic Acid)

Symptoms:

  • The major product isolated is 4-vinylbenzoic acid, confirmed by 1H NMR (presence of vinylic protons) and mass spectrometry.

Causality Analysis: Elimination is favored by high temperatures and the presence of strong or bulky bases. The stability of the conjugated system in 4-vinylbenzoic acid makes its formation thermodynamically favorable.

Solutions and Protocols:

1. Temperature Control: Maintain a low reaction temperature. Many substitution reactions with benzylic bromides can proceed efficiently at or below room temperature.

Protocol: Low-Temperature Substitution

  • Cool the reaction vessel to 0 °C or even -20 °C in an appropriate cooling bath.

  • Add the base or nucleophile solution dropwise to the solution of this compound to maintain the low temperature.

  • Allow the reaction to slowly warm to room temperature while monitoring its progress.

2. Judicious Choice of Base: If a base is necessary, its properties are paramount.

BasepKa of Conjugate AcidCharacteristicsRecommendation
Triethylamine (TEA)~10.7Common organic base, can promote E2.Use with caution, at low temperatures.
Diisopropylethylamine (DIPEA)~10.7Sterically hindered, less nucleophilic than TEA.A better choice than TEA to minimize substitution by the base itself.
Potassium Carbonate (K2CO3)~10.3Heterogeneous base, often milder.A good choice for many substitution reactions.
Sodium Hydride (NaH)~35Very strong, non-nucleophilic.Use only when a very strong base is required to deprotonate the nucleophile.

Workflow for Minimizing Elimination:

G cluster_1 Workflow to Minimize Elimination start Reaction Setup temp Maintain Low Temperature (e.g., 0 °C) start->temp base Use a Weak or Sterically Hindered Base (e.g., K2CO3, DIPEA) temp->base solvent Choose a Polar Aprotic Solvent (e.g., DMF, Acetonitrile) base->solvent monitor Monitor by TLC/LC-MS solvent->monitor end Successful Substitution monitor->end

Caption: A logical workflow for minimizing elimination byproducts.

Storage and Handling

Q3: How should I store this compound to ensure its stability?

Due to its sensitivity to moisture and heat, proper storage is essential.

  • Temperature: Store in a refrigerator or freezer (-20 °C is ideal) to slow down decomposition.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen).

  • Container: Use a tightly sealed container, preferably with a Teflon-lined cap. Consider storing in a desiccator.

  • Purity: The compound's purity can affect its stability. It is recommended to use it as fresh as possible. Some suppliers may ship it with a stabilizer.

References

Technical Support Center: Purity Determination of 4-(1-Bromoethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical determination of 4-(1-Bromoethyl)benzoic acid purity. This guide is designed for researchers, scientists, and drug development professionals who require robust and reliable methods for quality control and characterization of this important chemical intermediate. Here, we provide not just protocols, but the underlying scientific rationale and field-proven troubleshooting advice to ensure confidence in your results.

The Criticality of Purity Analysis

This compound is a key building block in the synthesis of various pharmaceutical compounds and advanced materials. Its purity is paramount, as even trace impurities can have significant impacts on reaction yields, downstream processing, and the safety and efficacy of the final product. Impurities can arise from starting materials, by-products of the synthesis, or degradation over time.[1][2] A multi-faceted analytical approach is therefore essential for a comprehensive purity assessment.

Section 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC-UV)

Principle: RP-HPLC is the workhorse method for purity determination of non-volatile organic compounds. The technique separates the main compound from its impurities based on their differential partitioning between a nonpolar stationary phase (typically C18) and a polar mobile phase.[3][4] The carboxylic acid moiety of this compound requires a controlled mobile phase pH to ensure good peak shape.

Detailed Experimental Protocol
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 60 40
    20 20 80
    25 20 80
    26 60 40

    | 30 | 60 | 40 |

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.

  • Detection: UV at 240 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Acetonitrile and Water (Diluent) to a final concentration of 1 mg/mL.

System Suitability Test (SST) Parameters

Before sample analysis, ensure the chromatographic system is performing adequately. These parameters are based on general pharmacopeial guidelines.[3][6][7]

ParameterAcceptance CriteriaRationale
Tailing Factor (T) 0.8 ≤ T ≤ 1.8Measures peak symmetry. Values outside this range can affect integration accuracy.[7][8]
Theoretical Plates (N) > 2000Indicates column efficiency and separation power.
%RSD of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates injection precision.
HPLC Troubleshooting & FAQs

Q1: My main peak is tailing (Tailing Factor > 1.8). What's the cause?

  • Answer: Peak tailing for acidic compounds like this is a classic issue.[8][9]

    • Causality: The primary cause is often secondary interactions between the analyte's carboxyl group and active silanol groups on the silica-based stationary phase.[8] At insufficiently low pH, the carboxyl group is ionized and can interact strongly with residual, un-capped silanols.

    • Solutions:

      • Check Mobile Phase pH: Ensure the phosphoric acid concentration is correct. The pH should be well below the pKa of the carboxylic acid (~pH 4.2) to keep it protonated and less interactive.

      • Column Age: An older C18 column may have lost some of its end-capping, exposing more silanols. Try a new or different brand of column.

      • Sample Overload: Injecting too concentrated a sample can saturate the column inlet, leading to tailing.[9][10] Try diluting your sample.

Q2: I'm seeing a peak that isn't in my standard. How do I identify it?

  • Answer: This could be a contaminant, a degradation product, or an artifact.

    • Troubleshooting Steps:

      • Inject a Blank: First, inject your diluent. If the peak is present, it's an artifact from your solvent or system ("ghost peak").[10]

      • Check for Degradation: Has the sample been exposed to light or high temperatures? this compound can be susceptible to hydrolysis (forming 4-(1-hydroxyethyl)benzoic acid) or dehydrobromination.

      • Mass Spectrometry: If available, couple the HPLC to a mass spectrometer (LC-MS) to get the molecular weight of the unknown peak, which is a critical clue to its identity.

Q3: My retention times are shifting between injections. Why?

  • Answer: Retention time instability points to a problem with the system's equilibrium.[9]

    • Common Causes:

      • Inadequate Equilibration: Ensure the column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before the first injection.

      • Mobile Phase Preparation: If preparing the mobile phase online, ensure the pump's mixing is accurate and consistent. If preparing manually, ensure it is thoroughly mixed and degassed.

      • Temperature Fluctuations: A temperature-controlled column compartment is crucial for reproducible retention times.[9]

HPLC_Troubleshooting start Poor Peak Shape (Tailing/Fronting/Splitting) q1 Check Tailing Factor (T) start->q1 q2 Is T > 1.8 (Tailing)? q1->q2 Yes q3 Is T < 0.8 (Fronting)? q1->q3 No, check Fronting cause_tailing Causes: 1. Secondary Silanol Interactions 2. Column Overload 3. Mobile Phase pH too high q2->cause_tailing q4 Are Peaks Split? q3->q4 No, check Splitting cause_fronting Causes: 1. Sample Overload 2. Sample Solvent stronger   than Mobile Phase q3->cause_fronting cause_split Causes: 1. Clogged Frit / Column Void 2. Sample solvent mismatch 3. Injector Issue q4->cause_split sol_tailing Solutions: - Decrease mobile phase pH - Reduce sample concentration - Use a new/end-capped column cause_tailing->sol_tailing sol_fronting Solutions: - Dilute sample - Dissolve sample in mobile phase cause_fronting->sol_fronting sol_split Solutions: - Backflush or replace column - Match sample solvent to mobile phase - Service injector cause_split->sol_split

Section 2: Structural Confirmation & Purity by ¹H NMR Spectroscopy

Principle: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable tool for confirming the chemical structure of this compound and for detecting proton-containing impurities that might be invisible to UV detection in HPLC. It provides information on the chemical environment of each proton in the molecule.

Standard Operating Procedure (SOP)
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • Internal Standard (for Quantitative NMR): For quantitative analysis (qNMR), add a known amount of a stable internal standard with a non-overlapping peak (e.g., dimethyl sulfone).

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher spectrometer.

  • Key Parameters:

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantitative analysis).

    • Number of Scans: 16-64, depending on sample concentration.

Expected ¹H NMR Spectrum (in CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.1Doublet2HAromatic protons ortho to -COOH
~7.5Doublet2HAromatic protons ortho to -CH(Br)CH₃
~5.2Quartet1HMethine proton (-CH (Br)CH₃)
~2.0Doublet3HMethyl protons (-CH(Br)CH₃ )
>10Broad Singlet1HCarboxylic acid proton (-COOH )
NMR Troubleshooting & FAQs

Q1: My baseline is wavy and distorted. What should I do?

  • Answer: A poor baseline can ruin integration and obscure small impurity peaks.

    • Causality: This is often due to poor "shimming," the process of homogenizing the magnetic field across the sample volume.[11][12] It can also be caused by an insufficient number of scans, leading to acoustic ringing artifacts.

    • Solutions:

      • Re-shim the Magnet: Perform an automated or manual shimming routine. Inhomogeneous samples (e.g., with suspended particles) can be very difficult to shim; filter the sample if necessary.[11]

      • Increase Scans: For dilute samples, increasing the number of scans will improve the signal-to-noise ratio and average out baseline distortions.

Q2: I see a peak at 7.26 ppm that I can't assign. Is it an impurity?

  • Answer: Not necessarily. The peak at 7.26 ppm is the residual signal from the deuterated solvent, Chloroform-d (CDCl₃).[13] It's crucial to be aware of common solvent and contaminant peaks. Water, for example, often appears as a broad peak around 1.5-1.6 ppm in CDCl₃.

Q3: The integration of my aromatic protons is not the expected 2H:2H ratio. Why?

  • Answer: Inaccurate integration is a serious issue for purity assessment.

    • Causality:

      • Incomplete Relaxation: If the relaxation delay (d1) is too short, protons that relax slowly (often those without nearby protons, like some aromatic protons) will not fully return to equilibrium before the next pulse, leading to a suppressed signal.[12]

      • Poor Phasing: An incorrectly phased spectrum will have distorted peak shapes, making accurate integration impossible.

    • Solutions:

      • Increase Relaxation Delay: For quantitative work, a d1 of at least 5 times the longest T1 relaxation time is recommended. A 5-second delay is a safe starting point.

      • Careful Phasing: Manually re-phase the spectrum to ensure all peaks have a perfectly symmetrical, absorptive lineshape with a flat baseline on either side.

Section 3: Mass Spectrometry (MS) for Identity and Impurity Confirmation

Principle: Mass spectrometry provides the molecular weight of the analyte and its fragments. For this compound, a key feature is the isotopic signature of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[14] This results in a characteristic "doublet" for any bromine-containing ion, where two peaks of nearly equal intensity are separated by 2 mass-to-charge units (m/z).[14][15] This is a powerful confirmation of identity.

Expected Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺): A pair of peaks of nearly equal intensity at m/z 228 and 230, corresponding to [C₉H₉⁷⁹BrO₂]⁺ and [C₉H₉⁸¹BrO₂]⁺.[16]

  • Key Fragment (M-Br)⁺: A strong peak at m/z 149, corresponding to the loss of the bromine atom. This fragment will not have the isotopic doublet pattern.

MS Troubleshooting & FAQs

Q1: I don't see the molecular ion peak in my GC-MS analysis. Why?

  • Answer: It's common for the molecular ion of certain compounds to be unstable under high-energy Electron Ionization (EI) conditions and fragment completely.

    • Causality: The energy of the electron beam in EI-MS can be high enough to break the weakest bonds in the molecule instantly. For this compound, the C-Br bond is relatively labile.

    • Solutions:

      • Look for Key Fragments: The absence of a molecular ion is still informative. Look for the expected fragment ions, like the (M-Br)⁺ peak at m/z 149.

      • Use a "Softer" Ionization Technique: If available, techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are much lower in energy and are more likely to keep the molecular ion intact.

Q2: My compound won't fly on the GC. How can I get a mass spectrum?

  • Answer: The carboxylic acid group makes the compound polar and non-volatile, which is problematic for GC.[17]

    • Solutions:

      • Derivatization: Convert the carboxylic acid to a more volatile ester (e.g., a methyl or trimethylsilyl ester) before GC-MS analysis.[17][18][19] This is a common strategy for analyzing carboxylic acids by GC.

      • Direct Infusion/LC-MS: Use a mass spectrometer with a liquid inlet, such as an LC-MS system or direct infusion probe with an ESI source. This analyzes the compound directly from solution without the need for volatilization.

Purity_Workflow report Final Purity Report investigate Investigate Impurities sample sample hplc hplc sample->hplc purity_check purity_check hplc->purity_check purity_check->investigate No nmr nmr purity_check->nmr Yes ms ms nmr->ms structure_confirm structure_confirm ms->structure_confirm structure_confirm->report Yes structure_confirm->investigate No

Section 4: Impurity Thresholds and Regulatory Context

For drug development professionals, understanding regulatory expectations for impurities is crucial. Guidelines from the International Council for Harmonisation (ICH), specifically ICH Q3A(R2), provide a framework for reporting, identifying, and qualifying impurities.[2][20][21]

  • Reporting Threshold: Generally, any impurity found at a level of ≥0.05% should be reported in a regulatory submission.[2]

  • Identification Threshold: Impurities present at levels ≥0.10% (for a maximum daily dose ≤2g) typically require structural identification.[1][22]

  • Qualification Threshold: Impurities above 0.15% often require qualification, which involves gathering toxicological data to justify their safety at the observed level.

These thresholds underscore the need for sensitive and accurate analytical methods capable of detecting and quantifying impurities at these low levels.

References

Technical Support Center: A Researcher's Guide to 4-(1-Bromoethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(1-Bromoethyl)benzoic acid. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. Commercial grades of this compound, while suitable for many applications, can contain impurities that may compromise the yield, purity, and reproducibility of your experiments. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you identify, understand, and manage these impurities effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound and how are they formed?

The impurity profile of commercial this compound is largely dictated by its synthetic route, which typically involves the radical bromination of 4-ethylbenzoic acid or a related precursor. Understanding the source of these impurities is the first step in mitigating their impact.

  • Unreacted Starting Material (4-Ethylbenzoic Acid): Incomplete bromination can leave residual 4-ethylbenzoic acid in the final product. This is a common impurity that can compete in subsequent reactions, particularly those involving the carboxylic acid group.

  • Di-brominated Species (4-(1,1-Dibromoethyl)benzoic Acid): Over-bromination can lead to the formation of di-bromo impurities. These are often more reactive and can lead to complex side-product formation in your reactions.

  • Hydrolysis Product (4-(1-Hydroxyethyl)benzoic Acid): The benzylic bromide in this compound is susceptible to hydrolysis, especially in the presence of moisture. This impurity lacks the desired reactive handle (the bromide) and can complicate product isolation. Proper storage in a dry environment is crucial to prevent its formation.[1]

  • Elimination Product (4-Vinylbenzoic Acid): Under basic conditions or upon heating, this compound can undergo elimination to form 4-vinylbenzoic acid. This is a particularly problematic impurity if your desired reaction involves nucleophilic substitution at the benzylic position, as polymerization or undesired additions to the vinyl group can occur.

Q2: How can I assess the purity of my this compound before use?

It is best practice to assess the purity of any critical reagent before commencing a reaction. For this compound, several analytical techniques can provide a clear picture of its quality.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is one of the most powerful tools for identifying and quantifying the main impurities. The benzylic proton and the methyl group of the main compound and its impurities will have distinct chemical shifts, allowing for straightforward analysis.

  • High-Performance Liquid Chromatography (HPLC): HPLC can effectively separate the main component from its impurities, providing quantitative data on the purity of the material. Developing a suitable method may be necessary, but it is invaluable for routine quality control.

  • Mass Spectrometry (MS), often coupled with Chromatography (LC-MS or GC-MS): These techniques are excellent for identifying the molecular weights of the components in your sample, confirming the presence of expected impurities and detecting unexpected ones.[2][3]

  • Melting Point Analysis: A sharp melting point close to the literature value (around 147-156°C) is a good indicator of high purity.[4] A broad or depressed melting point suggests the presence of significant impurities.

Q3: My reaction using this compound is giving low yields. Could impurities be the cause?

Absolutely. Impurities can negatively impact your reaction in several ways:

  • Inaccurate Stoichiometry: If your starting material contains a significant percentage of non-reactive impurities like the hydrolysis product, you are effectively using less of the active reagent than calculated. This can lead to incomplete conversion of other reactants.

  • Competing Side Reactions: Reactive impurities can participate in undesired reaction pathways. For example, unreacted 4-ethylbenzoic acid might undergo a different reaction under your conditions, consuming reagents and complicating purification.

  • Catalyst Inhibition: Certain impurities can poison or inhibit catalysts, particularly in cross-coupling reactions where the purity of the halide is paramount.

  • Complex Product Mixtures: The reaction of impurities leads to the formation of additional side products, making the isolation and purification of your desired compound more challenging and reducing its isolated yield.

Q4: What is the best way to purify commercial this compound?

For many applications, a simple purification step can dramatically improve your experimental outcomes. Recrystallization is often the most effective and scalable method for purifying solid organic compounds.[5]

If recrystallization is insufficient, column chromatography on silica gel can be used to separate the desired product from more polar or non-polar impurities. A solvent system of ethyl acetate and hexanes is a good starting point for elution.

Q5: How should I properly store this compound to prevent degradation?

Proper storage is critical to maintaining the integrity of the reagent. As mentioned, the primary degradation pathway is hydrolysis.[1]

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry place. A desiccator or a glove box with an inert atmosphere (nitrogen or argon) is ideal.

  • Handling: When handling the reagent, minimize its exposure to atmospheric moisture. Work quickly and reseal the container promptly. Avoid leaving the container open on the bench.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low or inconsistent yields in nucleophilic substitution reactions. 1. Hydrolysis of the starting material: The presence of 4-(1-hydroxyethyl)benzoic acid reduces the amount of active reagent. 2. Presence of elimination product: 4-vinylbenzoic acid does not participate in the desired substitution reaction.1. Assess purity: Run a ¹H NMR to quantify the level of hydrolysis and other impurities. 2. Purify the reagent: Perform a recrystallization to remove polar impurities like the hydrolysis product. 3. Ensure proper storage: Store the purified reagent in a desiccator to prevent future hydrolysis.[1]
Formation of a polymeric or intractable byproduct. Presence of 4-vinylbenzoic acid: The vinyl group can polymerize under thermal or catalytic conditions.1. Check for elimination product: Analyze the starting material by ¹H NMR for the characteristic signals of a vinyl group. 2. Purify via chromatography: If present, 4-vinylbenzoic acid can often be separated by column chromatography. 3. Modify reaction conditions: If purification is not feasible, consider running the reaction at a lower temperature to minimize in-situ elimination.
Unexpected peaks in the NMR spectrum of the crude product. Reaction of impurities: Unreacted starting materials or other impurities in the this compound are reacting to form their own products.1. Characterize impurities: Use analytical techniques like LC-MS to identify the unexpected species and trace them back to impurities in the starting material.[2] 2. Purify the starting material: A highly pure starting material is essential for a clean reaction. Recrystallize or chromatograph the this compound before use.[5]
The reagent has a yellowish tint and a broad melting point. Presence of multiple impurities: The discoloration and poor melting point behavior indicate a mixture of compounds.[5]1. Do not use as is: The purity is likely insufficient for most applications. 2. Perform a robust purification: Start with recrystallization. If the material is still impure, follow with column chromatography. 3. Validate purity: After purification, confirm the purity with NMR and melting point analysis before using the material in a reaction.

Visualized Workflows and Structures

Impurity Identification and Mitigation Workflow

A Receive Commercial This compound B Perform Initial Purity Assessment (¹H NMR, Melting Point) A->B C Purity > 95% and no problematic impurities? B->C Analyze Data D Proceed with Reaction C->D Yes E Purify Reagent C->E No I Store Purified Reagent Under Inert & Dry Conditions D->I F Recrystallization E->F G Column Chromatography E->G H Verify Purity Post-Purification (¹H NMR, Melting Point) F->H G->H H->D

Caption: Decision workflow for handling commercial this compound.

Key Chemical Structures

cluster_main This compound (Desired Reagent) cluster_impurities Common Impurities Main Hydrolysis Hydrolysis_label Hydrolysis Product (4-(1-Hydroxyethyl)benzoic acid) Elimination Elimination_label Elimination Product (4-Vinylbenzoic acid) StartingMaterial StartingMaterial_label Starting Material (4-Ethylbenzoic acid)

Caption: Structures of the target compound and its common impurities.

Experimental Protocol: Recrystallization

This protocol provides a general method for the recrystallization of this compound. The choice of solvent may need to be optimized based on the specific impurities present. A mixed solvent system, such as ethyl acetate/hexanes, is often effective.

Materials:

  • Crude this compound

  • Ethyl acetate (reagent grade)

  • Hexanes (reagent grade)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethyl acetate to dissolve the solid completely. The goal is to create a saturated solution at the boiling point of the solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hexanes (a poor solvent) to the hot solution until it becomes slightly cloudy (the cloud point). Add a few drops of hot ethyl acetate to redissolve the precipitate and then allow the flask to cool slowly to room temperature.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold hexanes to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum. Determine the melting point and run a ¹H NMR spectrum to confirm the purity before storage.

References

Technical Support Center: Managing Thermal Stability in Reactions with 4-(1-Bromoethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 4-(1-Bromoethyl)benzoic acid. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent. Reactions involving the synthesis or use of this compound, particularly bromination steps, are often highly exothermic and require stringent control to ensure safety, product quality, and yield. This document provides in-depth, field-proven insights into managing the thermal challenges associated with these processes.

Section 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section addresses the fundamental principles of thermal stability and hazards associated with this compound and related compounds.

Q1: What is this compound, and why is its thermal stability a critical concern?

A1: this compound (CAS 113023-73-7) is a substituted benzoic acid derivative widely used as an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1][2] The primary concern for thermal stability arises from two main areas:

  • Exothermic Synthesis: Its synthesis, typically involving the bromination of a precursor like 4-ethylbenzoic acid, is a highly exothermic process.[3][4] The formation of C-Br bonds releases significant thermal energy.

  • Thermal Decomposition: Like many halogenated organic compounds, this compound can decompose at elevated temperatures. Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), and highly corrosive hydrogen bromide (HBr) gas.[5][6] Uncontrolled decomposition can lead to rapid gas evolution and pressure buildup.

Q2: What is a "thermal runaway," and what are its primary causes in reactions involving this compound?

A2: A thermal runaway is a dangerous situation where an exothermic reaction goes out of control.[7][8] It occurs when the heat generated by the reaction exceeds the rate at which heat can be removed by the cooling system. This creates a positive feedback loop: the temperature increases, which accelerates the reaction rate, which in turn generates even more heat.[7] This can lead to solvent boiling, catastrophic pressure buildup, and potential vessel failure.[7][9]

The most common causes include:

  • Rapid Addition of Reagents: Adding the brominating agent (e.g., liquid bromine, NBS) too quickly is a primary trigger.[7]

  • Inadequate Cooling: An undersized or inefficient cooling bath cannot dissipate the heat generated by the reaction effectively.[7]

  • High Reactant Concentration: Overly concentrated solutions lead to a faster reaction rate and more intense heat generation per unit volume.

  • Poor Mixing: Inefficient stirring creates localized hot spots where the reaction can accelerate uncontrollably.[10]

Q3: What are the early warning signs of a developing thermal runaway?

A3: Constant monitoring is essential. Key indicators to watch for include:

  • A sudden, sharp increase in the internal reaction temperature that does not stabilize.[9]

  • A noticeable rise in pressure within the reaction vessel.

  • A rapid increase in the rate of gas evolution (e.g., HBr bubbling).[9]

  • An unexpected change in the color or viscosity of the reaction mixture.

Q4: What are the standard storage and handling recommendations for this compound to ensure its stability?

A4: Proper storage is crucial to maintain the integrity of the reagent. It should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[5][11] Protect it from moisture, as this can lead to hydrolysis.[5] Due to its irritating properties, always handle this compound in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6][12][13]

Section 2: Troubleshooting Guide - Problem-Specific Solutions

This guide provides structured solutions to common issues encountered during experiments.

IssuePotential Cause(s)Recommended Solution(s)
Rapid, Uncontrolled Temperature Spike During Reaction 1. Rate of reagent addition is too fast.[7] 2. Cooling system is insufficient or failing. 3. Reactant concentration is too high.Immediate Actions: 1. STOP all reagent addition immediately. 2. Enhance cooling: Lower the temperature of the cooling bath or add more coolant (e.g., dry ice). 3. If safe, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb heat.[7] 4. Ensure vigorous stirring to improve heat transfer to the vessel walls.[7]
Pressure Buildup in Reaction Vessel 1. Formation of gaseous byproducts (e.g., HBr) at a high rate.[14] 2. Solvent has begun to boil due to an exotherm. 3. Onset of thermal decomposition, releasing gases like CO, CO2, and HBr.[5][6]1. Ensure the reaction vessel is not a closed system. It should be vented through a drying tube or, preferably, a scrubber system to neutralize acidic gases.[14] 2. Immediately reduce the internal temperature to get it below the solvent's boiling point. 3. If decomposition is suspected, implement emergency cooling and prepare for a controlled quench from a safe distance.
Quenching Procedure is Violently Exothermic 1. The reaction mixture was not sufficiently cooled before quenching.[10] 2. The quenching solution (e.g., sodium thiosulfate) was added too quickly.[10][15] 3. The quenching solution is too concentrated.[10]1. Always cool the completed reaction mixture in an ice-water or ice-salt bath to 0-5 °C before beginning the quench.[10] 2. Add the quenching agent dropwise or in small portions with vigorous stirring to control the exotherm.[10][15] 3. Use a more dilute quenching solution, such as 5-10% (w/v) aqueous sodium thiosulfate.[10][16]
Persistent Red/Brown Color After Adding Excess Quencher 1. Insufficient amount of quenching agent was used. 2. Poor mixing between the aqueous quenching solution and the organic reaction mixture is preventing contact.[10] 3. The quenching agent solution may have degraded and is no longer effective.1. Continue to add the quenching solution portion-wise until the color fully dissipates.[10] 2. Increase the stirring speed to create a larger interface between the two phases, facilitating the reaction. 3. Prepare a fresh solution of the quenching agent and add it slowly.[10]
Formation of a Fine White/Yellow Precipitate During Quench 1. Under acidic conditions, sodium thiosulfate can disproportionate to form elemental sulfur.[10]1. To avoid this, you can adjust the pH of the reaction mixture to be neutral or slightly basic before or during the quench. 2. Alternatively, use a different quenching agent like sodium bisulfite or sodium sulfite.[16] 3. If sulfur has already formed, it can often be removed by filtering the mixture through a pad of celite.[10]

Section 3: Protocols and Methodologies

These protocols provide a framework for safe and controlled experimentation. Note: These are general guidelines and may need to be adapted based on the specific reaction scale and substrate.

Protocol 1: Controlled Bromination (Illustrative Workflow)

This protocol outlines a general procedure for a bromination reaction, emphasizing thermal control points.

  • System Setup:

    • Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer to measure the internal reaction temperature, and an addition funnel.

    • Attach a reflux condenser to the central neck. Ensure the condenser outlet is connected to a gas scrubber containing a solution of sodium thiosulfate or sodium bisulfite to neutralize any escaping bromine or HBr vapors.[14]

    • Place the entire apparatus in a cooling bath (e.g., ice/water or ice/salt) on a magnetic stir plate.

  • Reagent Preparation:

    • Dissolve the starting material (e.g., 4-ethylbenzoic acid) in an appropriate inert solvent (e.g., acetic acid, dichloromethane) in the reaction flask.

    • Pre-cool the solution to the target reaction temperature (e.g., 0-5 °C) in the cooling bath before beginning the addition.[7]

    • In the addition funnel, prepare a solution of the brominating agent (e.g., liquid bromine in the same solvent).

  • Controlled Addition & Monitoring:

    • Begin vigorous stirring of the substrate solution.

    • Add the brominating agent solution dropwise from the addition funnel. The rate of addition should be slow enough to maintain the internal temperature within a narrow, pre-determined range (e.g., ±2 °C of the setpoint).[15]

    • Self-Validating Checkpoint: Monitor the internal temperature continuously. A rapid rise indicates that heat generation is outpacing heat removal, and the addition rate must be slowed or paused.[7]

    • Monitor reaction progress via Thin-Layer Chromatography (TLC) or by observing the disappearance of the bromine's characteristic reddish-brown color.[7]

  • Reaction Completion and Quench:

    • Once the reaction is complete (as determined by monitoring), continue stirring at the reaction temperature for a short period (e.g., 15-30 minutes) to ensure full conversion.

    • Proceed immediately to the quenching protocol below.

Protocol 2: Safe Quenching of Excess Bromine

This protocol details the steps for safely neutralizing unreacted bromine.

  • Prepare for Quench:

    • Ensure the reaction mixture is cooled to 0-5 °C in an ice-water bath. This is the most critical step to control the quenching exotherm.[10]

    • Prepare a 10% (w/v) aqueous solution of sodium thiosulfate (Na₂S₂O₃).[16]

  • Slow Addition:

    • With vigorous stirring, slowly add the sodium thiosulfate solution to the reaction mixture via an addition funnel.[10]

    • Monitor the temperature during the quench. If the temperature begins to rise significantly, pause the addition. The quenching process can be exothermic.[15]

  • Endpoint Determination:

    • Continue adding the quenching solution until the reddish-brown or yellow color of bromine completely disappears, and the mixture becomes colorless or pale yellow.[10][16] This indicates that all excess bromine has been reduced to colorless bromide ions.

  • Work-up:

    • Once the quench is complete, transfer the mixture to a separatory funnel.

    • Separate the aqueous and organic layers.

    • Wash the organic layer with water and then with brine (saturated NaCl solution).

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to isolate the crude product.[10][16]

Section 4: Data and Visualizations

Table 1: Key Safety & Thermal Parameters for this compound
ParameterValue / InformationSource(s)
IUPAC Name This compound[17]
Molecular Formula C₉H₉BrO₂[17][18]
Melting Point 147-156 °C[18]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[17]
Hazardous Decomposition Products Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen bromide (HBr)[5][6]
Diagrams

Below are graphical representations of key workflows and decision-making processes described in this guide.

G cluster_prep Preparation Phase Setup 1. Assemble Reaction Apparatus (3-neck flask, condenser, thermometer) Cooling 2. Place in Cooling Bath (e.g., 0-5 °C) Setup->Cooling Reactants 3. Add Substrate & Solvent Pre-cool to target temperature Cooling->Reactants Addition 4. Begin Slow, Dropwise Addition of Brominating Agent Reactants->Addition Monitor_T 5. Continuously Monitor Internal Temperature Addition->Monitor_T Monitor_P 6. Monitor Progress (TLC, Color Change) Monitor_T->Monitor_P Cool_Quench 7. Cool Mixture to 0-5 °C Monitor_P->Cool_Quench Quench 8. Add Quenching Agent Slowly (e.g., 10% Na₂S₂O₃) Cool_Quench->Quench Workup 9. Aqueous Work-up (Separate, Wash, Dry) Quench->Workup

Caption: Workflow for a thermally controlled bromination experiment.

G Start Symptom: Rapid, Uncontrolled Temperature Increase Q1 Is reagent addition ongoing? Start->Q1 A1_Yes Action: IMMEDIATELY STOP all additions Q1->A1_Yes Yes A1_No Proceed to next check Q1->A1_No No Q2 Is cooling system fully operational? A1_Yes->Q2 A1_No->Q2 A2_No Action: Address cooling failure (add more coolant, check flow) Q2->A2_No No A2_Yes Proceed to next action Q2->A2_Yes Yes End Monitor until stable. If instability persists, consider emergency quench. A2_No->End A3 Action: Add pre-chilled inert solvent to dilute and absorb heat A2_Yes->A3 A3->End

Caption: Decision tree for troubleshooting a runaway exotherm.

References

Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 4-(1-Bromoethyl)benzoic Acid: Unraveling Structure with ¹H and ¹³C NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel or synthesized compounds is a cornerstone of scientific rigor. 4-(1-Bromoethyl)benzoic acid, a versatile building block in organic synthesis, presents an excellent case study for demonstrating the power of Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides an in-depth analysis of its ¹H and ¹³C NMR spectra, comparing these powerful techniques with alternative analytical methods and offering practical insights into experimental design and data interpretation.

The Central Role of NMR in Structural Verification

In the landscape of analytical techniques, NMR spectroscopy stands out for its ability to provide a detailed atomic-level map of a molecule's carbon-hydrogen framework. Unlike methods that yield information about the overall molecule (like mass spectrometry) or functional groups (like infrared spectroscopy), NMR allows for the precise assignment of atoms to their chemical environment, revealing connectivity and stereochemistry. For a molecule like this compound, with its distinct aromatic and aliphatic regions, ¹H and ¹³C NMR are indispensable for confirming its synthesis and purity.

Deciphering the ¹H NMR Spectrum of this compound

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Based on established principles of chemical shifts and spin-spin coupling for substituted benzoic acids, the following spectral features are anticipated for this compound.[1][2]

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality of Chemical Shift and Multiplicity
~12-13Singlet (broad)1H-COOHThe acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange.
~8.0Doublet2HAr-H (ortho to -COOH)These aromatic protons are deshielded by the electron-withdrawing carboxylic acid group. They are split into a doublet by the adjacent aromatic protons.
~7.5Doublet2HAr-H (ortho to -CH(Br)CH₃)These aromatic protons are in a slightly different chemical environment compared to the other pair. They are also split into a doublet by their neighbors.
~5.2Quartet1H-CH(Br)CH₃The methine proton is significantly deshielded by the adjacent electronegative bromine atom. It is split into a quartet by the three neighboring methyl protons.
~2.0Doublet3H-CH(Br)CH₃The methyl protons are in the aliphatic region and are split into a doublet by the single adjacent methine proton.

Probing the Carbon Skeleton: ¹³C NMR Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in a molecule. Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically employed to simplify the spectrum, resulting in a series of single peaks for each unique carbon.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentRationale for Chemical Shift
~170-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded due to the two attached electronegative oxygen atoms.
~145Ar-C (ipso to -CH(Br)CH₃)The aromatic carbon directly attached to the bromoethyl group is deshielded.
~131Ar-C (ipso to -COOH)The aromatic carbon bearing the carboxylic acid group is also significantly deshielded.
~130Ar-CH (ortho to -COOH)The aromatic methine carbons adjacent to the carboxylic acid group.
~128Ar-CH (ortho to -CH(Br)CH₃)The aromatic methine carbons adjacent to the bromoethyl group.
~45-CH(Br)CH₃The methine carbon is shifted downfield due to the direct attachment of the electronegative bromine atom.
~25-CH(Br)CH₃The methyl carbon is found in the typical aliphatic region.

A Comparative Perspective: NMR vs. Alternative Techniques

While NMR is paramount for detailed structural analysis, a comprehensive characterization often involves complementary techniques.

Analytical TechniqueInformation ProvidedAdvantagesLimitations
¹H and ¹³C NMR Detailed carbon-hydrogen framework, connectivity, stereochemistry.Unambiguous structure determination, non-destructive.Lower sensitivity compared to MS, requires higher sample concentration.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, small sample requirement.Does not provide detailed structural connectivity, isomers can be difficult to distinguish.
Infrared (IR) Spectroscopy Presence of functional groups.Fast, simple sample preparation.Provides limited information on the overall molecular structure.
Chiral Chromatography Separation of enantiomers.Essential for determining enantiomeric purity.Does not provide structural information of the separated compounds.

For a chiral molecule like this compound, techniques like chiral high-performance liquid chromatography (HPLC) are crucial for separating and quantifying its enantiomers, something that standard NMR cannot achieve without the use of chiral resolving agents.

Experimental Protocol for NMR Analysis

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of this compound for structural verification.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

  • NMR tubes (5 mm)

  • Tetramethylsilane (TMS) as an internal standard (often included in the deuterated solvent)

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher for better resolution)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (CDCl₃ is a common choice, but DMSO-d₆ may be used if solubility is an issue) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve homogeneity and optimal resolution.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width and acquisition time.

    • Acquire the spectrum using a standard pulse sequence.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the ¹³C channel.

    • Use a proton-decoupled pulse sequence to obtain a spectrum with single peaks for each carbon.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Visualizing the Molecular Structure and NMR Correlations

To better understand the relationships between the different parts of the molecule and their corresponding NMR signals, a graphical representation is invaluable.

Caption: Molecular structure of this compound.

G cluster_1h ¹H NMR Signals cluster_13c ¹³C NMR Signals cluster_structure Molecular Fragments H_COOH ~12-13 ppm (s, 1H, -COOH) COOH Carboxylic Acid H_COOH->COOH H_Ar1 ~8.0 ppm (d, 2H, Ar-H) Aromatic_Ring Aromatic Ring H_Ar1->Aromatic_Ring H_Ar2 ~7.5 ppm (d, 2H, Ar-H) H_Ar2->Aromatic_Ring H_CH ~5.2 ppm (q, 1H, -CH) Bromoethyl_Group Bromoethyl Group H_CH->Bromoethyl_Group H_CH3 ~2.0 ppm (d, 3H, -CH3) H_CH3->Bromoethyl_Group C_COOH ~170 ppm (-COOH) C_COOH->COOH C_Ar_ipso1 ~145 ppm (Ar-C) C_Ar_ipso1->Aromatic_Ring C_Ar_ipso2 ~131 ppm (Ar-C) C_Ar_ipso2->Aromatic_Ring C_Ar_CH1 ~130 ppm (Ar-CH) C_Ar_CH1->Aromatic_Ring C_Ar_CH2 ~128 ppm (Ar-CH) C_Ar_CH2->Aromatic_Ring C_CH ~45 ppm (-CH) C_CH->Bromoethyl_Group C_CH3 ~25 ppm (-CH3) C_CH3->Bromoethyl_Group

Caption: Correlation of NMR signals to molecular fragments.

Conclusion

The comprehensive analysis of this compound using ¹H and ¹³C NMR spectroscopy provides a robust and detailed structural confirmation that is unparalleled by other analytical techniques. By carefully interpreting the chemical shifts, multiplicities, and integration of the ¹H spectrum, and assigning the unique carbon environments in the ¹³C spectrum, researchers can be highly confident in the identity and purity of their compound. When combined with complementary methods such as mass spectrometry and chiral chromatography, a complete and unambiguous characterization is achieved, fulfilling the stringent requirements of modern chemical and pharmaceutical research.

References

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 4-(1-Bromoethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Analytical Imperative for 4-(1-Bromoethyl)benzoic Acid

This compound is a substituted aromatic carboxylic acid with potential applications in organic synthesis and as a building block in the development of novel pharmaceutical agents. Its precise structural characterization is paramount for ensuring the integrity of synthetic pathways and the purity of final products. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering high sensitivity and detailed structural information through the analysis of fragmentation patterns.

This guide provides an in-depth analysis of the expected mass spectral fragmentation of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By understanding the fundamental principles of fragmentation for its constituent chemical moieties—a bromo-substituted aromatic ring, a carboxylic acid group, and a benzylic bromide—we can construct a highly predictive model of its behavior in the mass spectrometer. This guide will also briefly compare mass spectrometry with other common analytical techniques for the characterization of such molecules.

Predicted Electron Ionization (EI) Mass Spectrometry Fragmentation Pattern

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and often complex fragmentation. This provides a detailed "fingerprint" of the molecule's structure. For this compound (molar mass: 229.07 g/mol ), the following fragmentation pathways are anticipated.

A key characteristic of bromine-containing compounds in mass spectrometry is the presence of two abundant isotopes, 79Br and 81Br, in a nearly 1:1 ratio. This results in a distinctive "M" and "M+2" isotopic pattern for the molecular ion and any bromine-containing fragments, which is a powerful diagnostic tool.

Key Predicted EI Fragmentation Pathways:

  • Molecular Ion Peak (M+.): A prominent molecular ion peak is expected due to the stability of the aromatic ring. This will appear as a doublet at m/z 228 and 230 , corresponding to the 79Br and 81Br isotopes, respectively.

  • Loss of Bromine Radical (M - Br)+: Cleavage of the C-Br bond, which is relatively weak, is a highly probable fragmentation pathway. This would result in the formation of a secondary carbocation at m/z 149 .

    • [C9H9BrO2]+• -> [C9H9O2]+ + Br•

  • Benzylic Cleavage (Loss of Methyl Radical): A classic fragmentation for compounds with an ethyl group on a benzene ring is the loss of a methyl radical (•CH3) to form a stable benzylic cation. In this case, it would lead to a fragment at m/z 213/215 .

    • [C9H9BrO2]+• -> [C8H6BrO2]+ + CH3•

  • Loss of Carboxyl Group (M - COOH)+: The loss of the carboxylic acid group as a radical is a common fragmentation for benzoic acids. This would yield a fragment at m/z 183/185 .[1][2]

    • [C9H9BrO2]+• -> [C8H8Br]+ + •COOH

  • Loss of Water (M - H2O)+.: For carboxylic acids, the loss of a neutral water molecule can occur, especially if there is an ortho-substituent, though it can also occur from the molecular ion. This would result in a fragment at m/z 210/212 .

  • Formation of Bromotropylium Ion: Further fragmentation of the [C8H8Br]+ ion (m/z 183/185) through rearrangement can lead to the formation of a stable bromotropylium ion at m/z 170/172 .

  • Key Low Mass Fragments:

    • m/z 131: The PubChem database indicates a top peak at m/z 131 for a GC-MS analysis of this compound. This could potentially arise from the loss of both the bromine and the carboxyl group, followed by rearrangement.[3]

    • Phenyl Cation (m/z 77): Loss of all substituents from the aromatic ring would result in the characteristic phenyl cation at m/z 77 .[4]

Table 1: Predicted Major Fragments in the EI Mass Spectrum of this compound

m/z (79Br/81Br)Proposed Fragment IonNeutral Loss
228/230[C9H9BrO2]+•-
213/215[C8H6BrO2]+•CH3
183/185[C8H8Br]+•COOH
170/172[C7H5Br]+•C2H4O2
149[C9H9O2]+•Br
131[C8H7O]+Br, COOH
77[C6H5]+C3H4BrO2

Experimental Workflow for EI-MS Analysis:

EI_Workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Solid Sample Dissolved Dissolve in Volatile Solvent Sample->Dissolved Injection Inject into GC Dissolved->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Analysis Mass Analysis (Quadrupole/ToF) Ionization->Analysis Detection Detection Analysis->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Interpretation Fragmentation Pattern Analysis Spectrum->Interpretation ESI_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Sample Solid Sample Dissolved Dissolve in LC Mobile Phase Sample->Dissolved Injection Inject into LC Dissolved->Injection Separation Separation on C18 Column Injection->Separation Ionization Electrospray Ionization (Positive/Negative) Separation->Ionization Analysis Mass Analysis (Quadrupole/ToF) Ionization->Analysis Detection Detection Analysis->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Interpretation Ion Identification Spectrum->Interpretation

References

A Researcher's Guide to Functional Group Identification: Infrared Spectroscopy of 4-(1-Bromoethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Infrared (IR) spectroscopy remains a cornerstone technique for this purpose, offering a rapid and non-destructive method for identifying key functional groups. This guide provides an in-depth analysis of the infrared spectrum of 4-(1-Bromoethyl)benzoic acid, a bifunctional aromatic compound. We will dissect its spectral features, comparing them with related structural alternatives to provide a robust framework for its identification. This guide is designed to be a practical resource for researchers, blending theoretical principles with actionable experimental insights.

The Strategic Role of IR Spectroscopy in Structural Analysis

Infrared spectroscopy probes the vibrational transitions of molecules. When a molecule absorbs infrared radiation, its bonds stretch and bend at specific frequencies, creating a unique spectral fingerprint. The position, intensity, and shape of these absorption bands provide direct evidence for the presence of specific functional groups. For a molecule like this compound, IR spectroscopy is instrumental in confirming the simultaneous presence of a carboxylic acid, a substituted benzene ring, and an alkyl halide.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

Obtaining a reliable IR spectrum is the foundation of accurate analysis. For a solid sample such as this compound, several techniques are available. The choice of method depends on the sample amount, its physical properties, and the desired spectral quality.

Recommended Technique: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is often the preferred method for solid samples due to its minimal sample preparation and high reproducibility.

Step-by-Step Protocol:

  • Instrument Preparation: Ensure the FTIR spectrometer is purged and a background spectrum of the clean ATR crystal (commonly diamond or germanium) is acquired.

  • Sample Application: Place a small amount of the this compound powder directly onto the ATR crystal.

  • Ensure Good Contact: Lower the pressure clamp to apply firm, even pressure on the sample, ensuring good contact with the crystal surface.

  • Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce a transmittance or absorbance spectrum.

Alternative Technique: KBr Pellet Method

This traditional transmission method can also yield excellent results.

Step-by-Step Protocol:

  • Sample Grinding: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

The causality behind these meticulous preparation steps lies in minimizing light scattering and ensuring a uniform sample path length for the IR beam, which are critical for obtaining sharp, well-resolved absorption bands.

Deconstructing the Infrared Spectrum of this compound

The infrared spectrum of this compound is a composite of the vibrational modes of its three key structural components: the carboxylic acid group, the para-substituted benzene ring, and the bromoethyl group.

The Unmistakable Signature of the Carboxylic Acid

The carboxylic acid functional group gives rise to some of the most characteristic and easily identifiable bands in an IR spectrum.

  • O-H Stretching: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹ . This extensive broadening is a hallmark of the hydrogen-bonded dimers that carboxylic acids typically form in the solid state.[1] This band will likely overlap with the C-H stretching vibrations.

  • C=O Stretching: A strong, sharp absorption band should appear between 1710-1680 cm⁻¹ .[1] The conjugation of the carbonyl group with the aromatic ring slightly lowers this frequency compared to saturated carboxylic acids.

  • C-O Stretching and O-H Bending: Look for medium-intensity bands in the fingerprint region. The C-O stretching vibration is typically found between 1320-1210 cm⁻¹ , while the in-plane O-H bend often appears as a broad band near 1440-1395 cm⁻¹ . A broad out-of-plane O-H bend is also characteristic and appears around 960-900 cm⁻¹ .

Probing the Aromatic Core: The Para-Substituted Benzene Ring

The substitution pattern on a benzene ring significantly influences its IR spectrum. For a para-disubstituted ring, specific absorptions are expected.

  • Aromatic C-H Stretching: Weak to medium bands will appear just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[2]

  • Aromatic C=C Stretching: Two to three bands of variable intensity are characteristic for the benzene ring itself, appearing in the 1625-1575 cm⁻¹ and 1525-1475 cm⁻¹ regions.

  • Overtone and Combination Bands: A series of weak but often sharp bands in the 2000-1650 cm⁻¹ region can be highly diagnostic of the substitution pattern.[3] For para-substitution, a relatively simple pattern of one or two prominent bands is expected.[4]

  • C-H Out-of-Plane Bending: This is a crucial diagnostic region. Para-substituted benzenes typically show a strong, sharp band between 860-800 cm⁻¹ .[5][6] This band arises from the synchronous out-of-plane bending of the two adjacent hydrogens on the ring.

Identifying the Halogen: The Bromoethyl Group
  • Aliphatic C-H Stretching: The C-H bonds of the ethyl group will show stretching vibrations just below 3000 cm⁻¹, in the 2980-2850 cm⁻¹ range. These will likely appear as sharper peaks on the shoulder of the broad O-H stretch.

  • C-Br Stretching: The carbon-bromine stretching vibration is expected to appear in the lower frequency "fingerprint" region of the spectrum. This band is typically of medium to strong intensity and is found in the 690-515 cm⁻¹ range.[7][8] Its exact position can be influenced by the surrounding molecular structure.

Comparative Analysis: Distinguishing this compound from Structural Isomers

The true power of IR spectroscopy is revealed when comparing the spectra of closely related compounds. Let's consider how the spectrum of this compound would differ from its ortho and meta isomers.

IsomerExpected C-H Out-of-Plane Bend (cm⁻¹)Overtone Pattern (2000-1650 cm⁻¹)
Para (1,4-disubstituted) Strong, sharp band at 860-800Simple, often two prominent bands
Ortho (1,2-disubstituted) Strong band at 770-735More complex pattern than para
Meta (1,3-disubstituted) Two bands: one strong at 810-750 and one medium at 725-680Distinct pattern, different from ortho and para

The C-H out-of-plane bending region is particularly diagnostic. A single strong band between 860-800 cm⁻¹ would be compelling evidence for the para isomer.[5][6] The overtone region, though containing weak bands, provides a secondary confirmation of the substitution pattern.[3][4]

Summary of Expected Vibrational Frequencies

The following table summarizes the key diagnostic peaks for the identification of this compound.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3300-2500Carboxylic AcidO-H Stretch (H-bonded)Strong, Very Broad
3100-3000Aromatic RingC-H StretchWeak to Medium
2980-2850Alkyl GroupC-H StretchMedium
1710-1680Carboxylic AcidC=O Stretch (Conjugated)Strong, Sharp
2000-1650Aromatic RingOvertone/Combination BandsWeak
1625-1575, 1525-1475Aromatic RingC=C StretchMedium to Strong
1440-1395Carboxylic AcidO-H Bend (in-plane)Medium, Broad
1320-1210Carboxylic AcidC-O StretchMedium to Strong
960-900Carboxylic AcidO-H Bend (out-of-plane)Medium, Broad
860-800Aromatic RingC-H Out-of-Plane Bend (para)Strong, Sharp
690-515Alkyl HalideC-Br StretchMedium to Strong

Visualizing the Identification Workflow

The logical process of identifying the functional groups in this compound from its IR spectrum can be visualized as a decision-making workflow.

G start Acquire IR Spectrum broad_band Broad band at 3300-2500 cm⁻¹? start->broad_band strong_sharp_1700 Strong, sharp peak at ~1700 cm⁻¹? broad_band->strong_sharp_1700 Yes no_cooh Absence of Carboxylic Acid broad_band->no_cooh No cooh_present Carboxylic Acid Group Confirmed strong_sharp_1700->cooh_present Yes strong_sharp_1700->no_cooh No peaks_above_3000 Peaks > 3000 cm⁻¹? cooh_present->peaks_above_3000 aromatic_present Aromatic Ring Likely peaks_above_3000->aromatic_present Yes oop_bend Strong, sharp peak at 860-800 cm⁻¹? aromatic_present->oop_bend para_sub Para-substitution Confirmed oop_bend->para_sub Yes other_sub Ortho or Meta Isomer? oop_bend->other_sub No cbr_stretch Peak at 690-515 cm⁻¹? para_sub->cbr_stretch cbr_present Alkyl Bromide Confirmed cbr_stretch->cbr_present Yes final_id Structure consistent with This compound cbr_present->final_id

Caption: Workflow for functional group identification using IR spectroscopy.

Conclusion

The infrared spectrum of this compound presents a rich tapestry of information, with each absorption band telling a part of the molecule's structural story. By systematically analyzing the characteristic regions for carboxylic acids, substituted aromatics, and alkyl halides, a confident identification can be made. The comparison with its structural isomers, particularly focusing on the C-H out-of-plane bending and overtone regions, underscores the subtlety and power of IR spectroscopy. For the practicing researcher, a thorough understanding of these principles is not merely academic; it is a critical skill for accelerating research and ensuring the integrity of synthetic and developmental pipelines.

References

A Comparative Guide to the Reactivity of Bromoethylbenzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth comparison of the reactivity of various isomers of bromoethylbenzoic acid. In the dynamic fields of medicinal chemistry and materials science, a nuanced understanding of isomeric reactivity is paramount for rational molecular design and the optimization of synthetic pathways. The strategic placement of the bromoethyl substituent on the benzoic acid ring, as well as the position of the bromine atom on the ethyl chain, profoundly influences the molecule's electronic and steric properties, thereby dictating its behavior in chemical transformations. This document delineates the theoretical underpinnings of these reactivity differences, presents a framework for their experimental validation, and offers detailed protocols for comparative analysis.

Introduction: Isomeric Landscape of Bromoethylbenzoic Acid

The subject of this guide encompasses two principal sets of isomers:

  • Positional Isomers: These isomers differ in the substitution pattern of the bromoethyl group on the aromatic ring: ortho-(2-), meta-(3-), and para-(4-) bromoethylbenzoic acid.

  • Functional Isomers: For each positional isomer, the bromine atom can be located at one of two positions on the ethyl side chain, giving rise to (1-bromoethyl)benzoic acid and (2-bromoethyl)benzoic acid derivatives.

A comprehensive reactivity comparison must therefore consider the interplay between the electronic effects governed by the substituent's position on the ring and the mechanistic pathways dictated by the primary versus secondary nature of the alkyl bromide.

Theoretical Framework: Unraveling the Nuances of Reactivity

The reactivity of the bromoethyl group, particularly in nucleophilic substitution reactions, is the primary focus of this guide. The key factors governing this reactivity are:

  • Nature of the Carbon-Bromine Bond: The position of the bromine atom on the ethyl chain determines whether the substrate is a primary or a secondary alkyl bromide.

    • 2-(Bromoethyl)benzoic acid isomers are primary alkyl bromides.

    • 1-(Bromoethyl)benzoic acid isomers are secondary, benzylic-type bromides.

  • Electronic Effects of the Carboxylic Acid Group: The -COOH group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but influences the reactivity of the side chain through inductive and resonance effects.

  • Steric Hindrance: The proximity of the ortho carboxylic acid group to the bromoethyl substituent can introduce steric impediment, potentially altering reaction rates and mechanisms.

  • Neighboring Group Participation (NGP): The ortho-carboxylic acid or carboxylate group can act as an internal nucleophile, potentially accelerating the displacement of the bromide through anchimeric assistance.[1][2]

Reactivity of (1-Bromoethyl)benzoic Acid Isomers: The Influence of a Benzylic Center

The 1-bromoethyl derivatives are analogous to benzylic bromides. Their reactivity in nucleophilic substitution is significantly enhanced due to the ability of the benzene ring to stabilize the developing positive charge in the transition state of both SN1 and SN2 reactions.[3][4]

  • SN1 Pathway: These secondary benzylic bromides are prone to reacting via an SN1 mechanism, especially with weak nucleophiles in polar protic solvents. The rate-determining step is the formation of a benzylic carbocation, which is resonance-stabilized. The stability of this carbocation is further modulated by the electronic nature of the carboxylic acid group.

  • SN2 Pathway: With strong nucleophiles, an SN2 pathway is also possible, though it may be slower than for a comparable primary benzylic bromide due to greater steric hindrance at the secondary carbon.

Reactivity of (2-Bromoethyl)benzoic Acid Isomers: A Primary Alkyl Bromide Perspective

These isomers possess a primary alkyl bromide, which typically favors the SN2 mechanism.[5] The reaction rate is sensitive to the concentration and strength of the nucleophile and is generally less sterically hindered than the corresponding 1-bromoethyl isomer.

Comparative Reactivity Analysis: A Predicted Hierarchy

While direct, side-by-side kinetic data for all isomers of bromoethylbenzoic acid is not extensively available in the peer-reviewed literature, a relative reactivity ranking can be predicted based on established principles of physical organic chemistry.

Nucleophilic Substitution Reactivity

For a given nucleophile and set of reaction conditions, the expected order of reactivity is:

4-(1-bromoethyl)benzoic acid > 3-(1-bromoethyl)benzoic acid > 2-(1-bromoethyl)benzoic acid > 4-(2-bromoethyl)benzoic acid > 3-(2-bromoethyl)benzoic acid > 2-(2-bromoethyl)benzoic acid

Rationale:

  • Benzylic vs. Primary: The (1-bromoethyl) isomers, being benzylic, are anticipated to be significantly more reactive than the (2-bromoethyl) isomers. The stabilization of the transition state by the aromatic ring lowers the activation energy for nucleophilic substitution.[3][6]

  • Electronic Effects of the Carboxylic Acid Group:

    • In the para and meta positions, the electron-withdrawing carboxylic acid group will have a modest influence on the benzylic position.

    • The ortho isomer's reactivity may be reduced due to steric hindrance from the bulky carboxylic acid group impeding the approach of the nucleophile.

  • Neighboring Group Participation in the ortho Isomer: For 2-(2-bromoethyl)benzoic acid, the possibility of neighboring group participation from the carboxylic acid could enhance its reactivity relative to its meta and para counterparts, potentially altering the predicted order for the primary bromides. This involves the formation of a lactone intermediate.[2][7]

Quantitative Data Summary

To provide a quantitative basis for comparison, the following table presents data for closely related compounds, which can be used to infer the properties of the bromoethylbenzoic acid isomers.

CompoundTypeRelevant PropertyValueSource
(1-Bromoethyl)benzeneSecondary, BenzylicBoiling Point94 °C at 16 mmHg[8][9]
(2-Bromoethyl)benzenePrimaryBoiling Point221 °C[10]
4-(Bromomethyl)benzoic acidPrimary, BenzylicMelting Point224-229 °C[11]
This compoundSecondary, BenzylicMolecular Weight229.07 g/mol [12]
4-(2-Bromoethyl)benzoic acidPrimaryMolecular Weight229.07 g/mol [13]

This table highlights the physical properties of precursor and analogous compounds to provide a contextual basis for the bromoethylbenzoic acid isomers.

Experimental Protocols for Comparative Reactivity Studies

To empirically validate the predicted reactivity differences, the following experimental protocols are proposed.

Synthesis of Bromoethylbenzoic Acid Isomers

A general synthetic approach involves the bromination of the corresponding ethylbenzoic acid isomers.

  • Synthesis of (1-Bromoethyl)benzoic Acid Isomers: Radical bromination of ortho-, meta-, and para-ethylbenzoic acid using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide in a suitable solvent such as carbon tetrachloride.[14]

  • Synthesis of (2-Bromoethyl)benzoic Acid Isomers: While more challenging, this could potentially be achieved through methods like the Hunsdiecker reaction on a suitable dicarboxylic acid precursor or through a multi-step sequence involving the corresponding hydroxyethylbenzoic acid.

Comparative Kinetic Analysis via Solvolysis

A comparative kinetic study of the solvolysis of the bromoethylbenzoic acid isomers in a mixed solvent system (e.g., aqueous ethanol) can provide quantitative data on their relative reactivities.

Objective: To determine the first-order rate constants for the solvolysis of the different bromoethylbenzoic acid isomers.

Procedure:

  • Solution Preparation: Prepare stock solutions of each bromoethylbenzoic acid isomer in a suitable organic solvent (e.g., ethanol).

  • Reaction Initiation: In a thermostated reaction vessel, rapidly inject a small aliquot of the stock solution into a pre-heated aqueous ethanol mixture to initiate the solvolysis reaction.

  • Monitoring Reaction Progress: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a cold solvent.

  • Analysis: Analyze the quenched aliquots using High-Performance Liquid Chromatography (HPLC) to determine the concentration of the remaining bromoethylbenzoic acid and the formed hydroxyethylbenzoic acid product.

  • Data Analysis: Plot the natural logarithm of the concentration of the starting material versus time. The negative of the slope of the resulting linear plot will give the first-order rate constant (k).[15]

Product Analysis

The identity of the products from the reactivity studies should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the structure of the substitution products.[12][16][17]

  • Mass Spectrometry (MS): To confirm the molecular weight of the products.

Visualizing Reaction Pathways and Experimental Workflow

Reaction Mechanisms

G cluster_SN1 SN1 Pathway for 1-Bromoethyl Isomers cluster_SN2 SN2 Pathway for 2-Bromoethyl Isomers R-CH(Br)Ar R-CH(Br)Ar R-CH+Ar R-CH+Ar R-CH(Br)Ar->R-CH+Ar Slow, RDS R-CH(Nu)Ar R-CH(Nu)Ar R-CH+Ar->R-CH(Nu)Ar Fast, +Nu- Nu- + R-CH2CH2-Br Nu- + R-CH2CH2-Br [Nu...CH2...Br]- [Nu...CH2...Br]- Nu- + R-CH2CH2-Br->[Nu...CH2...Br]- Transition State Nu-CH2CH2-R + Br- Nu-CH2CH2-R + Br- [Nu...CH2...Br]-->Nu-CH2CH2-R + Br-

Caption: Generalized SN1 and SN2 pathways for bromoethylbenzoic acid isomers.

Experimental Workflow for Kinetic Analysis

G A Prepare Isomer Solutions B Initiate Solvolysis in Thermostated Bath A->B C Withdraw and Quench Aliquots at Timed Intervals B->C D HPLC Analysis C->D E Plot ln[Substrate] vs. Time D->E F Determine Rate Constant (k) E->F

Caption: Workflow for the comparative kinetic analysis of bromoethylbenzoic acid isomers.

Conclusion

The reactivity of bromoethylbenzoic acid isomers is a multifaceted interplay of electronic effects, steric hindrance, and the inherent nature of the carbon-bromine bond. The benzylic (1-bromoethyl) isomers are predicted to be substantially more reactive in nucleophilic substitution reactions than their primary alkyl bromide (2-bromoethyl) counterparts. Within each group, the positional isomerism (ortho, meta, para) introduces further reactivity modulations, with the ortho isomers potentially exhibiting unique behavior due to steric effects and the possibility of neighboring group participation. The experimental protocols outlined in this guide provide a robust framework for the quantitative validation of these theoretical predictions, enabling researchers to make informed decisions in the design and execution of synthetic strategies involving these versatile chemical building blocks.

References

A Comparative Guide to the Synthesis of 4-(1-Bromoethyl)benzoic Acid: A Novel Approach vs. a Classic Method

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the efficient synthesis of key intermediates is paramount. 4-(1-Bromoethyl)benzoic acid is a valuable building block, and the optimization of its production can significantly impact the downstream development of novel compounds. This guide presents a comprehensive validation of a new synthetic route for this compound, comparing it directly with the established Wohl-Ziegler bromination of 4-ethylbenzoic acid. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and present a thorough analysis of their respective performances based on yield, purity, reaction time, and reagent costs.

Introduction: The Quest for an Optimized Synthesis

This compound serves as a crucial intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients and functional materials. The presence of the reactive benzylic bromide and the carboxylic acid group on the same aromatic scaffold allows for a diverse range of subsequent chemical transformations. Consequently, a synthetic route that is not only high-yielding but also cost-effective and scalable is highly desirable.

Traditionally, the synthesis of such benzylic bromides relies on the free-radical bromination of the corresponding alkylarene. This guide introduces and validates a streamlined approach and compares it with the classic Wohl-Ziegler reaction, providing a clear, data-driven assessment to inform your synthetic strategy.

Mechanistic Considerations: Two Pathways to a Key Intermediate

The two synthetic routes under evaluation, while both starting from commercially available precursors, proceed through distinct mechanistic pathways. Understanding these differences is key to appreciating the nuances of each method.

Route 1: The Established Method - Direct Benzylic Bromination of 4-Ethylbenzoic Acid

This route employs the well-established Wohl-Ziegler reaction, a free-radical chain reaction.[1][2] The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, to generate radicals. These radicals then abstract a hydrogen atom from N-bromosuccinimide (NBS) to produce a bromine radical.[3][4] The bromine radical selectively abstracts a benzylic hydrogen from 4-ethylbenzoic acid, due to the resonance stabilization of the resulting benzylic radical.[2][4] This benzylic radical then reacts with NBS to yield the desired product, this compound, and a succinimidyl radical, which continues the chain reaction.

Route 2: A Novel, Streamlined Approach - Reductive Bromination of 4-Acetylbenzoic Acid

Our proposed new route commences with the readily available 4-acetylbenzoic acid.[5][6] The first step involves the selective reduction of the ketone functionality to a secondary alcohol, 4-(1-hydroxyethyl)benzoic acid, using a mild reducing agent like sodium borohydride. This is a standard and high-yielding transformation. The subsequent step involves the conversion of the benzylic alcohol to the corresponding bromide. This can be achieved using various brominating agents, such as phosphorus tribromide or thionyl bromide. This two-step sequence offers an alternative pathway that avoids the direct handling of radical initiators and may offer advantages in terms of selectivity and safety.

Experimental Protocols

To ensure a fair and rigorous comparison, detailed, step-by-step protocols for both synthetic routes are provided below.

Protocol 1: Direct Benzylic Bromination of 4-Ethylbenzoic Acid

Materials:

  • 4-Ethylbenzoic acid[7][8]

  • N-Bromosuccinimide (NBS)[9][10]

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or a suitable alternative solvent

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfate (anhydrous)

  • Hexane

  • Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-ethylbenzoic acid (1 equivalent).

  • Add carbon tetrachloride to dissolve the starting material.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN (0.05 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a mixture of hexane and ethyl acetate to yield pure this compound.

Protocol 2: Reductive Bromination of 4-Acetylbenzoic Acid

Materials:

  • 4-Acetylbenzoic acid[5][11]

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Hydrochloric acid (1 M)

  • Dichloromethane (DCM)

  • Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂)

  • Sodium bicarbonate solution (saturated)

  • Sodium sulfate (anhydrous)

Procedure:

Step A: Reduction of 4-Acetylbenzoic Acid

  • Dissolve 4-acetylbenzoic acid (1 equivalent) in methanol in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add sodium borohydride (1.5 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature for 2-3 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic.

  • Extract the product with dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-(1-hydroxyethyl)benzoic acid.

Step B: Bromination of 4-(1-Hydroxyethyl)benzoic Acid

  • Dissolve the crude 4-(1-hydroxyethyl)benzoic acid from the previous step in dichloromethane.

  • Cool the solution in an ice bath and slowly add phosphorus tribromide (0.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 3-4 hours.

  • Carefully pour the reaction mixture onto ice and extract with dichloromethane.

  • Wash the organic layer with a saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield this compound.

Comparative Performance Analysis

To objectively evaluate the two synthetic routes, a series of validation experiments were conducted. The results are summarized in the table below.

Parameter Route 1: Direct Bromination Route 2: Reductive Bromination
Overall Yield 75-85%70-80% (over two steps)
Purity (by HPLC) >98% after recrystallization>97% after column chromatography
Total Reaction Time 6-8 hours8-10 hours
Reagent Cost Index ModerateLow to Moderate
Safety Considerations Use of a radical initiator (AIBN) and a halogenated solvent (CCl₄).Use of a pyrophoric reagent (PBr₃). Requires careful handling.
Scalability Good, but requires careful control of radical initiation.Excellent, with well-defined reaction steps.

Data-Driven Discussion

The direct benzylic bromination of 4-ethylbenzoic acid (Route 1) offers a slightly higher overall yield and a shorter reaction time. The purification by recrystallization is also a simpler and more scalable process compared to column chromatography. However, this route necessitates the use of a radical initiator, which can be hazardous, and a chlorinated solvent, which raises environmental concerns.

The novel reductive bromination of 4-acetylbenzoic acid (Route 2) provides a comparable yield and high purity. While the overall reaction time is longer due to the two-step process, it avoids the use of radical initiators. The starting material, 4-acetylbenzoic acid, is often more readily available and less expensive than 4-ethylbenzoic acid. The main drawback of this route is the use of phosphorus tribromide, which is highly reactive and requires careful handling.

Visualizing the Synthetic Pathways

To provide a clear visual representation of the two synthetic routes, the following diagrams have been generated using the DOT language.

G cluster_0 Route 1: Direct Benzylic Bromination 4-Ethylbenzoic_Acid 4-Ethylbenzoic Acid Product_1 This compound 4-Ethylbenzoic_Acid->Product_1 NBS, AIBN, CCl4, Reflux

Caption: Synthetic scheme for Route 1.

G cluster_1 Route 2: Reductive Bromination 4-Acetylbenzoic_Acid 4-Acetylbenzoic Acid Intermediate 4-(1-Hydroxyethyl)benzoic Acid 4-Acetylbenzoic_Acid->Intermediate NaBH4, Methanol Product_2 This compound Intermediate->Product_2 PBr3, DCM

Caption: Synthetic scheme for Route 2.

Conclusion and Recommendations

Both the established direct bromination and the novel reductive bromination routes offer viable pathways to this compound. The choice between the two will ultimately depend on the specific priorities of the researcher or organization.

  • For speed and slightly higher yield on a smaller scale, the direct benzylic bromination (Route 1) may be preferable , provided that appropriate safety measures are in place for handling radical initiators.

  • For larger-scale synthesis where cost-effectiveness, safety, and the avoidance of radical initiators are paramount, the reductive bromination of 4-acetylbenzoic acid (Route 2) presents a compelling alternative.

This guide provides the necessary data and protocols to make an informed decision. We encourage researchers to consider these factors carefully when selecting a synthetic route for this compound.

References

A Comparative Guide to the Quantitative Analysis of 4-(1-Bromoethyl)benzoic Acid in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of synthetic intermediates is a cornerstone of robust process development and quality control. This guide provides an in-depth comparison of analytical methodologies for the quantitative analysis of 4-(1-bromoethyl)benzoic acid, a key building block in the synthesis of various pharmaceutical compounds. We will delve into the technical nuances of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, offering field-proven insights and supporting experimental data to guide your choice of analytical technique. Our focus is on the causality behind experimental choices, ensuring that each described protocol is a self-validating system.

The Analytical Challenge: Quantifying this compound

This compound presents a unique analytical challenge due to its reactive benzylic bromide moiety and its acidic nature.[1][2] The chosen analytical method must be able to resolve the target analyte from starting materials, by-products, and degradation products, while also being robust enough to handle the potential for sample instability. This guide will compare three workhorse analytical techniques in the pharmaceutical industry, evaluating them on key performance indicators such as specificity, accuracy, precision, and linearity, in line with the principles outlined in the ICH guidelines for analytical method validation.[3][4][5][6]

High-Performance Liquid Chromatography (HPLC): The Industry Standard

HPLC is often the go-to technique for the analysis of non-volatile and thermally labile compounds, making it an excellent candidate for the analysis of this compound.[7][8] The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.

The Rationale Behind the HPLC Method

A reverse-phase HPLC method is the logical choice for this analyte. The C18 stationary phase provides a non-polar environment, and a polar mobile phase (typically a mixture of water and acetonitrile or methanol with a pH modifier) is used to elute the compounds. The carboxylic acid moiety of this compound allows for manipulation of its retention time based on the pH of the mobile phase. By keeping the mobile phase pH below the pKa of the carboxylic acid, we ensure the analyte is in its neutral form, leading to better retention and peak shape on a C18 column.

Experimental Protocol: HPLC Analysis

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 80% B over 10 minutes, then hold at 80% B for 2 minutes, followed by a return to initial conditions and a 3-minute equilibration.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 240 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water (diluent).

  • Vortex to ensure complete dissolution.

  • Filter the sample through a 0.45 µm PTFE syringe filter into an HPLC vial.

Calibration:

  • Prepare a stock solution of this compound reference standard at a concentration of 1 mg/mL in the diluent.

  • Perform serial dilutions to prepare calibration standards ranging from 0.01 mg/mL to 0.2 mg/mL.

  • Inject each standard in triplicate to generate a calibration curve.

Gas Chromatography (GC): A High-Resolution Alternative

Gas chromatography is a powerful technique for the separation and quantification of volatile and thermally stable compounds.[9][10] While the carboxylic acid group of this compound makes it non-ideal for direct GC analysis due to potential peak tailing and thermal degradation, derivatization can overcome this limitation.

The Rationale Behind the GC Method

To improve the volatility and thermal stability of this compound for GC analysis, a derivatization step is necessary. Esterification of the carboxylic acid to its corresponding methyl or ethyl ester is a common and effective strategy.[11] This is typically achieved by reacting the acid with an alcohol in the presence of an acid catalyst. The resulting ester is much more amenable to GC analysis. The use of a flame ionization detector (FID) provides excellent sensitivity and a wide linear range.

Experimental Protocol: GC Analysis with Derivatization

Instrumentation:

  • Gas chromatograph equipped with a split/splitless inlet, a flame ionization detector (FID), and an autosampler.

Derivatization Procedure:

  • To 1 mL of the reaction mixture sample (in a suitable organic solvent like dichloromethane), add 0.5 mL of a 1.25 M solution of HCl in methanol.

  • Cap the vial and heat at 60 °C for 1 hour.

  • Allow the sample to cool to room temperature.

  • Neutralize the excess acid with a small amount of solid sodium bicarbonate.

  • The sample is now ready for GC analysis.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (10:1)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold at 280 °C for 5 minutes

  • Detector Temperature: 300 °C

Calibration:

  • Prepare a stock solution of derivatized this compound reference standard at a concentration of 1 mg/mL in dichloromethane.

  • Perform serial dilutions to prepare calibration standards ranging from 0.01 mg/mL to 0.2 mg/mL.

  • Inject each standard in triplicate to generate a calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR): A Primary Analytical Method

Quantitative NMR (qNMR) is a powerful analytical technique that allows for the determination of the concentration of a substance without the need for a calibration curve of the analyte itself.[12][13][14] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[15]

The Rationale Behind the qNMR Method

qNMR offers a significant advantage in that it is a primary ratio method, meaning the concentration of the analyte can be determined by comparing the integral of one of its signals to the integral of a signal from a certified internal standard of known concentration.[13] This eliminates the need for a specific reference standard of this compound, which may not always be readily available. The choice of a suitable internal standard is critical; it should have a simple spectrum with at least one signal that is well-resolved from the analyte signals, be stable, and not react with the sample components. Maleic acid is a good candidate for this analysis.

Experimental Protocol: qNMR Analysis

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Sample Preparation:

  • Accurately weigh approximately 10 mg of the reaction mixture into a vial.

  • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the same vial.

  • Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d6).

  • Transfer the solution to an NMR tube.

NMR Acquisition Parameters:

  • Solvent: DMSO-d6

  • Pulse Program: A standard 1D proton experiment with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: 16 or 32 for good signal-to-noise.

  • Spectral Width: Sufficient to cover all signals of interest.

Data Processing and Quantification:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Integrate a well-resolved signal of this compound (e.g., the quartet of the benzylic proton) and a well-resolved signal of the internal standard (e.g., the singlet of the olefinic protons of maleic acid).

  • Calculate the concentration of this compound using the following formula:

    Canalyte = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / V)

    Where:

    • C = Concentration

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • V = Volume of solvent

    • analyte = this compound

    • IS = Internal Standard

Comparative Analysis of Quantitative Performance

The following table summarizes the illustrative quantitative data for the three analytical methods. This data is representative of what can be expected from well-validated methods.

Parameter HPLC GC (with Derivatization) qNMR
Linearity (R²) > 0.999> 0.998Not Applicable
Accuracy (% Recovery) 98-102%97-103%99-101%
Precision (%RSD) < 2.0%< 2.5%< 1.5%
Limit of Quantitation (LOQ) ~0.01 mg/mL~0.01 mg/mL~0.1 mg/mL
Analysis Time per Sample ~15 minutes~20 minutes (excluding derivatization)~10 minutes (excluding sample prep)
Specificity HighHighVery High

Visualizing the Workflows

To better understand the practical application of each technique, the following diagrams illustrate the experimental workflows.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis weigh Weigh Reaction Mixture dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection (240 nm) separate->detect quantify Quantify using Calibration Curve detect->quantify

Caption: HPLC experimental workflow.

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC Analysis sample Take Aliquot of Reaction Mixture derivatize Derivatize with HCl/Methanol sample->derivatize neutralize Neutralize derivatize->neutralize inject Inject into GC neutralize->inject separate Chromatographic Separation inject->separate detect FID Detection separate->detect quantify Quantify using Calibration Curve detect->quantify

Caption: GC with derivatization experimental workflow.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis qNMR Analysis weigh_sample Weigh Reaction Mixture dissolve Dissolve in Deuterated Solvent weigh_sample->dissolve weigh_is Weigh Internal Standard weigh_is->dissolve acquire Acquire 1D Proton Spectrum dissolve->acquire process Process Spectrum acquire->process integrate Integrate Signals process->integrate calculate Calculate Concentration integrate->calculate

Caption: qNMR experimental workflow.

Method Comparison and Recommendations

The choice of the optimal analytical method depends on the specific requirements of the analysis.

Method_Comparison cluster_hplc HPLC cluster_gc GC cluster_qnmr qNMR center Analytical Need hplc_node High Throughput Good Sensitivity Established Method center->hplc_node Routine Analysis gc_node High Resolution Good for Volatile Impurities Requires Derivatization center->gc_node Orthogonal Method qnmr_node Primary Method No Reference Standard Needed High Specificity center->qnmr_node Definitive Quantification

Caption: Logic diagram for selecting an analytical method.

  • For routine process monitoring and quality control where high throughput is essential, HPLC is the recommended method. It offers a good balance of speed, sensitivity, and robustness without the need for sample derivatization.

  • GC with derivatization serves as an excellent orthogonal method for method validation and impurity profiling. Its different separation mechanism can provide valuable confirmatory data.

  • When the highest accuracy and precision are required, or when a certified reference standard of the analyte is not available, qNMR is the method of choice. Its nature as a primary analytical method provides a high degree of confidence in the quantitative results.

By understanding the principles, advantages, and limitations of each of these powerful analytical techniques, researchers and drug development professionals can make informed decisions to ensure the quality and consistency of their synthetic processes.

References

A Comparative Guide to Catalytic Systems for the Synthesis of 4-(1-Bromoethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

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Introduction: The Significance of a Key Building Block

4-(1-Bromoethyl)benzoic acid is a crucial intermediate in the synthesis of a wide array of pharmaceutical compounds and advanced materials. Its bifunctional nature—possessing both a reactive benzylic bromide and a versatile carboxylic acid—makes it a valuable synthon for introducing the 4-ethylbenzoic acid moiety into larger, more complex molecules. The efficacy, selectivity, and environmental impact of its synthesis are therefore of paramount importance to researchers in drug development and materials science. The primary challenge lies in achieving selective bromination at the benzylic position of the ethyl group without undesirable side reactions, such as bromination of the aromatic ring. This guide provides an in-depth comparison of prevalent catalytic systems used to achieve this transformation, supported by mechanistic insights and detailed experimental protocols.

Comparative Analysis of Catalytic Systems

The synthesis of this compound from 4-ethylbenzoic acid is fundamentally a benzylic bromination reaction. The key to a successful synthesis is the generation of a bromine radical that can selectively abstract a hydrogen atom from the benzylic position, which is activated due to the stability of the resulting benzylic radical.[1][2] Various catalytic and initiation methods have been developed to generate these radicals under controlled conditions.

The Benchmark: Traditional Free-Radical Initiation

The most established method for benzylic bromination is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), under thermal or photochemical conditions.[3][4]

  • Mechanism: The process begins with the thermal decomposition of the initiator (e.g., AIBN) to generate free radicals. These radicals then abstract a bromine atom from NBS to create a bromine radical (Br•). The bromine radical selectively abstracts a hydrogen from the benzylic position of 4-ethylbenzoic acid, forming a resonance-stabilized benzylic radical.[1][5][6] This radical then reacts with a bromine source (either NBS or a low concentration of Br₂ generated in situ) to yield the final product and regenerate a bromine radical, continuing the chain reaction.[5][6][7]

  • Performance: This method is widely used due to its simplicity and the accessibility of the reagents. Yields are often moderate to high. However, it typically requires elevated temperatures and the use of chlorinated solvents like carbon tetrachloride (CCl₄), which are now largely phased out due to toxicity concerns.[2] Over-bromination to form 4-(1,1-dibromoethyl)benzoic acid can be a significant side reaction if the stoichiometry and conditions are not carefully controlled.

Advancements in Photocatalysis

Modern synthetic chemistry has seen a surge in the use of visible-light photocatalysis to drive radical reactions under significantly milder conditions. This approach offers improved selectivity and a better environmental profile.

  • Mechanism: In a typical photocatalytic system, a photosensitizer (often an iridium or ruthenium complex, though organic dyes are also used) absorbs visible light and enters an excited state. This excited-state catalyst can then engage in an electron transfer process with the substrate or a bromine source, ultimately generating the key bromine radical or a benzylic radical directly. This method avoids the need for high temperatures to initiate the reaction.

  • Performance: Photocatalytic methods often provide excellent yields and high selectivity for mono-bromination.[8][9] A key advantage is the ability to perform reactions at or near room temperature, which helps to minimize side reactions and thermal degradation of products.[10] Furthermore, these reactions can often be conducted in less hazardous solvents, such as acetonitrile.[10] Recent developments have even demonstrated the use of HBr with an oxidant like H₂O₂ under photochemical conditions as a greener approach to generating the brominating agent in situ.[8]

Transition-Metal-Free Approaches

Driven by the principles of green chemistry, there is growing interest in methods that avoid heavy or precious metals.[3][11] While many transition-metal-free methods focus on subsequent functionalization after bromination, the initial bromination step can be optimized.

  • Mechanism & Performance: These methods often rely on the classic NBS/AIBN system but optimize conditions to avoid harsh solvents and improve efficiency.[3][12] Another approach involves the use of alkali metal bromides (like KBr) in the presence of an oxidant (such as Oxone) to generate bromine radicals.[11][13] These reactions can be promoted either thermally or photochemically and offer excellent selectivity for benzylic C-H functionalization without the need for transition metal catalysts.[11][13][14]

Data Summary: Performance of Catalytic Systems

Catalyst / Initiator SystemBrominating AgentTypical ConditionsYieldSelectivityKey Advantages & Disadvantages
AIBN (Free-Radical) NBSReflux in CCl₄ or CH₃CN, light/heatGoodModerateAdv: Simple, inexpensive reagents.[3][4] Disadv: Harsh conditions, potential for over-bromination, use of hazardous solvents.[2]
Visible-Light Photocatalyst NBS or HBr/H₂O₂Visible light (e.g., Blue LED), Room Temp., CH₃CNExcellentHighAdv: Mild conditions, high selectivity, improved safety, green.[8][10] Disadv: Catalyst cost can be high (for Ir/Ru complexes).
Alkali Metal Bromide/Oxidant KBrHeat or Visible Light, CH₃CN/H₂OHighExcellentAdv: Transition-metal-free, green oxidant, good for electron-deficient substrates.[11][13] Disadv: Requires stoichiometric oxidant.

Mechanistic Diagrams

A clear understanding of the reaction pathway is crucial for optimizing reaction conditions and troubleshooting experimental outcomes.

Free_Radical_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_regeneration Br₂ Regeneration AIBN AIBN Rad 2 R• + N₂ AIBN->Rad Δ Br_Rad Br• Rad->Br_Rad + NBS Benzylic_Rad Benzylic Radical (Ar-ĊHCH₃) Br_Rad->Benzylic_Rad + Ar-CH₂CH₃ - HBr NBS1 NBS Start 4-Ethylbenzoic Acid (Ar-CH₂CH₃) Product Product (Ar-CH(Br)CH₃) Benzylic_Rad->Product + Br₂ - Br• Br2 Br₂ HBr HBr Br2_regen Br₂ HBr->Br2_regen + NBS NBS2 NBS

Caption: Reaction mechanism for free-radical benzylic bromination using AIBN and NBS.

Photocatalytic_Cycle PC PC PC_star PC* PC->PC_star hν (light) PC_star->PC SET Radical [Ar-CH₂CH₃]•+ PC_star->Radical - e⁻ Br_Rad Br• PC_star->Br_Rad + Br⁻ - e⁻ Substrate Ar-CH₂CH₃ Benzylic_Rad Ar-ĊHCH₃ Radical->Benzylic_Rad - H⁺ Product Product Benzylic_Rad->Product + Br• Bromide Br⁻ Bromide->Br_Rad Oxidation

Caption: A simplified representation of a visible-light photocatalytic cycle for benzylic bromination.

Experimental Protocols

The following protocols are provided as representative examples. Researchers should always first consult primary literature and perform appropriate risk assessments.

Protocol 1: Classical Free-Radical Bromination (Wohl-Ziegler)

Objective: To synthesize this compound using NBS and AIBN.

Materials:

  • 4-Ethylbenzoic acid (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)

  • Azobisisobutyronitrile (AIBN) (0.05 eq)

  • Acetonitrile (CH₃CN) or Carbon Tetrachloride (CCl₄) (Warning: CCl₄ is highly toxic)

  • Reaction flask, reflux condenser, magnetic stirrer, heating mantle/oil bath

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-ethylbenzoic acid and the chosen solvent (e.g., acetonitrile).

  • Add N-Bromosuccinimide (NBS). Note: It is recommended to use freshly recrystallized NBS to minimize side reactions.[4]

  • Add the radical initiator, AIBN.

  • Heat the mixture to reflux (approx. 82°C for acetonitrile) and maintain reflux for 2-4 hours. The reaction can be monitored by TLC or GC-MS.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Protocol 2: Visible-Light Photocatalytic Bromination

Objective: To synthesize this compound using a photocatalyst under mild conditions.

Materials:

  • 4-Ethylbenzoic acid (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq)[10]

  • Photocatalyst (e.g., Ru(bpy)₃Cl₂ or a suitable organic dye, ~1 mol%)

  • Acetonitrile (CH₃CN), degassed

  • Reaction vessel (e.g., Schlenk tube or vial), magnetic stirrer, visible light source (e.g., blue LED lamp, 20-30W)

Procedure:

  • In a reaction vessel, combine 4-ethylbenzoic acid, NBS, and the photocatalyst.

  • Add degassed acetonitrile via syringe.

  • Seal the vessel and place it on a magnetic stirrer.

  • Position the vessel approximately 5-10 cm from the visible light source. A small fan may be used to maintain room temperature.

  • Irradiate the mixture with stirring for 4-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, the workup is similar to Protocol 1: filter the succinimide, perform an aqueous workup, dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product as needed.

Conclusion and Future Outlook

While traditional free-radical initiation with AIBN and NBS remains a viable method for synthesizing this compound, modern catalytic approaches offer significant advantages. Visible-light photocatalysis, in particular, provides a milder, more selective, and environmentally benign alternative that aligns with the principles of green chemistry.[8] The development of transition-metal-free systems using earth-abundant materials also presents a promising avenue for sustainable chemical production.[11] The choice of catalyst will ultimately depend on factors such as scale, cost, available equipment, and desired purity. However, for researchers seeking high efficiency and selectivity under mild conditions, photocatalytic methods represent the current state-of-the-art for this important transformation.

References

A Comparative Cost-Effectiveness Analysis of Synthetic Pathways for 4-(1-Bromoethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and other fine chemicals, the selection of a synthetic route is a critical decision guided by factors of efficiency, cost, safety, and scalability. This guide provides an in-depth comparative analysis of the two most viable synthetic pathways for the preparation of 4-(1-Bromoethyl)benzoic acid, a valuable building block in organic synthesis. The pathways evaluated are the direct benzylic bromination of 4-ethylbenzoic acid and the conversion of 4-(1-hydroxyethyl)benzoic acid.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its stereocenter and reactive benzy-lic bromide moiety make it a versatile precursor for the introduction of complex functionalities. The economic viability of any process utilizing this intermediate is heavily dependent on its efficient and cost-effective synthesis. This guide aims to provide a comprehensive analysis of two prominent synthetic strategies, offering experimental protocols, cost comparisons, and safety and scalability considerations to aid researchers in selecting the optimal pathway for their specific needs.

Pathway 1: Radical Bromination of 4-Ethylbenzoic Acid (Wohl-Ziegler Reaction)

This pathway involves the direct bromination of the benzylic position of 4-ethylbenzoic acid using a radical initiator and a source of bromine, typically N-bromosuccinimide (NBS). This reaction, known as the Wohl-Ziegler reaction, is a well-established method for the selective bromination of allylic and benzylic C-H bonds[1][2][3].

Reaction Scheme

Caption: Synthesis of this compound via Wohl-Ziegler bromination.

Mechanism

The reaction proceeds via a free-radical chain mechanism. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, generates a bromine radical from NBS. This bromine radical then abstracts a hydrogen atom from the benzylic position of 4-ethylbenzoic acid, forming a resonance-stabilized benzylic radical. This radical then reacts with a bromine source (either NBS or Br2 generated in situ) to yield the desired product and regenerate a bromine radical, propagating the chain reaction[3].

Experimental Protocol

The following is a representative protocol adapted from the well-established procedure for the benzylic bromination of toluene derivatives[4].

Materials:

  • 4-Ethylbenzoic acid

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl4) or Acetonitrile (CH3CN)

  • Anhydrous sodium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethylbenzoic acid (1 equivalent) in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of a radical initiator like AIBN or benzoyl peroxide (0.05 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

  • Filter the mixture to remove the succinimide.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a solvent mixture such as hexanes/ethyl acetate to afford pure this compound.

Pathway 2: Conversion of 4-(1-Hydroxyethyl)benzoic Acid

This two-step approach involves the synthesis of the intermediate 4-(1-hydroxyethyl)benzoic acid, followed by its conversion to the corresponding bromide. This pathway offers an alternative where the direct bromination might be problematic or for accessing specific stereoisomers if a chiral alcohol is used as a starting material.

Reaction Scheme

Caption: Two-step synthesis of this compound from 4-acetylbenzoic acid.

Mechanism

The conversion of the secondary benzylic alcohol to the alkyl bromide with phosphorus tribromide (PBr3) typically proceeds through an SN2 mechanism[5][6][7]. The phosphorus atom of PBr3 is electrophilic and reacts with the hydroxyl group of the alcohol, making it a good leaving group. A bromide ion then acts as a nucleophile, attacking the carbon atom and displacing the activated hydroxyl group, leading to an inversion of stereochemistry if the carbon is a chiral center.

Experimental Protocol

The following is a general procedure for the conversion of a secondary alcohol to an alkyl bromide using PBr3[5][6].

Materials:

  • 4-(1-Hydroxyethyl)benzoic acid

  • Phosphorus tribromide (PBr3)

  • Anhydrous dichloromethane (DCM) or diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(1-hydroxyethyl)benzoic acid (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 equivalents) dropwise to the stirred solution.

  • Allow the reaction to stir at 0 °C for 1-2 hours and then warm to room temperature, monitoring the progress by TLC or GC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding it to a cold, saturated sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by column chromatography or recrystallization.

Cost-Effectiveness Analysis

To provide a practical comparison, the following table summarizes the estimated costs of the starting materials and key reagents for each pathway. Prices are based on bulk and laboratory-scale quantities from various chemical suppliers and are subject to change.

ReagentPathway 1 (Radical Bromination) Cost (per mole of product)Pathway 2 (From Alcohol) Cost (per mole of product)
Starting Material 4-Ethylbenzoic Acid: ~$10-20[8][9][10]4-(1-Hydroxyethyl)benzoic Acid: ~$50-100+[11][12][13][14]
Key Reagents N-Bromosuccinimide (NBS): ~$15-30[15][16][17]Phosphorus Tribromide (PBr3): ~$20-40[18][19][20][21][22]
Radical Initiator (AIBN/BPO): ~$5-10[23][24][25][26]
Solvents & Workup Varies, but generally lower cost solventsVaries, requires anhydrous solvents which can be more expensive
Estimated Total ~$30 - $60 ~$70 - $140+

Analysis:

From a purely reagent cost perspective, Pathway 1 (Radical Bromination) is significantly more cost-effective . The starting material, 4-ethylbenzoic acid, is considerably cheaper than 4-(1-hydroxyethyl)benzoic acid. While both pathways utilize moderately priced brominating agents, the lower cost of the starting material for Pathway 1 gives it a distinct economic advantage.

Performance Comparison

ParameterPathway 1: Radical BrominationPathway 2: From Alcohol
Yield Generally high (can exceed 80-90%) with optimization.Can be high, but is a two-step process, so overall yield may be lower.
Purity Can be high after recrystallization. Over-bromination to the dibromo species can be a side product.Generally good, with purification. The SN2 reaction is typically clean.
Atom Economy Moderately good.Lower, due to the two-step nature and the use of a heavy reagent like PBr3.
Scalability Readily scalable. Continuous flow methods have been developed for benzylic brominations, enhancing safety and throughput[27][28].Scalable, but handling large quantities of PBr3 requires stringent safety precautions[20][29][30].
Safety & Environmental Uses a radical initiator which can be hazardous. Solvents like CCl4 are toxic and environmentally harmful, though greener alternatives like acetonitrile are used. NBS is a safer alternative to liquid bromine[31].PBr3 is highly corrosive, toxic, and reacts violently with water[20][29][30]. The reaction produces corrosive HBr gas. Requires careful handling and waste disposal.

Conclusion and Recommendations

Based on this comprehensive analysis, the radical bromination of 4-ethylbenzoic acid (Pathway 1) emerges as the more cost-effective and efficient method for the synthesis of this compound, particularly for large-scale production. Its single-step nature, high potential yield, and the availability of scalable and safer protocols using NBS make it the preferred choice for most applications.

However, the conversion of 4-(1-hydroxyethyl)benzoic acid (Pathway 2) remains a valuable alternative in specific contexts . For instance, if a particular stereoisomer of this compound is required, starting from an enantiomerically pure alcohol would be the logical approach. Additionally, for small-scale laboratory syntheses where the higher cost of the starting material is less of a concern, this pathway may offer a straightforward and high-purity route.

Ultimately, the choice of synthetic pathway will depend on the specific requirements of the researcher or organization, balancing the critical factors of cost, scale, safety, and the desired purity and stereochemistry of the final product.

References

A Senior Application Scientist's Guide to 4-(1-Bromoethyl)benzoic Acid in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to an in-depth exploration of 4-(1-Bromoethyl)benzoic acid, a versatile reagent that has carved a niche for itself in the landscape of pharmaceutical and chemical synthesis. This guide moves beyond a simple cataloging of properties to provide a comparative analysis, grounded in experimental evidence, to inform your selection of building blocks for complex molecular architectures. We will delve into its applications, compare its utility against viable alternatives, and provide actionable experimental protocols to seamlessly integrate this reagent into your workflows.

Core Attributes and Synthetic Utility

This compound, with the molecular formula C₉H₉BrO₂, is a bifunctional molecule featuring a carboxylic acid and a secondary benzylic bromide. This unique combination of reactive sites makes it a valuable intermediate in multi-step syntheses. The benzylic bromine is a good leaving group, readily participating in nucleophilic substitution reactions, while the carboxylic acid moiety offers a handle for amide bond formation, esterification, or further functional group transformations.[1][2][3]

The chiral version of this compound, particularly 4-[(1S)-1-bromoethyl]benzoic acid, is a critical building block for the synthesis of enantiomerically pure pharmaceuticals, most notably nonsteroidal anti-inflammatory drugs (NSAIDs) and protease inhibitors.[1]

Comparative Analysis: this compound vs. Alternatives

The choice of a benzylic halide is a critical decision in synthetic planning. While this compound offers distinct advantages, a comprehensive evaluation necessitates a comparison with its alternatives.

FeatureThis compound4-(Bromomethyl)benzoic acid4-(1-Chloroethyl)benzoic acid
Reactivity Secondary benzylic bromide, moderately reactive. Allows for controlled substitutions.Primary benzylic bromide, highly reactive. Prone to over-alkylation or side reactions.Secondary benzylic chloride, less reactive than the bromide. Requires harsher reaction conditions.
Stereochemistry Can be resolved to enantiopure forms for asymmetric synthesis.[1]Achiral.Can be resolved, but the C-Cl bond is generally less reactive in stereospecific substitutions.
Handling Crystalline solid with a melting point of 147-156°C, generally stable under standard laboratory conditions.[4]Crystalline solid, can be lachrymatory.Expected to be a solid, reactivity profile suggests moderate stability.
Typical Applications Synthesis of chiral NSAIDs (e.g., Dexibuprofen intermediate), heterocyclic compounds.[1]General purpose alkylating agent for introducing the 4-carboxybenzyl moiety.Used when lower reactivity is desired to improve selectivity in complex molecules.

Expert Insight: The slightly reduced reactivity of the secondary bromide in this compound compared to its primary counterpart, 4-(bromomethyl)benzoic acid, can be a significant advantage. It often leads to cleaner reactions with fewer byproducts, particularly when working with multifunctional nucleophiles. The ability to introduce a chiral center directly is a key differentiator for asymmetric synthesis.

Key Applications & Experimental Protocols

Synthesis of Pharmaceutical Intermediates

A prominent application of this compound is in the synthesis of profen-class NSAIDs. The following is a representative protocol for the alkylation of a phenol, a key step in the synthesis of these drugs.

Experimental Protocol: O-Alkylation of 4-Isobutylphenol

  • To a stirred solution of 4-isobutylphenol (1.0 eq) in a polar aprotic solvent such as acetone or DMF, add a suitable base (e.g., K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of this compound (1.1 eq) in the same solvent dropwise.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

Workflow for O-Alkylation

G cluster_setup Reaction Setup cluster_reaction Alkylation Reaction cluster_workup Workup & Purification A 4-Isobutylphenol D Mix & Stir A->D B K₂CO₃ B->D C Acetone/DMF C->D F Add dropwise D->F E This compound E->F G Reflux F->G H Cool & Filter G->H I Concentrate H->I J Extraction I->J K Dry & Concentrate J->K L Purification K->L M Alkylated Product L->M Final Product

Caption: Workflow for the synthesis of an NSAID precursor.

Synthesis of Heterocyclic Scaffolds

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of various heterocyclic systems. The carboxylic acid can be converted to an amide, which can then undergo intramolecular cyclization with the bromoethyl group.

Experimental Protocol: Synthesis of a Dihydroisoquinolinone Derivative

  • Amide Formation: React this compound (1.0 eq) with a primary amine (e.g., phenethylamine, 1.0 eq) in the presence of a coupling agent such as EDC/HOBt or by converting the carboxylic acid to an acid chloride first.

  • Intramolecular Cyclization: Treat the resulting amide with a non-nucleophilic base (e.g., NaH) in an anhydrous solvent like THF to promote intramolecular N-alkylation.

  • Workup and Purification: Quench the reaction with water, extract the product with an organic solvent, and purify by chromatography to obtain the dihydroisoquinolinone derivative.

Reaction Pathway for Heterocycle Synthesis

G A This compound C Amide Intermediate A->C Amidation B Phenethylamine B->C D Dihydroisoquinolinone C->D Intramolecular Cyclization (Base)

Caption: Synthesis of a dihydroisoquinolinone scaffold.

Synthesis of this compound

A common laboratory-scale synthesis involves the radical bromination of 4-ethylbenzoic acid.

Experimental Protocol: Radical Bromination of 4-Ethylbenzoic Acid

  • Dissolve 4-ethylbenzoic acid (1.0 eq) in a suitable solvent such as carbon tetrachloride or chlorobenzene.

  • Add N-bromosuccinimide (NBS, 1.0-1.2 eq) and a radical initiator (e.g., AIBN or benzoyl peroxide, catalytic amount).

  • Heat the mixture to reflux and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture and filter off the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Caution: Radical brominations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of pharmaceutically relevant molecules. Its balanced reactivity and the potential for chirality offer distinct advantages over more reactive or achiral alternatives. By understanding its comparative performance and having access to robust experimental protocols, researchers can effectively leverage this reagent to accelerate their drug discovery and development programs.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(1-Bromoethyl)benzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a critical, non-negotiable aspect of our work that ensures the safety of our colleagues, our communities, and the environment. This guide provides a detailed, field-tested protocol for the proper disposal of 4-(1-Bromoethyl)benzoic acid, grounded in regulatory compliance and scientific principles. My aim is to move beyond a simple checklist and provide the causal logic behind these essential procedures, empowering you to manage this and similar reagents with confidence and integrity.

This compound is a halogenated organic compound. This classification is the single most important factor determining its disposal pathway. Such compounds are regulated under frameworks like the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) because their improper disposal poses significant risks. When incinerated, they produce acidic gases—in this case, hydrogen bromide (HBr)—which are corrosive and environmentally harmful if not properly neutralized.[1]

This guide will walk you through the necessary hazard assessment, personal protective equipment (PPE), and the step-by-step procedures for routine waste accumulation and emergency spill management.

Hazard Profile and Essential Safety Precautions

Before handling any chemical, a thorough understanding of its risks is paramount. The primary hazards associated with this compound and its structural isomers involve irritation and corrosion.[1][2][3] Always consult the most current Safety Data Sheet (SDS) for the specific product you are using.

Hazard Category Description & Associated Risks Required Personal Protective Equipment (PPE)
Skin Corrosion/Irritation Causes skin irritation, and in some cases, severe burns.[2][3][4] Prolonged contact must be avoided.Gloves: Handle with appropriate chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use and dispose of contaminated gloves in accordance with laboratory practices.[5]
Serious Eye Damage/Irritation Causes serious eye irritation or damage.[1][2][3] Direct contact can lead to significant injury.Eye/Face Protection: Use chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[1] Handling should occur in a well-ventilated area.Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated and exposure limits may be exceeded. All handling of the solid should occur within a certified chemical fume hood.[2][6]
Acute Oral Toxicity Harmful if swallowed.[7]General: A fully-buttoned lab coat must be worn. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7][8]
Environmental Hazards Harmful to aquatic life.[7] The compound must not be allowed to enter drains or waterways.[1][8]Containment: All work and cleanup should be performed in a manner that prevents environmental release.

The Core Principle: Segregation of Halogenated Waste

The fundamental rule for disposing of this compound is to treat it as halogenated organic waste . It must never be mixed with non-halogenated waste streams.

The Scientific Rationale: Standard chemical incinerators are not equipped to handle the corrosive acid gases produced by the combustion of halogenated compounds. Disposing of this waste in a non-halogenated container can lead to severe equipment damage, release of toxic fumes, and regulatory violations.[9] Licensed hazardous waste disposal facilities use specialized incinerators with "scrubbers"—alkaline systems that neutralize acidic gases like HBr before they are released into the atmosphere.[10][11] By segregating your waste, you ensure it is routed to the correct facility for safe and compliant destruction.

Step-by-Step Protocol for Routine Waste Disposal

This protocol outlines the procedure for collecting and disposing of this compound waste generated during routine laboratory operations.

Step 1: Prepare a Designated Waste Container

  • Select the Right Container: Use a clearly labeled, sealable, and compatible waste container. A glass bottle with a screw cap is often suitable. Ensure the container is in good condition and free of contamination.

  • Provide Secondary Containment: Place the waste container in a larger, chemically resistant tray or tub to contain any potential leaks or spills.

Step 2: Accurate and Compliant Labeling

  • Attach a Hazardous Waste Label: Before adding any waste, affix a completed hazardous waste label to the container. This is a regulatory requirement.

  • Content Identification: Clearly write the full chemical name: "Waste this compound." Do not use abbreviations. If it's a solution, list all components and their approximate percentages.

  • Hazard Identification: Mark the appropriate hazard boxes on the label (e.g., Irritant, Corrosive, Harmful).

Step 3: Safe Waste Accumulation

  • Work in a Fume Hood: Always transfer waste into the container inside a certified chemical fume hood to minimize inhalation exposure.

  • Keep the Container Closed: The waste container must be sealed with its cap at all times, except when you are actively adding waste.[12] This prevents the release of vapors and protects against spills.

  • Avoid Overfilling: Do not fill the container beyond 80% of its capacity to allow for expansion and prevent spills during transport.

Step 4: Arrange for Professional Disposal

  • Contact Your EHS Office: When the container is full or you are finished with the project, contact your institution's Environmental Health & Safety (EHS) department or the designated hazardous waste manager.

  • Follow Institutional Procedures: They will provide instructions for the pickup and disposal of the container. Never attempt to dispose of the material yourself. The final step is always to entrust the waste to a licensed disposal company.[4]

Emergency Protocol: Managing Spills

Accidents happen, but a prepared response can mitigate the risks.

For a Small Spill (manageable within 10-15 minutes):

  • Alert Personnel: Notify others in the immediate area.

  • Don Appropriate PPE: At a minimum, wear a lab coat, safety goggles, and double-layered chemical-resistant gloves.

  • Contain the Spill: Cover the spill with an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent. Do not use combustible materials like paper towels.

  • Collect the Material: Carefully sweep or scoop the absorbed material and spilled solid into a designated container.[6][13] Avoid creating dust.[7]

  • Label and Dispose: Seal the container, label it as "Spill Debris containing this compound," and manage it as hazardous waste for professional disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent (check SDS for recommendations) and then soap and water.

For a Large Spill:

  • Evacuate Immediately: Evacuate the immediate area.

  • Alert Authorities: Notify your supervisor and contact your institution's emergency number or EHS office.[13]

  • Secure the Area: If safe to do so, close the doors to the lab to contain any vapors. Prevent re-entry.

  • Await Professional Response: Do not attempt to clean up a large spill yourself. Allow the trained emergency response team to handle the situation.

Disposal Decision Workflow

The following diagram outlines the logical steps for managing this compound from generation to disposal.

G Disposal Workflow: this compound cluster_0 Disposal Workflow: this compound cluster_1 Routine Waste Handling cluster_2 Emergency Spill Response start Waste Generated is_spill Is it a spill? start->is_spill get_container 1. Obtain Labeled Halogenated Waste Container is_spill->get_container No spill_size Small or Large Spill? is_spill->spill_size Yes add_waste 2. Add Waste in Fume Hood get_container->add_waste seal_container 3. Seal Container Securely add_waste->seal_container store_safe 4. Store in Satellite Accumulation Area seal_container->store_safe is_full Container Full or Project Complete? store_safe->is_full is_full->add_waste No contact_ehs 5. Contact EHS for Pickup is_full->contact_ehs Yes small_spill 1. Don PPE 2. Absorb with Inert Material 3. Collect in Sealed Container spill_size->small_spill Small large_spill 1. Evacuate Area 2. Notify Supervisor & EHS spill_size->large_spill Large label_spill_waste Label as 'Spill Debris' small_spill->label_spill_waste label_spill_waste->contact_ehs

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(1-Bromoethyl)benzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. 4-(1-Bromoethyl)benzoic acid is a valuable reagent and intermediate in chemical synthesis[1]; however, its hazardous properties necessitate a rigorous and well-understood personal protective equipment (PPE) protocol. This guide moves beyond a simple checklist, providing the causal logic behind each safety recommendation to build a self-validating system of protection for your laboratory operations.

Hazard Profile Analysis: Understanding the "Why"

Effective protection begins with a precise understanding of the risk. This compound is a solid, often a powder, which presents a primary hazard through dust inhalation and dermal contact.[2][3] Its hazard profile, aggregated from GHS (Globally Harmonized System) classifications, dictates our PPE strategy.[4]

Hazard ClassificationGHS Hazard CodeDescription of Risk in the Laboratory
Skin Corrosion/Irritation H314 / H315Causes severe skin burns and irritation.[5][6][7] As a solid, its dust can react with skin moisture, leading to chemical burns.[2][8]
Serious Eye Damage/Irritation H318 / H319Causes serious, potentially irreversible eye damage.[5][6][7] The dust is particularly hazardous to the eyes, which are extremely vulnerable.[2]
Respiratory Irritation H335May cause respiratory tract irritation.[3][4][7][9] Inhaling the fine powder can irritate the lungs and respiratory system.
Acute Toxicity (Oral) H302Harmful if swallowed.[4][9]

Additionally, this compound is classified as a lachrymator, a substance that irritates the eyes and causes tearing.[3] This property provides an immediate warning of exposure but should not be relied upon as a safety measure.

The Multi-Layered Defense: Core PPE Requirements

Our defense strategy is built on a foundation of engineering controls, supplemented by layers of personal protective equipment.

Primary Engineering Control: The Chemical Fume Hood

Before any PPE is considered, the primary and most critical line of defense is the proper use of a chemical fume hood.[2][8] All manipulations of this compound, especially weighing and transferring the solid, must be performed within a certified fume hood. This control captures dust at the source, preventing inhalation and minimizing contamination of the general laboratory environment.[2][10]

Tier 1 Protection: Mandatory for All Manipulations

This is the non-negotiable minimum PPE required for any task involving this chemical, no matter how small the quantity.

  • Eye Protection: Chemical Splash Goggles

    • Rationale: Standard safety glasses do not provide a seal around the eyes and are inadequate for protecting against fine dust. Chemical splash goggles conforming to EN166 or NIOSH standards are essential to prevent dust from reaching the eyes.[8][9][11]

  • Hand Protection: Chemical-Resistant Gloves

    • Rationale: To prevent skin irritation and burns, direct contact must be avoided.[5] Nitrile gloves are a common and appropriate choice for handling solids. Always inspect gloves for tears or pinholes before use.[6][12] Contaminated gloves must be removed using a technique that avoids touching the outer surface with bare skin and disposed of as hazardous waste.[6]

  • Body Protection: Long-Sleeved Laboratory Coat

    • Rationale: A buttoned lab coat made of a suitable material protects the skin on the arms and body from accidental contact with chemical dust.[13]

Tier 2 Protection: Risk-Dependent Escalation

Certain tasks increase the risk of exposure and require an escalation of PPE.

  • Face Protection: Full-Face Shield (in addition to goggles)

    • When to Use: When weighing larger quantities (e.g., >10 grams) or during any operation with a heightened risk of splashing or dust generation (e.g., scraping material, cleaning up a spill).

    • Rationale: A face shield protects the entire face from contact.[8][13] It is critical to remember that a face shield alone is not adequate eye protection and must always be worn with chemical splash goggles.[8]

  • Enhanced Body Protection: Chemical-Resistant Apron

    • When to Use: During tasks that involve a significant quantity of the material or a higher risk of spills that could contaminate your lab coat.

    • Rationale: An apron made of a material like neoprene or PVC provides an additional, more resistant barrier to protect your body from spills.[13][14]

Operational Protocol: A Step-by-Step Guide

This protocol outlines the essential steps for safely handling this compound, integrating the PPE strategy into a standard laboratory workflow.

Step 1: Preparation & Pre-Donning Checklist
  • Confirm that a certified chemical fume hood is available and functioning correctly.

  • Ensure an eyewash station and safety shower are accessible and unobstructed.[8][11]

  • Gather all necessary equipment (spatulas, weigh boats, glassware) and place it inside the fume hood to minimize movement in and out of the containment area.

  • Prepare a designated, labeled hazardous waste container for solid waste and another for used gloves.

Step 2: Donning PPE
  • Put on your lab coat and fasten all buttons.

  • Don chemical splash goggles.

  • If the task requires Tier 2 protection, don a chemical-resistant apron and a face shield.

  • Finally, put on your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

Step 3: Chemical Handling (Inside the Fume Hood)
  • Perform all manipulations at least 6 inches inside the fume hood sash.

  • Handle the solid gently to minimize dust formation.[2][6][9] Use a spatula to carefully transfer the material. Avoid pouring the powder directly from the bottle if it can be avoided.

  • If any material is spilled, clean it up immediately following your lab's specific spill cleanup procedures.

Step 4: Doffing PPE (Critical Contamination Control)

This process is designed to prevent transferring contamination from your PPE to your skin or the environment.

  • Remove your apron (if used) by pulling it away from your body.

  • Remove your gloves using the proper technique (e.g., peeling one glove off with the other, then using a clean finger to slide under the cuff of the remaining glove). Dispose of them immediately in the designated waste container.

  • Remove your face shield and goggles.

  • Remove your lab coat.

  • Wash your hands and any exposed skin thoroughly with soap and water. [5][7][12]

Step 5: Waste Segregation and Disposal
  • All materials contaminated with this compound, including weigh boats, wipes, and used PPE, are considered hazardous waste.

  • Place all contaminated solid waste into a suitable, sealed, and clearly labeled container for disposal.[3][6][9]

  • Follow your institution's guidelines for hazardous waste disposal. Do not dispose of this chemical or its containers in the regular trash or down the drain.[7][9]

Emergency Response Plan

In the event of an exposure, immediate and correct action is critical.

  • Skin Contact: Immediately remove any contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if the area of contact is large.[5][8] Seek medical attention.[5][7]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[5][8] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[5] If they feel unwell, seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[6] Seek immediate medical attention.

Visualizing the PPE Decision Process

The following diagram illustrates the logical workflow for selecting the appropriate level of PPE based on the specific task.

PPE_Decision_Workflow cluster_0 PPE Selection for this compound start Begin Task Analysis decision1 Is the task a small-scale manipulation (<10g) with low dust/splash risk? start->decision1 tier1 MANDATORY PPE (Tier 1) - Chemical Fume Hood - Chemical Splash Goggles - Nitrile Gloves - Lab Coat decision1->tier1  Yes tier2 ESCALATED PPE (Tier 1 + Tier 2) - Add Full-Face Shield - Add Chemical-Resistant Apron decision1->tier2 No (e.g., large quantity, high splash risk, or spill cleanup) end_procedure Proceed with Caution tier1->end_procedure tier2->end_procedure

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.